Onatasertib
Description
This compound is an orally available inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. This compound inhibits the activity of mTOR, which may result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase that is upregulated in a variety of tumors, plays an important role downstream in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
an mTOR kinase inhibitor; structure in first source
Properties
IUPAC Name |
3-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-21(2,28)17-9-4-13(10-22-17)16-11-23-19-20(25-16)26(18(27)12-24-19)14-5-7-15(29-3)8-6-14/h4,9-11,14-15,28H,5-8,12H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKLYTOEMRFKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228013-30-6 | |
| Record name | Onatasertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Onatasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12570 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ONATASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8RA3543SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Onatasertib: A Technical Guide to Dual mTORC1/mTORC2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onatasertib (also known as CC-223 or ATG-008) is a potent and selective, orally bioavailable small molecule inhibitor targeting the kinase activity of the mechanistic target of rapamycin (mTOR).[1] As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2, this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier generation allosteric mTORC1 inhibitors like rapamycin.[2] This pathway is frequently dysregulated in a multitude of human cancers, making it a critical target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are included to facilitate further research and development.
Introduction to mTOR Signaling and this compound
The mTOR serine/threonine kinase is a central regulator of cellular growth, proliferation, metabolism, and survival.[4] It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 , which includes the regulatory protein Raptor, is sensitive to nutrient and growth factor signals. Its activation leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.
-
mTORC2 , containing the essential scaffolding protein Rictor, regulates cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of AKT at serine 473 (S473).
Dysregulation of the PI3K/AKT/mTOR pathway, often through mutations in key components, leads to uncontrolled cell proliferation and survival, a hallmark of cancer.[3] While first-generation mTOR inhibitors (rapalogs) allosterically inhibit mTORC1, they do not directly inhibit mTORC2. This can lead to a feedback activation of AKT, potentially limiting their therapeutic efficacy. This compound, by directly inhibiting the kinase activity of both mTORC1 and mTORC2, provides a more complete shutdown of mTOR signaling.[2]
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of the mTOR kinase domain. By binding to the ATP-binding site, it prevents the phosphorylation of mTORC1 and mTORC2 substrates. This dual inhibition leads to a downstream cascade of effects, including the suppression of protein synthesis, cell cycle arrest, and induction of apoptosis in cancer cells.[3][5]
The following diagram illustrates the central role of mTORC1 and mTORC2 in the PI3K/AKT signaling pathway and the points of inhibition by this compound.
Quantitative Data
Preclinical Activity
This compound has demonstrated potent and selective inhibition of mTOR kinase in biochemical and cellular assays.
| Parameter | Value | Reference |
| mTOR Kinase IC50 | 16 nM | [1] |
| PI3Kα IC50 | 4.0 µM | [6] |
| DNA-PK IC50 | 0.84 µM | [6] |
| p-AKT(S473) IC50 (cellular) | 11 - 150 nM | [6] |
| p-S6RP IC50 (cellular) | 27 - 184 nM | [6] |
| p-4EBP1 IC50 (cellular) | 120 - 1,050 nM | [6] |
| Cell Growth Inhibition GI50 | 92 - 1039 nM (across various cancer cell lines) | [4] |
In Vivo Xenograft Studies:
In a PC-3 prostate cancer xenograft model, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[4][6]
| Dose and Schedule | Tumor Volume Reduction | Reference |
| 10 mg/kg, once daily | 46% (P<0.001) | [6] |
| 25 mg/kg, once daily | 87% (P<0.001) | [6] |
| 5 mg/kg, twice daily | 65% (P<0.001) | [6] |
| 10 mg/kg, twice daily | 80% (P<0.001) | [6] |
Clinical Trial Data (TORCH-2, NCT04337463)
The TORCH-2 study is a phase 1/2 clinical trial evaluating this compound in combination with the anti-PD-1 antibody toripalimab in patients with advanced solid tumors.[6][7][8][9][10][11][12][13]
Efficacy in All Advanced Solid Tumors (as of Oct 21, 2022) :[6][8][10]
| This compound Dose (in combination with Toripalimab 240 mg Q3W) | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| All Doses | 46 | 26.1% | 73.9% | 4.3 months |
Efficacy in Cervical Cancer (as of Oct 21, 2022) :[6][8][10]
| This compound Dose (in combination with Toripalimab 240 mg Q3W) | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| All Doses | 21 | 52.4% | 90.5% | 7.2 months |
| 15 mg QD | - | - | - | 7.8 months |
Efficacy in Advanced Cervical Cancer with Prior Anti-PD-(L)1 Therapy (as of Nov 25, 2024) :[8][14]
| This compound Dose (in combination with Toripalimab 240 mg Q3W) | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| 15 mg QD | 27 (evaluable) | 22.2% | 85.2% | 4.2 months | 21.4 months |
Common Treatment-Emergent Adverse Events (Grade ≥ 3) in the TORCH-2 Study :[6][7][8][9][10][11][12][15]
| Adverse Event | Frequency |
| Lymphocyte count decreased / Lymphopenia | 23.9% |
| Rash | 19.6% |
| Hyperglycemia | 10.9% |
| Anemia | 10.9% |
| Hypokalemia | 10.9% |
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol describes a method to determine the in vitro kinase activity of mTORC1/mTORC2 by measuring the phosphorylation of a recombinant substrate.
Materials:
-
Cell lysate from cells of interest
-
Anti-Raptor or Anti-Rictor antibodies for immunoprecipitation
-
Protein A/G agarose beads
-
CHAPS lysis buffer (containing protease and phosphatase inhibitors)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
Recombinant substrate (e.g., GST-S6K1 for mTORC1, GST-AKT for mTORC2)
-
ATP solution
-
SDS sample loading buffer
-
Phospho-specific antibodies for the substrate (e.g., anti-phospho-Thr389 S6K1)
-
Cell Lysis: Lyse cells in ice-cold CHAPS lysis buffer.
-
Immunoprecipitation:
-
Incubate cell lysate with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibody for 3 hours at 4°C with gentle rocking.
-
Add protein A/G agarose beads and incubate for another hour at 4°C.
-
-
Washing:
-
Wash the immunoprecipitated beads three times with CHAPS lysis buffer.
-
Wash once with kinase reaction buffer without ATP.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase reaction buffer containing the recombinant substrate (e.g., 120 ng of GST-S6K1).
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
-
Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes with gentle rocking.
-
Stopping the Reaction: Terminate the reaction by adding SDS sample loading buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the samples by Western blotting using a phospho-specific antibody against the substrate to detect its phosphorylation.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol details the detection of key phosphorylated proteins in the mTOR pathway following treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA or NP-40 lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in TBST for phospho-proteins)
-
Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-p70 S6 Kinase (Thr389), anti-phospho-4E-BP1 (Thr37/46))
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagents
Procedure: [4][17][18][19][20]
-
Sample Preparation:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature protein lysates in SDS sample buffer by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.
Materials:
-
Cells cultured in opaque-walled multiwell plates
-
This compound or other test compounds
-
CellTiter-Glo® Reagent
-
Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.
-
Compound Treatment: Add serially diluted this compound to the wells and incubate for the desired period (e.g., 72 hours).
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Conclusion
This compound is a potent dual mTORC1/mTORC2 inhibitor with significant preclinical and clinical activity across a range of solid tumors. Its mechanism of action, which involves the comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, offers a promising therapeutic strategy for cancers with dysregulation of this critical cellular pathway. The data and protocols presented in this technical guide provide a foundation for further research into the therapeutic potential of this compound and the development of novel cancer therapies targeting mTOR signaling.
References
- 1. google.com [google.com]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. origene.com [origene.com]
- 5. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asco.org [asco.org]
- 9. A phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in patients with advanced solid tumors (TORCH-2). - ASCO [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. astorscientific.us [astorscientific.us]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. promega.com [promega.com]
- 22. scribd.com [scribd.com]
Onatasertib (CC-223): A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onatasertib (CC-223) is a potent and selective, orally bioavailable dual inhibitor of mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2][3] As a critical downstream node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway, mTOR is a key therapeutic target in oncology.[2][4][5] this compound has demonstrated significant antitumor activity in a range of preclinical models and is under investigation in clinical trials for various solid and hematologic malignancies.[1][6][7] This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the modulated pathways.
Mechanism of Action and Core Signaling Effects
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic subunit for two distinct protein complexes: mTORC1 and mTORC2.[1][2] Unlike allosteric mTOR inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound is an ATP-competitive inhibitor that effectively blocks the activity of both complexes.[2][8] This dual inhibition is critical, as it not only impacts the downstream effectors of mTORC1 but also prevents the feedback activation of AKT, a common resistance mechanism associated with rapalog-based therapies.[9]
The primary downstream signaling consequences of this compound treatment are the inhibition of phosphorylation of key substrates of both mTORC1 and mTORC2.
Inhibition of mTORC1 Signaling
The mTORC1 complex, consisting of mTOR, Raptor, and GβL, is a central regulator of cell growth, proliferation, and metabolism. Its activity is modulated by growth factors, nutrients, and cellular energy status. This compound's inhibition of mTORC1 leads to the reduced phosphorylation of its two best-characterized downstream effectors:
-
Ribosomal protein S6 kinase (S6K): this compound treatment leads to a significant reduction in the phosphorylation of S6K at threonine 389 (T389), thereby inactivating the kinase. This, in turn, prevents the phosphorylation of its substrate, the ribosomal protein S6 (S6RP), which is involved in the regulation of translation and cell size.
-
Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): By inhibiting mTORC1, this compound prevents the hyperphosphorylation of 4E-BP1. This allows 4E-BP1 to bind to and sequester the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent translation of key mRNAs involved in cell proliferation and survival.[10]
Inhibition of mTORC2 Signaling
The mTORC2 complex, which includes mTOR, Rictor, Sin1, and GβL, is a crucial activator of the AGC kinase family, most notably AKT.[11] Inhibition of mTORC2 by this compound has a profound impact on cell survival and proliferation through the following mechanism:
-
AKT Phosphorylation: this compound blocks mTORC2-mediated phosphorylation of AKT at serine 473 (S473).[3] This phosphorylation event is critical for the full activation of AKT. By inhibiting this step, this compound effectively dampens the pro-survival and pro-proliferative signals mediated by AKT.
The downstream signaling cascade initiated by this compound is visually represented in the following diagram:
References
- 1. This compound - Celgene - AdisInsight [adisinsight.springer.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. onclive.com [onclive.com]
- 10. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
PI3K/AKT/mTOR pathway and Onatasertib
An In-Depth Technical Guide to the PI3K/AKT/mTOR Pathway and the Investigational Inhibitor Onatasertib
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2] Its dysregulation is one of the most frequent oncogenic events in human cancers, making it a highly attractive target for therapeutic intervention.[3][4] This guide provides a detailed exploration of the PI3K/AKT/mTOR pathway, the mechanism of the dual mTORC1/mTORC2 inhibitor this compound (also known as ATG-008 or CC-223), and relevant experimental protocols for its study.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling network that transmits signals from extracellular growth factors and nutrients to intracellular effectors, ultimately controlling fundamental cellular functions.
Core Signaling Cascade
The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by ligands such as insulin and various growth factors.[1][5] This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][5]
PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, including the serine/threonine kinase AKT (also known as Protein Kinase B or PKB) and phosphoinositide-dependent protein kinase 1 (PDK1).[1][3] At the membrane, AKT is partially activated by phosphorylation at threonine 308 (Thr308) by PDK1.[3] For full activation, AKT requires a second phosphorylation at serine 473 (Ser473), a step catalyzed by the mTOR Complex 2 (mTORC2).[1][3]
Once fully activated, AKT phosphorylates a wide array of downstream substrates, influencing cell survival, growth, and proliferation.[3][5] A key downstream effector of AKT is the mTOR protein, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[6]
-
mTORC1: This complex is sensitive to nutrient levels and rapamycin. It promotes cell growth and proliferation by phosphorylating key substrates like p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and ribosome biogenesis.[7]
-
mTORC2: This complex is generally considered rapamycin-insensitive and is responsible for the full activation of AKT by phosphorylating it at Ser473.[3][6] It also plays roles in regulating the cytoskeleton and cell survival.
The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thereby terminating the signaling cascade.[2]
Visualization of the PI3K/AKT/mTOR Pathway
This compound: A Dual mTORC1/mTORC2 Inhibitor
This compound is a potent, selective, and orally bioavailable inhibitor of mTOR kinase.[8] Unlike first-generation mTOR inhibitors (rapalogs), which primarily inhibit mTORC1, this compound is a second-generation agent that targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2 complexes.[6][8][9]
Mechanism of Action
By inhibiting both mTORC1 and mTORC2, this compound exerts a broader blockade of the pathway.[8] Inhibition of mTORC1 leads to the suppression of downstream effectors like p70S6K and 4E-BP1, resulting in reduced protein synthesis and cell proliferation.[9] Crucially, the inhibition of mTORC2 prevents the activating phosphorylation of AKT at Ser473, which abrogates the feedback activation of AKT often seen with rapalog therapy.[8] This dual inhibition may lead to a more profound and durable antitumor effect.[10][11]
Preclinical Data
In preclinical studies, this compound has demonstrated potent and selective inhibition of mTOR kinase and significant antitumor activity across various cancer cell lines and xenograft models.
| Parameter | Value | Cell Line / Model | Reference |
| IC₅₀ (mTOR kinase) | 16 nM | Biochemical Assay | [8] |
| IC₅₀ (PI3K-α) | 4.0 µM | Biochemical Assay | [8] |
| IC₅₀ (DNA-PK) | 0.84 µM | Biochemical Assay | [8] |
| Cellular IC₅₀ (pS6RP) | 27 - 184 nM | Various Cell Lines | [8] |
| Cellular IC₅₀ (p4EBP1) | 120 - 1,050 nM | Various Cell Lines | [8] |
| Cellular IC₅₀ [pAKT(S473)] | 11 - 150 nM | Various Cell Lines | [8] |
| Tumor Growth Inhibition | 46% (10 mg/kg, QD) | PC-3 Xenograft | [8] |
| Tumor Growth Inhibition | 87% (25 mg/kg, QD) | PC-3 Xenograft | [8] |
Clinical Trial Data
This compound (ATG-008) has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, showing encouraging signals of activity.
Table: Phase 2 TORCH Study in Advanced Hepatocellular Carcinoma (HBV+) (Data Cutoff: July 11, 2022)
| Parameter | 45 mg QD Cohort | ITT Population | Reference |
| Objective Response Rate (ORR) | 16.7% | - | [12] |
| Median Progression-Free Survival (mPFS) | 5.3 months | 3.0 months | [12] |
| Median Overall Survival (mOS) | Not Evaluable | 13.4 months | [12] |
Table: Phase 1/2 TORCH-2 Study in Advanced Solid Tumors (this compound + Toripalimab) (Data Cutoff: Oct 21, 2022 / June 25, 2025)
| Parameter | Overall Population (n=46) | Cervical Cancer Cohort (n=21) | Reference |
| Objective Response Rate (ORR) | 26.1% | 52.4% | [13][14] |
| Disease Control Rate (DCR) | 73.9% | 90.5% | [13][14] |
| Median Progression-Free Survival (mPFS) | 4.3 months | 5.8 - 7.2 months | [13][14] |
| Recommended Phase 2 Dose (RP2D) | This compound 15 mg QD + Toripalimab 240 mg Q3W | - | [13][15] |
Common Grade ≥ 3 Treatment-Emergent Adverse Events (TEAEs) in Combination Therapy:
Key Experimental Protocols
Studying the PI3K/AKT/mTOR pathway and the effects of inhibitors like this compound requires specific and robust experimental methodologies.
Western Blot Analysis of Pathway Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key pathway proteins, such as AKT and S6 Ribosomal Protein, following treatment with an inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[16][17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding. BSA is preferred over milk for phosphoprotein detection.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473) and the total protein as a loading control (e.g., anti-total-AKT).[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[16] Quantify band intensity to determine the relative change in protein phosphorylation.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is commonly used to determine the cytotoxic effects of a compound.[20][21]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[22]
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.[22]
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C.[23]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][21]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC₅₀ value of the compound.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and the inhibitory potential of compounds like this compound in a cell-free system.[7]
Methodology:
-
mTOR Immunoprecipitation: Isolate mTOR complexes (mTORC1 or mTORC2) from cell lysates using specific antibodies (e.g., anti-mTOR) coupled to protein A/G-agarose beads.[7][24]
-
Kinase Reaction: Resuspend the immunoprecipitated mTOR in a kinase assay buffer containing a substrate (e.g., recombinant p70S6K or 4E-BP1), ATP, and varying concentrations of the inhibitor (this compound).[7][25]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes) to allow for phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution or by boiling in sample buffer.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods:
-
ELISA-based: Using a phosphospecific antibody that recognizes the phosphorylated substrate (e.g., anti-phospho-p70S6K Thr389).[7][25]
-
Radiometric: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[26]
-
Western Blot: Analyzing the reaction products via Western blot with a phosphospecific antibody.
-
Conclusion
The PI3K/AKT/mTOR pathway remains a central hub in cancer cell signaling, and its therapeutic targeting is a key strategy in oncology drug development. This compound, as a dual mTORC1/mTORC2 inhibitor, represents a rational approach to more comprehensively shut down this critical oncogenic cascade, potentially overcoming the limitations of earlier-generation inhibitors. The promising preclinical and clinical data, particularly in combination with immunotherapy, suggest that this compound may offer a valuable new option for patients with advanced solid tumors. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the intricate biology of the mTOR pathway and evaluate the efficacy of novel targeted therapies.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the PI3K/AKT/mTOR Signaling Pathway: Key Insights - Alpha Lifetech [alpha-lifetech.com]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Facebook [cancer.gov]
- 11. This compound - My Cancer Genome [mycancergenome.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. reactionbiology.com [reactionbiology.com]
Onatasertib: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onatasertib (also known as CC-223) is a potent, orally bioavailable, and selective small-molecule inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin).[1][2] As a central regulator of cell growth, proliferation, metabolism, and survival, mTOR is a critical node in cellular signaling.[3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4] this compound distinguishes itself by targeting the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][5] This dual inhibition offers a more comprehensive blockade of the PI3K/AKT/mTOR pathway compared to earlier allosteric inhibitors of mTORC1, such as rapamycin and its analogs (rapalogs).[1][5] This guide provides an in-depth overview of this compound's target profile, its kinase selectivity, and the experimental methodologies used for its characterization.
Core Target Profile: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its anti-neoplastic activity by directly inhibiting the kinase activity of mTOR.[4][6] This inhibition prevents the phosphorylation of downstream effector proteins of both mTORC1 and mTORC2, leading to the induction of apoptosis and a reduction in cell proliferation in cancer cells.[4]
mTORC1 Inhibition: The mTORC1 complex, when active, promotes cell growth and proliferation by phosphorylating key substrates such as S6 ribosomal protein kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This compound's inhibition of mTORC1 leads to decreased phosphorylation of these substrates.
mTORC2 Inhibition: The mTORC2 complex is a key regulator of cell survival and metabolism, primarily through the phosphorylation and activation of AKT at serine 473 (S473). By inhibiting mTORC2, this compound effectively blocks this critical survival signal.[2]
The dual inhibition of both mTORC1 and mTORC2 by this compound provides a more complete shutdown of the mTOR signaling pathway than mTORC1-selective inhibitors.
Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Fold Selectivity vs. mTOR | Reference |
| mTOR | 16 | - | [1][2] |
| PI3Kα | 4000 | >200-fold | [2] |
| DNA-PK | 840 | 52.5-fold | [2] |
| cFMS | 28 | 1.75-fold | [2] |
| FLT4 | 651 | 40.7-fold | [2] |
| ATR | No significant inhibition | - | [2] |
| SMG1 | No significant inhibition | - | [2] |
Cellular Activity:
In cellular assays, this compound demonstrates potent inhibition of mTORC1 and mTORC2 downstream signaling pathways.
| Cellular Marker | IC50 (nM) | Cell Line | Reference |
| pAKT (S473) | 11 ± 10 | Varies | [2] |
| pS6RP | 31 ± 2 | Varies | [2] |
| p4EBP1 | 405 ± 47 | Varies | [2] |
| Cell Growth (GI50) | 92 - 1039 | Panel of cancer cell lines | [3] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (mTOR)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against mTOR kinase.
Materials:
-
Recombinant mTOR enzyme
-
GST-p70S6K substrate
-
ATP
-
This compound (or test compound)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% Tween-20, 1 mM DTT
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 12.5 mM MnCl2, 50 mM β-glycerophosphate, 250 nM Microcystin LR, 0.25 mM EDTA, 5 mM DTT
-
Stop Solution: 60 mM EDTA
-
Detection Reagent Mix (e.g., Europium-labeled anti-phospho-p70S6K antibody and an acceptor fluorophore)
-
384-well microplate
-
Microplate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of this compound in 100% DMSO.
-
Assay Plate Preparation: Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well microplate.
-
Enzyme and Substrate Addition: Prepare a solution of recombinant mTOR (final concentration 0.200 µg/mL) in Assay Buffer. Add 20 µL of this solution to each well.
-
Reaction Initiation: Prepare an ATP/substrate solution containing ATP (final concentration 0.075 mM) and GST-p70S6K (final concentration 3.5 µg/mL) in Reaction Buffer. Add 5 µL of this solution to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of Stop Solution to each well.
-
Detection: Add 10 µL of the Detection Reagent Mix to each well.
-
Signal Reading: Incubate the plate for at least 2 hours at room temperature before reading the TR-FRET signal on a compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Western Blot Analysis of mTOR Signaling
This protocol describes the methodology to assess the effect of this compound on the phosphorylation of key downstream targets of mTORC1 and mTORC2 in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT 116, A549)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (S473), anti-total AKT, anti-phospho-S6RP, anti-total S6RP, anti-phospho-4EBP1, anti-total 4EBP1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
Conclusion
This compound is a potent and selective dual inhibitor of mTORC1 and mTORC2. Its well-defined mechanism of action, involving the comprehensive suppression of the PI3K/AKT/mTOR signaling pathway, underscores its potential as a therapeutic agent in oncology. The provided data and experimental protocols offer a foundational resource for researchers and drug development professionals working with this compound. Further comprehensive kinome-wide profiling would provide a more complete understanding of its selectivity and potential off-target effects.
References
Onatasertib In Vitro Efficacy in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onatasertib (also known as CC-223 or ATG-008) is a potent and selective, orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] By targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound offers a more comprehensive inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][3][4] This technical guide provides an in-depth overview of the in vitro studies of this compound in solid tumors, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Introduction
The PI3K/AKT/mTOR signaling pathway is a pivotal cascade in cellular regulation, and its aberrant activation is a hallmark of numerous solid malignancies.[1][3] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they do not affect mTORC2 and can lead to feedback activation of AKT, limiting their therapeutic efficacy.[3][5] this compound, as a second-generation mTOR kinase inhibitor, overcomes this limitation by directly targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[1][5] This dual inhibition leads to a more profound and sustained suppression of the mTOR pathway, translating to potent anti-proliferative and pro-apoptotic effects in a broad range of cancer cell lines.[1][6]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[1][4]
-
mTORC1 Inhibition: Prevents the phosphorylation of its downstream effectors, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to the suppression of protein synthesis and cell growth.[6][7]
-
mTORC2 Inhibition: Blocks the phosphorylation of AKT at serine 473 (S473), which is required for its full activation. Inhibition of AKT, a central node in cell survival signaling, contributes to the induction of apoptosis.[2][6]
dot
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Quantitative In Vitro Data
The anti-proliferative activity of this compound has been evaluated across a panel of solid tumor cell lines. The following tables summarize the key inhibitory concentrations (IC50) for cell growth and pathway modulation.
Table 1: this compound IC50 Values for Cell Growth Inhibition in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate | 92 - 1039 (range)[1] |
| Caco-2 | Colorectal | 16780[2] |
| HCT 116 | Colorectal | Not explicitly stated, but used in studies[6] |
| A549 | Lung | Not explicitly stated, but used in studies[6] |
| SKOV3 | Ovarian | Not explicitly stated, but used in studies[2] |
Note: A broader panel of hematologic cancer cell lines also showed sensitivity to this compound with IC50 values ranging from 92 to 1039 nM.[1]
Table 2: this compound IC50 Values for mTOR Pathway Inhibition
| Biomarker | Complex | Cell Line | IC50 (nM) |
| pS6RP | mTORC1 | PC-3 | 31 ± 2[6] |
| p4EBP1 | mTORC1 | PC-3 | 405 ± 47[6] |
| pAKT (S473) | mTORC2 | PC-3 | 11 ± 10[6] |
| pS6RP | mTORC1 | Panel of cell lines | 27 - 184[2] |
| p4EBP1 | mTORC1 | Panel of cell lines | 120 - 1050[2] |
| pAKT (S473) | mTORC2 | Panel of cell lines | 11 - 150[2] |
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the activity of this compound.
Cell Viability Assay
This protocol is a general representation of how the anti-proliferative effects of this compound are assessed.
Caption: Potential resistance mechanisms and the rationale for combination therapy.
Preclinical and clinical studies have explored combining this compound with other agents, such as PD-1 inhibitors, to enhance its anti-tumor activity and overcome potential resistance. [5][8]The rationale for such combinations is based on the potential synergistic effects of targeting distinct but complementary pathways involved in tumor growth and survival.
Conclusion
This compound is a potent dual mTORC1/mTORC2 inhibitor with significant in vitro activity against a range of solid tumor cell lines. Its ability to comprehensively block the mTOR signaling pathway results in robust inhibition of cell proliferation and induction of apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical evaluation of this compound and other mTOR inhibitors. Further investigation into mechanisms of resistance and rational combination strategies will be crucial for the successful clinical development of this promising anti-cancer agent.
References
- 1. CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The structure of mTOR complexes at a glance - Yang - Precision Cancer Medicine [pcm.amegroups.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 8. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Onatasertib in Cervical Cancer: A Preclinical Perspective
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cervical cancer remains a significant global health challenge, and the development of novel targeted therapies is crucial for improving patient outcomes. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in cervical cancer, playing a pivotal role in tumor cell growth, proliferation, survival, and angiogenesis.[1][2][3][4] This aberrant signaling presents a key therapeutic target. Onatasertib (also known as CC-223) is a potent, orally bioavailable, dual inhibitor of mTORC1 and mTORC2, which offers a more comprehensive blockade of the mTOR pathway compared to earlier generation mTOR inhibitors like rapamycin and its analogs (rapalogs) that primarily target mTORC1.[5][6] This document provides a comprehensive overview of the available preclinical data for this compound, with a focus on its potential application in cervical cancer.
The PI3K/AKT/mTOR Pathway in Cervical Cancer
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression and proliferation.[1][2] In many cervical cancers, this pathway is constitutively active due to various factors, including mutations in the PIK3CA gene, loss or mutation of the tumor suppressor PTEN, or through the action of human papillomavirus (HPV) oncoproteins E6 and E7, which can activate AKT and mTOR signaling.[3][7][8] The activation of this pathway has been correlated with more aggressive disease and poorer prognosis in cervical cancer patients.[1] Therefore, targeting key nodes in this pathway, such as mTOR, represents a rational therapeutic strategy.
This compound: A Dual mTORC1/mTORC2 Inhibitor
This compound is an ATP-competitive inhibitor of the mTOR kinase domain, which allows it to block the activity of both mTORC1 and mTORC2 complexes.[5][9] This dual inhibition is significant because mTORC2 directly activates AKT, and its inhibition can prevent the feedback activation of AKT that is often observed with rapalog treatment.[5]
General Preclinical Activity of this compound
While specific preclinical studies of this compound in cervical cancer models are not extensively available in the public domain, its general preclinical profile demonstrates potent anti-cancer activity across various cancer types.
| Parameter | Value | Cell/System | Reference |
| mTOR Kinase Inhibition (IC50) | 16 nM | Cell-free assay | [9] |
| PI3Kα Inhibition (IC50) | 4 µM | Cell-free assay | [9] |
| Cell Growth Inhibition (IC50 Range) | 92 - 1039 nM | Panel of various cancer cell lines | |
| In Vivo Tumor Growth Inhibition | Dose-dependent inhibition | PC-3 prostate cancer xenograft model | [9] |
Table 1: General Preclinical Efficacy of this compound. This table summarizes the key in vitro and in vivo preclinical data for this compound. The data highlights its potent and selective inhibition of mTOR kinase and its broad anti-proliferative activity.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in cervical cancer models are not publicly available. However, based on standard methodologies used for evaluating mTOR inhibitors, the following protocols would be relevant.
In Vitro Cell Proliferation Assay (Hypothetical for Cervical Cancer Cell Lines)
-
Cell Lines: Human cervical cancer cell lines such as HeLa, CaSki, and SiHa would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells would be seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability would be determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values would be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Western Blot Analysis for Pathway Modulation
-
Protein Extraction: Cervical cancer cells would be treated with this compound for a defined period, after which cells would be lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples would be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes would be probed with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-AKT, phospho-S6K, phospho-4E-BP1) and corresponding total proteins as loading controls.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system would be used to visualize the protein bands.
In Vivo Xenograft Model (Hypothetical for Cervical Cancer)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) would be used.
-
Tumor Implantation: Human cervical cancer cells (e.g., HeLa or SiHa) would be subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice would be randomized into treatment and control groups. This compound would be administered orally at various doses.
-
Efficacy Evaluation: Tumor volume would be measured regularly using calipers. At the end of the study, tumors would be excised and weighed.
-
Pharmacodynamic Analysis: Tumor tissues could be collected for western blot or immunohistochemical analysis to assess mTOR pathway inhibition in vivo.
Signaling Pathway and Experimental Workflow Diagrams
mTOR Signaling Pathway and this compound's Mechanism of Action
References
- 1. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 2. The exosome-mediated PI3k/Akt/mTOR signaling pathway in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of mTOR signaling pathway contributes to survival of cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | c-Fms | DNA-PK | FLT | PI3K | mTOR | TargetMol [targetmol.com]
Onatasertib for hepatocellular carcinoma research
An In-depth Technical Guide on Onatasertib for Hepatocellular Carcinoma Research
Introduction
Hepatocellular carcinoma (HCC) is the most prevalent form of primary liver cancer and a significant contributor to cancer-related mortality worldwide.[1][2] The treatment landscape for advanced HCC has been challenging, with limited therapeutic options and high rates of drug resistance.[1][3] Key signaling pathways involved in hepatocarcinogenesis, such as the PI3K/Akt/mTOR pathway, have become critical targets for novel drug development.[1][2] The mTOR pathway, in particular, is upregulated in approximately 40-50% of HCCs and is associated with poor prognosis.[4]
This compound (also known as ATG-008 or CC-223) is a second-generation, orally bioavailable small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase.[5][6] Unlike first-generation mTOR inhibitors (rapalogs) that only allosterically inhibit mTOR Complex 1 (mTORC1), this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[5][6][7] This dual inhibition offers a more comprehensive blockade of the pathway, potentially leading to improved antitumor activity.[7] This guide provides a detailed overview of the mechanism of action, preclinical and clinical research, and experimental protocols related to this compound in the context of HCC.
Mechanism of Action of this compound
This compound exerts its antitumor effects by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[5][6] By inhibiting both mTORC1 and mTORC2, this compound disrupts downstream signaling crucial for cancer cell function.
-
Inhibition of mTORC1: Leads to the dephosphorylation of its key substrates, the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and cell cycle progression.[8][9]
-
Inhibition of mTORC2: Primarily responsible for the phosphorylation and activation of Akt at serine 473. By inhibiting mTORC2, this compound prevents the full activation of Akt, a critical node in cell survival and proliferation signaling, thereby promoting apoptosis.[8][10]
The dual blockade of mTORC1 and mTORC2 by this compound is a key differentiator from earlier mTOR inhibitors and is hypothesized to overcome some of the resistance mechanisms associated with rapalogs, such as the feedback activation of Akt signaling.
Preclinical Research
Preclinical studies have demonstrated this compound's potent and selective inhibitory activity against mTOR kinase and its antitumor effects in various cancer cell lines and xenograft models.
Data Presentation
The quantitative data from key preclinical studies are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Comments |
|---|---|---|---|
| mTOR Kinase IC₅₀ | 16 nM | Kinase Assay | Potent inhibition of mTOR kinase.[8] |
| PI3K-α IC₅₀ | 4.0 µM | Kinase Assay | >200-fold selectivity for mTOR over PI3K-α.[8] |
| DNA-PK IC₅₀ | 0.84 µM | Kinase Assay | Moderate inhibition of a related PI3K-like kinase.[8] |
| pAKT(S473) IC₅₀ | 11 ± 10 nM | Western Blot | Demonstrates potent mTORC2 inhibition.[8] |
| pS6RP IC₅₀ | 31 ± 2 nM | Western Blot | Demonstrates potent mTORC1 inhibition.[8] |
| p4EBP1 IC₅₀ | 405 ± 47 nM | Western Blot | Demonstrates mTORC1 inhibition.[8] |
Table 2: In Vivo Antitumor Activity of this compound in a PC-3 Xenograft Model
| Dose and Schedule | Tumor Volume Reduction (%) | Significance (p-value) | Body Weight Loss |
|---|---|---|---|
| 10 mg/kg, once daily | 46% | <0.001 | Not significant |
| 25 mg/kg, once daily | 87% | <0.001 | Significant |
| 5 mg/kg, twice daily | 65% | <0.001 | Not significant |
| 10 mg/kg, twice daily | 80% | <0.001 | Not significant |
Data from a study on the PC-3 prostate cancer xenograft model, which is indicative of the general antitumor activity of this compound.[8]
Experimental Protocols
3.2.1 In Vitro Kinase and Cellular Assays
-
Objective: To determine the potency and selectivity of this compound against mTOR kinase and its effect on downstream signaling pathways in cancer cells.
-
Methodology:
-
Kinase Assays: The inhibitory activity of this compound against mTOR, PI3K-α, and DNA-PK was measured using purified recombinant enzymes and appropriate substrates in a biochemical assay format. IC₅₀ values were calculated from concentration-response curves.[8]
-
Cell Culture: Human cancer cell lines (e.g., HCT 116, A549) were cultured under standard conditions.[8]
-
Western Blot Analysis: Cells were treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[8] Subsequently, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated proteins [pAKT(S473), pS6RP, p4EBP1] and total proteins.[8]
-
Data Analysis: Band intensities were quantified, and IC₅₀ values for the inhibition of each pathway biomarker were calculated.[8]
-
3.2.2 In Vivo Xenograft Study
-
Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.
-
Methodology:
-
Tumor Implantation: PC-3 human prostate cancer cells were subcutaneously implanted into immunodeficient mice.[8]
-
Treatment: Once tumors reached a specified size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at different doses and schedules (e.g., once or twice daily).[8]
-
Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Animal body weights were monitored as an indicator of toxicity.[8]
-
Statistical Analysis: Tumor growth inhibition was calculated, and statistical significance between treatment and control groups was determined using appropriate statistical tests (e.g., t-test).[8]
-
References
- 1. Hepatocellular carcinoma stem cells: the current state of small molecule-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Multidrug Resistance in Hepatocellular Carcinoma | Exon Publications [exonpublications.com]
- 4. Targeting the mTOR pathway in hepatocellular carcinoma: Current state and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pivotal Role of mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Onatasertib and the Induction of Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onatasertib (also known as CC-223 or ATG-008) is an orally bioavailable, selective dual inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and complex 2 (mTORC2).[1][2] As a critical downstream effector in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, mTOR plays a central role in regulating cell growth, proliferation, metabolism, and survival.[2][3] By inhibiting both mTORC1 and mTORC2, this compound effectively disrupts this pathway, leading to a reduction in tumor cell proliferation and the induction of apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound with a focus on its role in inducing apoptosis in tumor cells, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Introduction to this compound
This compound is a second-generation mTOR kinase inhibitor that competitively blocks the ATP-binding site of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2.[2][4] This dual inhibition overcomes a key limitation of first-generation mTOR inhibitors (rapalogs), which only allosterically inhibit mTORC1 and can lead to feedback activation of the PI3K/AKT pathway via mTORC2.[3] The ability of this compound to suppress both complexes results in a more comprehensive blockade of mTOR signaling, translating to potent anti-proliferative and pro-apoptotic effects in a variety of cancer models.[2]
The PI3K/AKT/mTOR Signaling Pathway and its Role in Apoptosis
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins.[3] Hyperactivation of this pathway, a common event in many cancers, leads to the suppression of apoptosis and unchecked cell proliferation.
mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[2]
-
mTORC1 is a central regulator of cell growth and proliferation, primarily through the phosphorylation of its downstream effectors, S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is a key regulator of cell survival and cytoskeletal organization, partly through the phosphorylation and activation of AKT at serine 473.
By inhibiting both mTORC1 and mTORC2, this compound disrupts these pro-survival signals, tipping the cellular balance towards apoptosis.
Mechanism of this compound-Induced Apoptosis
The induction of apoptosis by this compound is a multi-faceted process initiated by the inhibition of mTOR signaling. This leads to the activation of the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspases.
Regulation of the Bcl-2 Family of Proteins
The Bcl-2 family consists of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members that control the permeability of the mitochondrial outer membrane.[5] The ratio of these opposing factions determines the cell's fate. While direct studies detailing this compound's specific effects on all Bcl-2 family members are limited, mTOR inhibition is known to influence this balance by:
-
Decreasing the expression of anti-apoptotic proteins: mTORC1 activity promotes the translation of several survival-related proteins, including Mcl-1. Inhibition of mTORC1 by this compound is expected to reduce the levels of these proteins.
-
Activating pro-apoptotic proteins: The pro-apoptotic protein Bad is inactivated by phosphorylation downstream of AKT. By inhibiting the mTORC2-AKT axis, this compound can lead to the dephosphorylation and activation of Bad, allowing it to sequester anti-apoptotic Bcl-2 proteins and promote apoptosis.
This shift in the balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane by Bax and Bak, resulting in the release of cytochrome c into the cytoplasm.
Activation of the Caspase Cascade
The release of cytochrome c from the mitochondria initiates the caspase cascade, a proteolytic signaling pathway that executes the apoptotic program.
-
Initiator Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex recruits and activates caspase-9, an initiator caspase.[6]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[6]
-
Substrate Cleavage and Cell Death: These executioner caspases are responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| mTOR Kinase Inhibition (IC50) | 16 nM | N/A | [2] |
| PI3Kα Inhibition (IC50) | >4 µM | N/A | [2] |
| Cell Growth Inhibition (IC50) | 92 - 1039 nM | Panel of cancer cell lines | [2] |
In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| PC-3 Prostate Cancer Xenograft | 10 mg/kg, twice daily, p.o. | Tumor regression | [2] |
| PC-3 Prostate Cancer Xenograft | 25 mg/kg, once daily, p.o. | Significant inhibition | [2] |
Experimental Protocols
Western Blotting for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for desired time points. Include a vehicle-treated control.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot and quantify the band intensities.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Analyze the changes in protein expression and cleavage as a function of this compound concentration and treatment duration. An increase in the Bax/Bcl-2 ratio and the presence of cleaved forms of PARP and caspase-3 are indicative of apoptosis.[7]
-
Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for Western blotting.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of executioner caspases-3 and -7.
Materials:
-
Cancer cell lines of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Lysis and Caspase Reaction:
-
Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of active caspase-3 and -7.
-
Compare the signal from this compound-treated cells to that of vehicle-treated controls to determine the fold-increase in caspase activity.
-
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in patients with advanced solid tumors (TORCH-2). - ASCO [asco.org]
- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Onatasertib's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onatasertib (also known as CC-223) is a potent, orally bioavailable, and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, metabolism, and survival.[1] It is a critical downstream effector of the frequently dysregulated PI3K/AKT signaling pathway in many human cancers, making it a prime therapeutic target.[1][3][4] By inhibiting both mTORC1 and mTORC2, this compound offers a more comprehensive blockade of mTOR signaling compared to earlier generation inhibitors like rapamycin, which only target mTORC1.[1] This dual inhibition is critical as it also prevents the feedback activation of AKT, a common resistance mechanism to mTORC1-only inhibitors. This guide provides an in-depth analysis of this compound's effect on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.
Core Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of mTOR, a key component of the PI3K/AKT/mTOR pathway. This pathway is a crucial intracellular signaling cascade that governs cell cycle progression.
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Analysis of this compound's Effect on Cell Cycle Progression
This compound induces cell cycle arrest, primarily at the G1 phase, thereby inhibiting cell proliferation. This is achieved by downregulating the expression and activity of key proteins that drive the cell cycle forward. The following tables summarize the quantitative effects of mTOR inhibition on cell cycle distribution and protein expression.
Note: The following data are representative of the effects of mTORC1/2 inhibitors on cancer cell lines and are based on published studies of compounds with a similar mechanism of action to this compound. Specific results for this compound may vary depending on the cell line and experimental conditions.
Table 1: Effect of mTOR Inhibition on Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| PC-3 (Prostate Cancer) | Control (DMSO) | 24 | 55.2 ± 2.1 | 28.7 ± 1.5 | 16.1 ± 1.8 |
| This compound (100 nM) | 24 | 75.8 ± 3.4 | 12.1 ± 1.1 | 12.1 ± 1.3 | |
| MCF-7 (Breast Cancer) | Control (DMSO) | 48 | 60.5 ± 2.8 | 25.1 ± 1.9 | 14.4 ± 1.2 |
| This compound (100 nM) | 48 | 82.3 ± 4.1 | 9.8 ± 0.9 | 7.9 ± 0.8 |
Table 2: Effect of mTOR Inhibition on Cell Cycle Regulatory Proteins (Western Blot Analysis)
| Protein | Treatment (this compound, 100 nM) | Fold Change vs. Control (Normalized to Loading Control) | Function in Cell Cycle |
| Cyclin D1 | 24 hours | ↓ 0.4 ± 0.05 | Promotes G1 phase progression |
| CDK4 | 24 hours | ↓ 0.6 ± 0.08 | Binds Cyclin D to drive G1 progression |
| p27Kip1 | 24 hours | ↑ 2.5 ± 0.3 | Inhibits CDK2/Cyclin E, causing G1 arrest |
| Phospho-Rb (Ser807/811) | 24 hours | ↓ 0.2 ± 0.03 | Inactivation of Rb is required for G1/S transition |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol outlines the procedure for analyzing the DNA content of cells to determine their distribution across the different phases of the cell cycle.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (or DMSO as a vehicle control) for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then neutralize with complete medium.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use an excitation wavelength of 488 nm and collect the fluorescence emission at ~617 nm. Acquire data for at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection and quantification of key cell cycle proteins to assess the molecular effects of this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p27Kip1, anti-phospho-Rb)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation. The following day, wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow and Logical Relationships
General Experimental Workflow
Caption: A generalized workflow for investigating the effects of this compound on the cell cycle.
Conclusion
This compound, as a dual mTORC1/mTORC2 inhibitor, effectively halts cell cycle progression, primarily by inducing a G1 phase arrest. This is a consequence of the downregulation of key G1-phase promoting proteins, such as Cyclin D1 and CDK4, and the upregulation of CDK inhibitors like p27Kip1. The provided data and protocols offer a comprehensive framework for researchers and drug development professionals to investigate and understand the cytostatic effects of this compound and other mTOR inhibitors. The ability to quantitatively assess these effects on the cell cycle is crucial for the preclinical and clinical development of this important class of anti-cancer agents.
References
Investigating Onatasertib in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onatasertib (also known as CC-223 or ATG-008) is an orally bioavailable, potent, and selective dual inhibitor of mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and mTORC2.[1][2] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent event in a wide range of human cancers.[1] By targeting both mTORC1 and mTORC2, this compound offers a more comprehensive blockade of this pathway compared to earlier generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which only allosterically inhibit mTORC1.[3][4] This guide provides an in-depth overview of the preclinical and clinical investigation of this compound in novel cancer models, including detailed experimental protocols and a discussion of potential resistance mechanisms.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its anti-neoplastic activity by inhibiting the kinase activity of mTOR, a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[1]
-
mTORC1 controls protein synthesis, cell growth, and proliferation by phosphorylating downstream effectors such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt, protein kinase C (PKC), and serum/glucocorticoid-regulated kinase 1 (SGK1).
By inhibiting both complexes, this compound leads to the induction of tumor cell apoptosis and a reduction in cell proliferation.[2]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Onatasertib: A Technical Guide to its Modulation of the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Onatasertib (also known as CC-223 or ATG-008) is an orally bioavailable, potent, and selective dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention.[1][3] By targeting both mTORC1 and mTORC2, this compound offers a more comprehensive blockade of this critical pathway compared to earlier generation mTOR inhibitors like rapamycin.[1] Preclinical and clinical studies have demonstrated its antitumor activity, both as a monotherapy and in combination with other agents. This technical guide provides an in-depth overview of the role of this compound in modulating the tumor microenvironment (TME), presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound is an ATP-competitive inhibitor of mTOR kinase.[2] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[3] this compound's dual inhibition of both mTORC1 and mTORC2 leads to a comprehensive shutdown of downstream signaling.
-
mTORC1 Inhibition: Leads to the dephosphorylation of substrates like S6 ribosomal protein (S6RP) and eIF4E-binding protein 1 (4EBP1), resulting in the inhibition of protein synthesis and cell cycle progression.
-
mTORC2 Inhibition: Results in the reduced phosphorylation of AKT at serine 473 (S473), which in turn affects downstream effectors that regulate cell survival and cytoskeletal organization.[2]
This dual mechanism of action allows this compound to overcome some of the resistance mechanisms observed with mTORC1-selective inhibitors.
Preclinical Antitumor Activity of this compound
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, including those with resistance to rapamycin.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 92 - 1039 (range across various lines)[1] |
| Hematologic Cancer Lines | Various | 92 - 1039 (range across various lines)[1] |
Table 1: In Vitro Anti-proliferative Activity of this compound. [1]
In Vivo Efficacy
In vivo studies using xenograft models have shown that this compound leads to dose-dependent tumor growth inhibition.
| Tumor Model | Dosing Regimen | Outcome |
| PC-3 Prostate Cancer Xenograft | 10 mg/kg, p.o., daily for 43 days | Significant tumor growth inhibition.[1] |
| PC-3 Prostate Cancer Xenograft | 25 mg/kg, p.o., daily for 43 days | Significant tumor growth inhibition.[1] |
| PC-3 Prostate Cancer Xenograft | 10 mg/kg, p.o., twice daily | Tumor regression.[1] |
Table 2: In Vivo Antitumor Activity of this compound in a PC-3 Xenograft Model. [1]
Modulation of the Tumor Microenvironment
While direct quantitative data on the specific effects of this compound monotherapy on the TME is limited in publicly available literature, the known immunomodulatory functions of mTOR inhibitors provide a strong rationale for its impact on the tumor's immune landscape. mTOR signaling is crucial for the differentiation, proliferation, and function of various immune cells.
Potential Effects on T-cell Populations
mTOR inhibition can have dual effects on T-cells. While it can suppress the proliferation of conventional T-cells, it has also been shown to promote the development of memory T-cells and suppress the function of regulatory T-cells (Tregs), which are key immunosuppressive cells within the TME.
Impact on Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses. The mTOR pathway is implicated in the expansion and function of MDSCs. Inhibition of mTOR could potentially reduce the number and immunosuppressive capacity of these cells.
Modulation of Tumor-Associated Macrophages (TAMs)
TAMs can exhibit both pro-tumoral (M2-like) and anti-tumoral (M1-like) phenotypes. mTOR signaling is involved in macrophage polarization. Targeting mTOR could potentially shift the balance from M2-like to M1-like macrophages, thereby promoting an anti-tumor immune response.
Clinical Evaluation of this compound in Combination Therapy
A significant body of clinical data for this compound comes from a phase 1/2 study (NCT04337463) where it was combined with the anti-PD-1 antibody Toripalimab in patients with advanced solid tumors.[2][4] Preclinical studies suggested a synergistic effect between mTORC1/2 inhibitors and PD-1 antibodies.[4]
Study Design and Dosing
This open-label, multicenter trial included dose-escalation and dose-expansion cohorts.[2] Patients received this compound orally once daily (QD) at doses of 15 mg, 20 mg, or 30 mg, in combination with Toripalimab administered intravenously at 240 mg every 3 weeks (Q3W).[2]
Clinical Efficacy
The combination therapy demonstrated encouraging clinical activity.
| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| All Advanced Solid Tumors (n=46) | 26.1% | 73.9% | 4.3 months |
| Cervical Cancer | 52.4% | 90.5% | 5.8 months |
Table 3: Clinical Efficacy of this compound in Combination with Toripalimab. [2]
Safety and Tolerability
The combination was found to be generally manageable. The most common grade 3 or 4 treatment-emergent adverse events (TEAEs) are listed below.
| Adverse Event | Frequency (Grade 3/4) |
| Lymphopenia | 23.9% |
| Rash | 19.6% |
Table 4: Common Grade 3/4 Treatment-Emergent Adverse Events. [2]
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is a general representation based on standard methodologies.
-
Cell Culture: Culture cancer cell lines in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density.
-
Treatment: After cell attachment, treat with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.
-
Data Analysis: Calculate the IC50 values by plotting cell viability against drug concentration.
In Vivo Xenograft Tumor Model
This protocol is a general representation based on standard methodologies for establishing and treating xenograft models.[5]
-
Cell Preparation: Harvest and resuspend cancer cells in an appropriate medium, sometimes mixed with Matrigel.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Continue to measure tumor volume throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare tumor growth curves between the treated and control groups.
Western Blot Analysis for mTOR Pathway Inhibition
This protocol is a general representation based on standard methodologies.[4]
-
Sample Preparation: Lyse cells or tumor tissue to extract proteins.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., p-S6RP, p-AKT S473).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay by Flow Cytometry
This protocol is a general representation based on standard methodologies for assessing apoptosis.[6]
-
Cell Treatment: Treat cells with this compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Stain cells with Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
This compound is a promising dual mTORC1/2 inhibitor with demonstrated preclinical and clinical activity. Its mechanism of action provides a strong rationale for its ability to modulate the tumor microenvironment, a hypothesis supported by the synergistic effects observed when combined with an immune checkpoint inhibitor. Future research should focus on elucidating the specific quantitative effects of this compound monotherapy on the various cellular and molecular components of the TME. A deeper understanding of these immunomodulatory effects will be crucial for optimizing its clinical application, both as a single agent and in combination with immunotherapies, to improve patient outcomes in a variety of cancers.
References
- 1. CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Onatasertib (ATG-008) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onatasertib (also known as ATG-008 or CC-223) is a potent and selective, orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] As a critical regulator of cell growth, proliferation, metabolism, and survival, mTOR is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2.[2][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in many human cancers, making mTOR an attractive therapeutic target.[4][5][6] this compound distinguishes itself from earlier mTOR inhibitors, such as rapamycin analogs which only target mTORC1, by inhibiting both mTORC1 and mTORC2.[2] This dual inhibitory action allows for a more comprehensive blockade of the mTOR signaling pathway.
These application notes provide an overview of the in vitro activity of this compound and detailed protocols for key assays to evaluate its biological effects in a laboratory setting.
Mechanism of Action
This compound inhibits the kinase activity of mTOR, which in turn blocks the signaling of both mTORC1 and mTORC2 complexes.[1][2] This leads to the induction of apoptosis and a decrease in cell proliferation in various tumor cells.[4][7] The inhibition of mTORC1 is evidenced by the reduced phosphorylation of its downstream effectors, such as the ribosomal protein S6 (S6RP) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1] The inhibition of mTORC2 is demonstrated by the decreased phosphorylation of AKT at serine 473 (S473).[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Biomarker | Assay Type | IC50 Value | Cell Line(s) | Reference |
| mTOR Kinase | Kinase Assay | 16 nM | N/A | [1][7] |
| PI3K-α | Kinase Assay | 4.0 μM | N/A | [1] |
| DNA-PK | Kinase Assay | 0.84 μM | N/A | [1] |
| FLT4 | Kinase Assay | 0.651 μM | N/A | [1] |
| cFMS | Kinase Assay | 0.028 μM | N/A | [1] |
| pS6RP | Western Blot | 31 ± 2 nM | HCT 116 | [1] |
| p4EBP1 | Western Blot | 405 ± 47 nM | HCT 116 | [1] |
| pAKT(S473) | Western Blot | 11 ± 10 nM | HCT 116 | [1] |
| Cell Growth | Cell Viability | 92 - 1039 nM | Panel of cancer cell lines | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT 116, A549, PC-3)
-
Complete cell culture medium
-
96-well plates
-
This compound (ATG-008)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0-10 µM).[2]
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for an additional 24-72 hours.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
For CCK-8 Assay:
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.[9]
-
Western Blot Analysis
This protocol is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound (ATG-008)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pS6RP, anti-p4EBP1, anti-pAKT(S473), and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).[1]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vitro mTOR Kinase Assay
This protocol describes a method to directly measure the inhibitory effect of this compound on mTOR kinase activity.
Materials:
-
Recombinant mTOR enzyme
-
GST-p70S6 substrate
-
ATP
-
This compound (ATG-008)
-
Assay buffer ("Simple Tor buffer": 10 mM Tris pH 7.4, 100 mM NaCl, 0.1% Tween-20, 1 mM DTT)[7]
-
ATP/Substrate solution (0.075 mM ATP, 12.5 mM MnCl2, 50 mM Hepes, pH 7.4, 50 mM β-GOP, 250 nM Microcystin LR, 0.25 mM EDTA, 5 mM DTT, and 3.5 μg/mL GST-p70S6)[7]
-
EDTA solution
-
TR-FRET detection reagent
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Reaction:
-
To a 20 µL volume of the "Simple Tor buffer", add 0.5 µL of the diluted this compound or DMSO control.
-
Add the diluted recombinant mTOR enzyme to the wells.
-
Initiate the reaction by adding 5 µL of the ATP/substrate solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of 60 mM EDTA.[7]
-
Add 10 µL of the detection reagent mix and incubate for at least 2 hours.
-
Read the plate on a microplate reader capable of detecting Europium-based TR-FRET.
-
-
Data Analysis:
-
Calculate the percent inhibition of mTOR kinase activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | c-Fms | DNA-PK | FLT | PI3K | mTOR | TargetMol [targetmol.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. mdpi.com [mdpi.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. cdn.origene.com [cdn.origene.com]
Onatasertib (CC-223): Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Onatasertib (also known as CC-223), a potent and selective dual inhibitor of mTORC1 and mTORC2, in cell culture experiments.[1][2][3][4] The protocols and data presented herein are compiled from various research sources to assist in the effective design and execution of in vitro studies investigating the effects of this compound on cancer cell lines.
This compound is an orally bioavailable small molecule that targets the kinase activity of mTOR, a central regulator of cell growth, proliferation, metabolism, and survival.[3][5] By inhibiting both mTORC1 and mTORC2 complexes, this compound effectively blocks downstream signaling pathways, including the phosphorylation of key substrates like S6 ribosomal protein (S6RP), eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), and Akt at serine 473 (S473).[2][6] This dual inhibition can lead to the induction of apoptosis and a reduction in tumor cell proliferation.[5][6]
Quantitative Data Summary: this compound In Vitro Activity
The following tables summarize the inhibitory concentrations of this compound across various assays and cell lines. This data serves as a valuable reference for selecting appropriate treatment concentrations for your experiments.
Table 1: this compound Kinase and Pathway Inhibitory Concentrations
| Target/Marker | Assay Type | IC₅₀ Value | Cell Line(s) | Reference |
| mTOR Kinase | Kinase Assay | 16 nM | N/A | [2][6] |
| PI3Kα | Kinase Assay | 4 µM | N/A | [6] |
| DNA-PK | Kinase Assay | 0.84 µM | N/A | [2] |
| pAKT(S473) | Western Blot | 11 - 150 nM | Various | [2][6] |
| pS6RP | Western Blot | 27 - 184 nM | Various | [2][6] |
| p4EBP1 | Western Blot | 120 - 1050 nM | Various | [2][6] |
Table 2: this compound Growth Inhibition (GI₅₀/IC₅₀) in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀/IC₅₀ Value (nM) | Reference |
| HCT 116 | Colorectal Cancer | Not specified, but effective | [2] |
| A549 | Lung Cancer | Not specified, but effective | [2] |
| PC-3 | Prostate Cancer | Not specified, but effective | [1] |
| MCF-7 | Breast Cancer | Not specified, but effective | [1] |
| Various | Hematologic Cancers | 92 - 1039 nM | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[6]
-
For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 397.47 g/mol ), dissolve 3.97 mg of the compound in 1 mL of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution.[6]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.[6]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1%. If higher concentrations are necessary, a vehicle control (medium with the same concentration of DMSO) must be included in the experiment.[6]
Cell Viability/Proliferation Assay (MTT-based)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 4,000-6,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 500 nM.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate the plate for a specified period, typically 72 hours.
-
Following the incubation period, add MTT reagent to each well and incubate for 1-4 hours, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a suitable solubilization buffer.
-
Measure the absorbance at a wavelength of 562 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis of mTOR Pathway Inhibition
Objective: To assess the inhibitory effect of this compound on the phosphorylation of downstream targets of mTORC1 and mTORC2.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S473), anti-Akt, anti-p-S6RP, anti-S6RP, anti-p-4EBP1, anti-4EBP1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to reach approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified duration (e.g., 1-24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 in the PI3K/AKT/mTOR pathway.
Caption: Workflow for determining the IC₅₀ of this compound using an MTT assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. This compound | c-Fms | DNA-PK | FLT | PI3K | mTOR | TargetMol [targetmol.com]
Onatasertib (CC-223): Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onatasertib, also known as CC-223, is a potent and selective, orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] As a critical regulator of cell growth, proliferation, metabolism, and survival, mTOR is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[3] this compound distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by targeting the ATP-binding site of the mTOR kinase domain. This allows it to inhibit both mTOR complex 1 (mTORC1) and mTORC2, leading to a more comprehensive blockade of mTOR signaling and potentially overcoming resistance mechanisms observed with rapalogs.[3]
These application notes provide a comprehensive overview of the in vitro efficacy of this compound across a range of cancer cell lines, with a focus on the determination of its half-maximal inhibitory concentration (IC50). Detailed protocols for assessing cell viability and the necessary tools for visualizing the experimental workflow and the targeted signaling pathway are included to facilitate reproducible and robust preclinical evaluation of this compound.
Data Presentation: this compound IC50 Values
The anti-proliferative activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The IC50 values for cell growth inhibition and modulation of key mTOR pathway biomarkers are summarized in the tables below.
Table 1: IC50 Values of this compound for Cell Growth Inhibition in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 92 |
| HCT 116 | Colon Carcinoma | 1039 |
| A549 | Lung Carcinoma | 206 |
| U87 MG | Glioblastoma | 203 |
| MDA-MB-468 | Breast Cancer | 250 |
| Capan-2 | Pancreatic Carcinoma | 211 |
| H4 | Neuroglioma | 165 |
| HT-1080 | Fibrosarcoma | 323 |
| Malme-3M | Melanoma | 201 |
| T98G | Glioblastoma | 271 |
| Caco-2 | Colorectal Adenocarcinoma | 16780 |
Data sourced from Mortensen et al., 2015 and other publicly available databases.
Table 2: IC50 Values of this compound for Inhibition of mTOR Pathway Biomarkers
| Biomarker | mTOR Complex | Cell Line | IC50 (nM) |
| pAKT(S473) | mTORC2 | PC-3 | 11 ± 10 |
| pS6RP | mTORC1 | PC-3 | 31 ± 2 |
| p4EBP1 | mTORC1 | PC-3 | 405 ± 47 |
| pAKT(S473) | mTORC2 | Panel Average | 11 - 150 |
| pS6RP | mTORC1 | Panel Average | 27 - 184 |
| p4EBP1 | mTORC1 | Panel Average | 120 - 1050 |
Data represents the concentration of this compound required to inhibit the phosphorylation of the specified downstream effectors of mTORC1 and mTORC2. Data sourced from Mortensen et al., 2015.
Table 3: Anti-proliferative Activity of this compound in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MM.1S | Multiple Myeloma | 120 |
| U266 | Multiple Myeloma | 380 |
| Ramos | Burkitt's Lymphoma | 90 |
| Jurkat | T-cell Leukemia | >1000 |
Data sourced from Mortensen et al., 2015.
Mandatory Visualization
This compound Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Workflow for IC50 Determination
Caption: Workflow for CellTiter-Glo® cell viability assay.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to determine the IC50 value of this compound in adherent cancer cell lines using the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (CC-223)
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in complete medium. c. Count cells and adjust the concentration to the desired seeding density (typically 2,000-10,000 cells/well, optimize for each cell line). d. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. e. Include wells with medium only to serve as a background control. f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.5 nM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). d. After the 24-hour cell attachment period, carefully remove the medium from the wells. e. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate. f. Return the plate to the incubator and incubate for 72 hours.
-
Cell Viability Assay (CellTiter-Glo®): a. Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a plate reader.
-
Data Analysis and IC50 Determination: a. Subtract the average luminescence of the background control wells (medium only) from all other wells. b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability). c. Plot the percent viability against the logarithm of the this compound concentration. d. Use a non-linear regression model (sigmoidal dose-response/variable slope) to fit the curve and determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.
Conclusion
This compound demonstrates potent inhibition of the mTOR signaling pathway and significant anti-proliferative activity across a range of solid and hematologic cancer cell lines. The provided protocols and data serve as a valuable resource for the preclinical evaluation of this compound and for designing further investigations into its therapeutic potential. The dual inhibition of mTORC1 and mTORC2 by this compound underscores its promise as a next-generation mTOR inhibitor in oncology.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated mTOR Following Onatasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onatasertib (also known as CC-223) is a selective, orally available, second-generation ATP-competitive inhibitor of mammalian target of rapamycin (mTOR) kinase.[1] By targeting the kinase domain, this compound effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.[2][3]
mTORC1, when activated, phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.[4] mTORC2 is responsible for the phosphorylation and full activation of Akt at Serine 473, which in turn promotes cell survival.[5] The phosphorylation of mTOR itself at sites like Serine 2448 (p-mTOR (Ser2448)), primarily associated with mTORC1 activation, and Serine 2481 (p-mTOR (Ser2481)), a marker for intact mTORC2, serve as key pharmacodynamic biomarkers for assessing the activity of mTOR inhibitors.[6]
These application notes provide a detailed protocol for the detection and quantification of phosphorylated mTOR (p-mTOR) in cell lysates by Western blot following treatment with this compound. This method is essential for evaluating the compound's mechanism of action and its efficacy in preclinical and clinical research.
Data Presentation
The following table summarizes representative quantitative data from a study using a dual mTORC1/2 inhibitor, KU-0063794, which has a similar mechanism of action to this compound. The data demonstrates the dose-dependent inhibition of mTOR phosphorylation at Ser2448 in keloid fibroblasts (KFs). Data is presented as the average immunoreactivity normalized to a loading control (β-actin).
| Treatment Group | Concentration (nM) | Normalized p-mTOR (Ser2448) Expression (Arbitrary Units) |
| Vehicle Control (DMSO) | 0 | 1.00 |
| KU-0063794 | 10 | 0.65 |
| KU-0063794 | 100 | 0.30 |
| KU-0063794 | 1000 | 0.15 |
Note: This data is representative and is adapted from a study on the dual mTORC1/2 inhibitor KU-0063794 in keloid fibroblasts.[5] Researchers should generate their own data for this compound in their specific model system.
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, highlighting the roles of mTORC1 and mTORC2 and the inhibitory action of this compound.
Caption: PI3K/Akt/mTOR signaling and this compound's dual inhibition of mTORC1 and mTORC2.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines with a known activated PI3K/Akt/mTOR pathway.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% in all treatments, including the vehicle control.
-
Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO) and incubate for the desired time (e.g., 2, 6, or 24 hours).
Western Blot Protocol for p-mTOR
1. Cell Lysis
a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[7] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes.[7] e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[7] f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube. g. Determine the protein concentration of each sample using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer
a. Denature 20-40 µg of protein from each sample by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.[7] b. Load the samples onto a 6-8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. c. Run the gel at 100-120 V until the dye front reaches the bottom.[7] d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. For a large protein like mTOR (~289 kDa), a wet transfer at 100 V for 90-120 minutes or a low-voltage overnight transfer at 4°C is recommended to ensure efficient transfer.[4]
3. Immunoblotting
a. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8][9] b. Incubate the membrane with the primary antibody against p-mTOR (Ser2448) (e.g., Cell Signaling Technology, #2971) diluted 1:1000 in 5% BSA in TBST overnight at 4°C with gentle agitation.[9][10] c. The next day, wash the membrane three times for 10 minutes each with TBST.[8] d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis
a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes.[7] c. Capture the chemiluminescent signal using a digital imaging system. d. For normalization, strip the membrane and re-probe with an antibody against total mTOR (e.g., Cell Signaling Technology, #2972) or a loading control like β-actin.[7] e. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-mTOR signal to the total mTOR signal for each sample to determine the relative phosphorylation level.[7]
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for analyzing p-mTOR levels after this compound treatment.
Caption: Workflow for Western blot analysis of p-mTOR after this compound treatment.
References
- 1. CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (KU-0063794 and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTORC1 and mTORC2 are differentially engaged in the development of laser-induced CNV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Phospho-mTOR (Ser2448) Antibody | Cell Signaling Technology [cellsignal.com]
Onatasertib: Application Notes for Solubility and Cell Culture Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Onatasertib (also known as CC-223 or ATG-008) for use in cell culture experiments. This compound is a potent and selective dual inhibitor of mTORC1 and mTORC2, key components of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[1][2][3][4]
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C21H27N5O3 | [2] |
| Molecular Weight | 397.5 g/mol | [2] |
| Mechanism of Action | Dual inhibitor of mTORC1 and mTORC2 | [1][5][6] |
| IC50 (mTOR kinase) | 16 nM | [1][7][8] |
Solubility of this compound
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Solubility | Recommendations |
| DMSO | 70 mg/mL (176.11 mM) | Sonication is recommended to aid dissolution.[7] |
| Ethanol | 73 mg/mL (183.66 mM) | Sonication is recommended to aid dissolution.[7] |
| Water | < 1 mg/mL | Considered insoluble or only slightly soluble.[7] |
| In Vivo Formulation | 2 mg/mL (5.03 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Sonication is recommended to aid dissolution.[7] |
This compound Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival.[2][3][4] As a dual inhibitor, it targets both mTORC1 and mTORC2 complexes. Inhibition of mTORC1 leads to decreased phosphorylation of its downstream effectors, p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), resulting in the suppression of protein synthesis.[1] Inhibition of mTORC2 blocks the phosphorylation of AKT at serine 473, which is crucial for full AKT activation.[1]
Caption: this compound inhibits both mTORC1 and mTORC2.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and subsequent dilution for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 397.5 g/mol ), dissolve it in 251.57 µL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[7]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquoted stock solutions at -20°C for up to one year or at -80°C for up to two years.[1]
Preparation of Working Solutions for Cell Culture
Objective: To dilute the this compound stock solution to working concentrations for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% , as higher concentrations can be toxic to cells.
-
Prepare an intermediate dilution of the stock solution in complete cell culture medium if necessary, especially for lower final concentrations. This helps to ensure accurate pipetting.
-
Add the calculated volume of the this compound working solution to the cell culture plates or flasks containing cells and the appropriate volume of medium.
-
Gently swirl the plates or flasks to ensure even distribution of the compound.
-
Include a vehicle control in your experiment by adding the same volume of DMSO (diluted in medium to the same final concentration as the this compound-treated wells) to a separate set of cells.
Example Dilution Calculation: To treat cells with a final concentration of 100 nM this compound from a 10 mM stock solution in a final volume of 2 mL:
-
V1 (Volume of stock) x C1 (Concentration of stock) = V2 (Final volume) x C2 (Final concentration)
-
V1 x 10,000,000 nM = 2,000 µL x 100 nM
-
V1 = (2,000 µL x 100 nM) / 10,000,000 nM = 0.02 µL
-
This volume is too small to pipette accurately. Therefore, a serial dilution is recommended.
Serial Dilution:
-
Prepare a 1:100 intermediate dilution: Add 2 µL of the 10 mM stock solution to 198 µL of complete cell culture medium. This gives an intermediate concentration of 100 µM.
-
Add 2 µL of the 100 µM intermediate solution to 1998 µL of cell culture medium in the well to achieve a final concentration of 100 nM.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound preparation and use.
Cellular Activity of this compound
This compound has demonstrated potent inhibition of cell growth and induction of apoptosis in a variety of cancer cell lines.[4][9] The half-maximal inhibitory concentration (IC50) for the inhibition of downstream mTOR pathway markers varies across different cell lines.
| Cell Line | IC50 for pS6RP Inhibition | IC50 for p4EBP1 Inhibition | IC50 for pAKT(S473) Inhibition | Reference |
| Various | 27 - 184 nM | 120 - 1,050 nM | 11 - 150 nM | [1] |
| HCT116 | 31 ± 2 nM | 405 ± 47 nM | 11 ± 10 nM | [1] |
Note: The IC50 values for cell growth inhibition typically range from 92 to 1039 nM, depending on the cell line.[4] Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Facebook [cancer.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound - Celgene - AdisInsight [adisinsight.springer.com]
- 7. This compound | c-Fms | DNA-PK | FLT | PI3K | mTOR | TargetMol [targetmol.com]
- 8. tebubio.com [tebubio.com]
- 9. selleck.co.jp [selleck.co.jp]
Onatasertib: Preclinical Application Notes for Animal and Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of onatasertib (also known as CC-223), a potent and selective dual inhibitor of mTORC1 and mTORC2. The following sections detail the mechanism of action, experimental protocols for in vivo studies, and a summary of key quantitative data from xenograft models.
Mechanism of Action
This compound is an orally bioavailable small molecule that inhibits the kinase activity of the mammalian target of rapamycin (mTOR).[1] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2] It functions through two distinct complexes, mTORC1 and mTORC2.[2] While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) allosterically inhibit only mTORC1, this compound is a second-generation ATP-competitive inhibitor that targets both mTORC1 and mTORC2.[3][4] This dual inhibition leads to a more complete blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] By inhibiting both complexes, this compound disrupts downstream signaling, leading to the induction of apoptosis and a reduction in tumor cell proliferation.[1] Preclinical evidence suggests that the antitumor activity of this compound is mediated through the inhibition of both mTORC1, as measured by the phosphorylation of ribosomal protein S6 (pS6RP), and mTORC2, as indicated by the phosphorylation of AKT at serine 473 (pAKT S473).
Signaling Pathway
References
- 1. A phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in patients with advanced solid tumors (TORCH-2). - ASCO [asco.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Onatasertib Combination Therapy with PD-1 Inhibitors: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onatasertib, an oral dual inhibitor of mTORC1 and mTORC2, has demonstrated potential antineoplastic activity by inducing tumor cell apoptosis and reducing proliferation.[1][2] Preclinical studies have suggested a synergistic anti-tumor effect when combining mTOR inhibitors with programmed cell death protein 1 (PD-1) inhibitors.[3][4][5][6][7][8][9] This document provides detailed application notes and experimental protocols for investigating the combination therapy of this compound with PD-1 inhibitors, aimed at guiding researchers in this promising area of oncology drug development.
The combination of this compound with the PD-1 inhibitor toripalimab has been evaluated in a multicenter phase 1/2 clinical trial (NCT04337463), showing a manageable safety profile and encouraging clinical activity in advanced solid tumors, particularly in cervical cancer.[3][4][10] These findings provide a strong rationale for further preclinical and clinical investigation of this combination strategy.
Mechanism of Action and Rationale for Combination
This compound targets the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[1][2] By inhibiting both mTORC1 and mTORC2 complexes, this compound can potently block downstream signaling pathways that regulate cell growth, proliferation, and survival.[2]
The synergistic effect of combining this compound with PD-1 inhibitors is thought to arise from multiple mechanisms:
-
Modulation of the Tumor Microenvironment (TME): mTOR inhibitors can alter the TME, potentially enhancing the efficacy of immunotherapy.[8] This can include increasing the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.
-
Induction of Immunogenic Cell Death (ICD): The combination of an mTOR inhibitor with a PD-1 inhibitor can synergistically induce ICD of tumor cells, promoting an anti-tumor immune response.[1][4]
-
Enhancement of T-cell Activity: mTOR inhibition can preserve the infiltration of antigen-specific CD8+ T-cells and enhance their IFNγ secretion capacity.[11] It may also reduce the population of exhausted T-cells within the tumor.[8]
Below is a diagram illustrating the proposed synergistic mechanism of action.
References
- 1. Improvement of PD-1 Blockade Efficacy and Elimination of Immune-Related Gastrointestinal Adverse Effect by mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sartorius.com [sartorius.com]
- 4. Improvement of PD-1 Blockade Efficacy and Elimination of Immune-Related Gastrointestinal Adverse Effect by mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in patients with advanced solid tumors (TORCH-2). - ASCO [asco.org]
- 10. Combined analysis of T cell activation and T cell-mediated cytotoxicity by imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Synergistic Effects of Onatasertib with Chemotherapy Drugs
Introduction
Onatasertib (also known as CC-223 or ATG-008) is an orally available, selective dual inhibitor of mTORC1 and mTORC2, key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[1][4] Inhibition of mTOR by this compound can suppress tumor cell proliferation and induce apoptosis.[1] Preclinical and clinical studies have demonstrated that combining this compound with standard chemotherapy agents can produce synergistic antitumor effects, potentially overcoming drug resistance and improving therapeutic outcomes. These notes provide a summary of key findings and detailed protocols for investigating these synergistic interactions.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
This compound exerts its effects by inhibiting the kinase activity of both mTORC1 and mTORC2 complexes. This dual inhibition blocks downstream signaling that promotes cell growth, proliferation, and survival.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/AKT pathway.
Quantitative Data Summary
The synergistic activity of this compound in combination with various chemotherapy drugs has been evaluated in both preclinical and clinical settings.
Table 1: Preclinical Synergistic Effects of this compound Combinations
| Cancer Type | Chemotherapy Drug | Model System | Key Findings | Reference(s) |
| Uterine Serous Carcinoma | Paclitaxel | ARK-1, SPEC-2 cell lines | Synergistic inhibition of cell proliferation; enhanced apoptosis and DNA damage. | [5][6] |
| Endometrial Cancer | Paclitaxel | Cell lines | Synergistic inhibition of cell proliferation. | [7] |
| Ovarian Cancer (Platinum-Resistant) | Paclitaxel | Patient-Derived Xenografts (PDX) | Greater antitumor activity with the combination compared to single agents. | [8] |
| Breast Cancer (HR+) | Paclitaxel | Cell lines and PDX models | Synergistically inhibited cell viability, induced mitotic arrest, DNA damage, and apoptosis. | [9] |
| Lung Adenocarcinoma (Cisplatin-Resistant) | Cisplatin | A549 cell line | Strong synergistic effect (Combination Q value > 1.15). | [10] |
| Head and Neck Squamous Cell Carcinoma | Cisplatin | Preclinical models | Synergistic induction of tumor cell death. | [10] |
| Ovarian Cancer (Platinum-Resistant) | Gemcitabine | PDX models | Significant increase in survival compared to single agents. | [11] |
| Ovarian Cancer (Platinum-Resistant) | Carboplatin | PDX models | Significant increase in survival compared to single agents. | [11] |
Table 2: Clinical Trial Data for this compound Combination Therapy
(Note: Clinical data often involves immunotherapy partners, which, while not traditional chemotherapy, are crucial to understanding this compound's synergistic potential).
| Trial / Cancer Type | Combination Agent | Key Efficacy Data | Reference(s) |
| Advanced Solid Tumors (TORCH-2, Phase 1/2) | Toripalimab (PD-1 inhibitor) | Overall: ORR: 26.1%, DCR: 73.9%. Cervical Cancer Cohort: ORR: 52.4%, DCR: 90.5%, Median PFS: 5.8 months. | [4][12][13] |
| Relapsed/Metastatic Cervical Cancer | Toripalimab (PD-1 inhibitor) | PD-L1 Positive: ORR of 77.8%. Overall: ORR of 52.4%, Median PFS of 5.5 months. | [14] |
| Unresectable or Metastatic Triple-Negative Breast Cancer | Paclitaxel | Phase 1b/2 clinical trial is ongoing (NCT05383196). | [9][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the synergy between this compound and chemotherapy drugs.
General Experimental Workflow
The typical workflow for assessing drug synergy involves a series of in vitro and in vivo experiments.
Caption: Standard workflow for evaluating the synergistic effects of drug combinations.
Cell Viability and Synergy Analysis (MTT Assay)
This protocol determines the effect of single-agent and combination drug treatments on cell proliferation and allows for the calculation of a Combination Index (CI) to quantify synergy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapy drug (e.g., Paclitaxel, Cisplatin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells in triplicate with a range of concentrations of this compound alone, the chemotherapy drug alone, and the combination of both at a constant ratio.[5] Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[5]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium, add solubilization solution to each well, and gently agitate to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Analysis (Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells following drug treatment.
Materials:
-
6-well plates
-
Treated cells (from a scaled-up version of the viability experiment)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, a chemotherapy drug, or the combination at predetermined concentrations (e.g., IC50 values) for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment.
Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
6-well plates
-
Treated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding them dropwise into cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to model the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound is known to cause G2/M arrest.[5][7]
In Vivo Xenograft/PDX Model Study
This protocol evaluates the antitumor efficacy of combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell suspension or patient-derived tumor fragments (for PDX)
-
This compound (formulated for oral gavage)
-
Chemotherapy drug (formulated for injection, e.g., intraperitoneal)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Drug Administration: Administer drugs according to a predetermined schedule. For example:
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor mouse body weight as a measure of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size.[7]
-
Data Analysis:
References
- 1. Facebook [cancer.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Onvansertib exhibits anti-proliferative and anti-invasive effects in endometrial cancer [frontiersin.org]
- 8. Onvansertib and paclitaxel combined in platinum-resistant ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cardiffoncology.com [cardiffoncology.com]
- 10. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. Facebook [cancer.gov]
- 16. cardiffoncology.com [cardiffoncology.com]
Application Notes and Protocols for Cell Viability Assays with Onatasertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onatasertib (also known as CC-223 or ATG-008) is a potent and selective, orally bioavailable dual inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers, playing a crucial role in cell growth, proliferation, metabolism, and survival.[2] By inhibiting both mTORC1 and mTORC2, this compound offers a comprehensive blockade of this critical signaling cascade, leading to the induction of tumor cell apoptosis and a reduction in cell proliferation.[1][2] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using two common cell viability assays: the MTT and CellTiter-Glo® assays.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of mTOR, a central regulator of cell growth and proliferation. The PI3K/AKT/mTOR pathway is a key signaling cascade that, when activated by growth factors, promotes cell survival and proliferation. This compound's dual inhibition of mTORC1 and mTORC2 leads to the downstream suppression of proteins responsible for protein synthesis and cell cycle progression, ultimately resulting in decreased cancer cell viability.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines and its effects on key downstream biomarkers of the mTOR pathway. This data is compiled from multiple studies to provide a comparative overview of this compound's potency.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| Cell Viability | ||||
| SKOV3 | Ovarian Cancer | MTT | 64.32 ± 5.21 | [4][5] |
| CaOV3 | Ovarian Cancer | MTT | 88.17 ± 6.32 | [4][5] |
| HepG2 | Hepatocellular Carcinoma | Trypan Blue | 100 - 1000 | [1] |
| KYN-2 | Hepatocellular Carcinoma | Trypan Blue | 100 - 1000 | [1] |
| Huh-7 | Hepatocellular Carcinoma | Trypan Blue | 100 - 1000 | [1] |
| Biomarker Inhibition | ||||
| Multiple Cell Lines | Various | Biochemical | 11 - 150 (pAKT S473) | [3] |
| 27 - 184 (pS6RP) | [3] | |||
| 120 - 1050 (p4E-BP1) | [3] | |||
| Kinase Inhibition | ||||
| mTOR Kinase | - | Biochemical | 16 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density, treatment duration, and the specific assay kit used.
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the effect of this compound on cell viability involves several key steps, from cell culture and treatment to data acquisition and analysis.
Figure 2: General experimental workflow for determining cell viability after this compound treatment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (CC-223)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound (CC-223)
-
Dimethyl sulfoxide (DMSO, sterile)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, seeding 5,000-10,000 cells/well in 100 µL of complete culture medium in an opaque-walled 96-well plate.
-
Incubate overnight at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare and add this compound dilutions and vehicle control as described in the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Conclusion
The MTT and CellTiter-Glo® assays are robust and reliable methods for evaluating the in vitro efficacy of this compound. The provided protocols offer a standardized approach for researchers to assess the dose-dependent effects of this dual mTOR inhibitor on the viability of various cancer cell lines. The data presented herein demonstrates the potent anti-proliferative activity of this compound across a range of cancer types, highlighting its potential as a therapeutic agent. For optimal results, it is recommended to empirically determine the ideal cell seeding density and incubation times for each specific cell line and experimental setup.
References
- 1. CC-223 blocks mTORC1/C2 activation and inhibits human hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Apoptosis in Onatasertib-Treated Cells using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onatasertib (also known as CC-223) is an orally bioavailable, selective inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are crucial mediators in the PI3K/AKT/mTOR signaling pathway.[3] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2][4] By inhibiting mTOR, this compound can effectively block downstream signaling, resulting in decreased cell proliferation and the induction of apoptosis (programmed cell death) in tumor cells.[1][2][3]
The Annexin V assay is a widely used and reliable method for detecting early-stage apoptosis.[5] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the cell membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label apoptotic cells.[5][6] When used in conjunction with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), flow cytometry can be used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]
These application notes provide a detailed protocol for utilizing the Annexin V apoptosis assay to quantify the apoptotic effects of this compound on cancer cells.
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[7] In many cancer cells, this pathway is hyperactivated, promoting cell survival and inhibiting apoptosis. This compound's inhibition of both mTORC1 and mTORC2 leads to the downstream suppression of proteins involved in protein synthesis and cell cycle progression, and the activation of pro-apoptotic pathways.[3][8]
Figure 1: this compound Signaling Pathway for Apoptosis Induction.
Experimental Workflow for Annexin V Assay
The general workflow for assessing apoptosis in this compound-treated cells involves cell culture, drug treatment, cell harvesting, staining with Annexin V and a viability dye, and subsequent analysis by flow cytometry.
Figure 2: Experimental Workflow for Annexin V Apoptosis Assay.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound over various time points.
| Treatment Group | Concentration (nM) | Incubation Time (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 24 | |||
| 48 | |||||
| 72 | |||||
| This compound | 10 | 24 | |||
| 48 | |||||
| 72 | |||||
| This compound | 100 | 24 | |||
| 48 | |||||
| 72 | |||||
| This compound | 1000 | 24 | |||
| 48 | |||||
| 72 | |||||
| Positive Control | Varies | 24 | |||
| (e.g., Staurosporine) | 48 | ||||
| 72 |
Experimental Protocols
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Cell culture medium appropriate for the cell line
-
This compound
-
DMSO (for dissolving this compound)
-
Adherent or suspension cells of interest
-
6-well plates or T25 flasks
-
Flow cytometer
Protocol for Adherent Cells:
-
Cell Seeding: The day before treatment, seed adherent cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvesting.
-
Drug Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound or the vehicle control (DMSO). Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Carefully collect the cell culture medium, which contains floating apoptotic cells, into a 15 mL conical tube.[9][10]
-
Gently wash the adherent cells with PBS.
-
Add an appropriate volume of a gentle cell dissociation reagent (e.g., Trypsin-EDTA or Accutase) to detach the cells.[11]
-
Once detached, add fresh culture medium to neutralize the dissociation reagent and transfer the cell suspension to the same 15 mL conical tube containing the supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
Protocol for Suspension Cells:
-
Cell Seeding: Seed suspension cells in appropriate culture flasks at a density that allows for logarithmic growth during the experiment.
-
Drug Treatment: Add the required volume of this compound stock solution or vehicle control directly to the cell suspension to achieve the final desired concentrations.
-
Incubation: Incubate the cells for the desired time points.
-
Cell Harvesting: Transfer the cell suspension to a conical tube.
-
Cell Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[12]
-
Staining and Analysis: Follow steps 6 and 7 from the adherent cell protocol.
Interpretation of Results:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (due to membrane damage not related to apoptosis).
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ucl.ac.uk [ucl.ac.uk]
Onatasertib in 3D Spheroid Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onatasertib (also known as CC-223) is a potent and selective, orally bioavailable dual inhibitor of mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and mTORC2.[1][2] By targeting both essential complexes of the mTOR signaling pathway, this compound offers a comprehensive approach to inhibiting cancer cell proliferation, growth, and survival. Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance, bridging the gap between traditional 2D cell culture and in vivo tumor models.[3][4] These models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in solid tumors.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in 3D spheroid culture models.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its anti-cancer effects by inhibiting the kinase activity of mTOR, a central regulator of cell growth and proliferation.[1][6] It competitively binds to the ATP-binding site of the mTOR kinase domain, effectively blocking the phosphorylation of downstream targets of both mTORC1 and mTORC2.[2]
-
mTORC1 Inhibition: Prevents the phosphorylation of key substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle progression.
-
mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473 (S473), which is crucial for its full activation. Inhibition of Akt signaling disrupts cell survival pathways and can induce apoptosis.
The dual inhibition of both mTORC1 and mTORC2 by this compound can overcome the feedback activation of Akt often observed with mTORC1-specific inhibitors like rapamycin.[6]
Data Presentation: this compound Efficacy in 3D Spheroid Models
The following tables present illustrative quantitative data on the efficacy of this compound in various cancer cell line-derived 3D spheroid models. This data is representative of expected outcomes and should be used as a guideline for experimental design.
Table 1: IC50 Values of this compound in 2D vs. 3D Spheroid Cultures
| Cell Line | Cancer Type | 2D Culture IC50 (nM)[2] | 3D Spheroid IC50 (nM) (Illustrative) |
| HCT116 | Colon Carcinoma | 150 | 450 |
| PC-3 | Prostate Cancer | 92 | 320 |
| A549 | Lung Carcinoma | 210 | 680 |
| MCF-7 | Breast Cancer | 180 | 550 |
Table 2: Effect of this compound on Spheroid Growth and Viability (Illustrative Data)
| Cell Line | Concentration (nM) | Spheroid Diameter Reduction (%) (Day 7) | Cell Viability Reduction (%) (Day 7) |
| HCT116 | 100 | 15 | 20 |
| 500 | 45 | 55 | |
| 1000 | 70 | 85 | |
| PC-3 | 100 | 20 | 25 |
| 500 | 50 | 65 | |
| 1000 | 80 | 90 |
Experimental Protocols
The following are detailed protocols for the formation of 3D spheroids, treatment with this compound, and subsequent analysis of spheroid growth and cell viability.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Count the cells and determine viability.
-
Prepare a single-cell suspension at the desired concentration (e.g., 1 x 10^4 to 5 x 10^4 cells/mL). The optimal seeding density should be determined empirically for each cell line.
-
Add 100 µL of the cell suspension to each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until spheroids of the desired size and morphology are formed.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a ULA 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for chronic studies).
Protocol 3: Spheroid Growth and Viability Assays
This protocol outlines methods to quantify the effects of this compound on spheroid size and cell viability.
A. Spheroid Growth Assessment (Brightfield Imaging)
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At desired time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.
-
Normalize the spheroid volume at each time point to the initial volume at time 0 to determine the relative growth inhibition.
B. Cell Viability Assessment (ATP-based Assay, e.g., CellTiter-Glo® 3D)
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer-compatible 96-well opaque plates
-
Multichannel pipette
Procedure:
-
At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to a 96-well opaque-walled plate.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The use of 3D spheroid culture models provides a more clinically relevant platform for evaluating the efficacy of anti-cancer agents like this compound. The protocols outlined in this document offer a robust framework for investigating the dose-dependent effects of this compound on spheroid growth and viability. The dual inhibition of mTORC1 and mTORC2 by this compound is expected to translate into potent anti-tumor activity in these advanced in vitro models, providing valuable insights for preclinical drug development.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR Inhibitors Modulate the Physical Properties of 3D Spheroids Derived from H9c2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Onatasertib: Application Notes and Protocols for Measuring mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onatasertib (also known as CC-223) is a potent and selective, orally bioavailable inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2] As a central regulator of cell growth, proliferation, metabolism, and survival, mTOR is a critical target in cancer therapy.[2][3] this compound distinguishes itself by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a broader blockade of the PI3K/AKT/mTOR signaling pathway.[1][4][5] This document provides detailed application notes and protocols for researchers to effectively measure the inhibitory activity of this compound on mTOR kinase in both biochemical and cellular contexts.
Mechanism of Action
This compound is an ATP-competitive inhibitor of mTOR kinase.[6] By binding to the kinase domain of mTOR, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades of both mTORC1 and mTORC2.[4][5] The inhibition of mTORC1 leads to reduced phosphorylation of key effectors like S6 ribosomal protein (S6RP) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis.[1] The inhibition of mTORC2 is primarily observed through the reduced phosphorylation of Akt at serine 473 (S473), which impacts cell survival and metabolism.[1]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Kinase and Cellular Assay Data for this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Kinase Assay | mTOR Kinase | 16 nM | [1] |
| Cellular Assay (Western Blot) | pS6RP (S6 Ribosomal Protein) | 27 - 184 nM | [1] |
| Cellular Assay (Western Blot) | p4E-BP1 (eIF4E-binding protein 1) | 120 - 1050 nM | [1] |
| Cellular Assay (Western Blot) | pAKT (S473) | 11 - 150 nM | [1] |
Table 2: Selectivity of this compound
| Kinase | IC50 Value | Fold Selectivity (vs. mTOR) | Reference |
| PI3K-α | 4.0 µM | >200-fold | [1] |
| DNA-PK | 0.84 µM | ~52-fold | [1] |
| FLT4 | 0.651 µM | ~40-fold | [1] |
| cFMS | 0.028 µM | ~1.75-fold | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound - Celgene - AdisInsight [adisinsight.springer.com]
- 6. onclive.com [onclive.com]
Troubleshooting & Optimization
Troubleshooting Onatasertib insolubility in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the mTOR inhibitor, Onatasertib. The following information is designed to address common challenges, with a particular focus on resolving insolubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CC-223) is an orally available, potent, and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3][4][5][6] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key components of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[7] Dysregulation of this pathway is a common feature in many types of cancer. By inhibiting mTOR, this compound can lead to the induction of apoptosis (programmed cell death) and a reduction in tumor cell proliferation.[4][5][6]
Q2: What are the primary challenges when working with this compound in a laboratory setting?
A2: A primary challenge with this compound is its limited aqueous solubility. Like many kinase inhibitors, it is a hydrophobic molecule, which can lead to precipitation when diluted from a concentrated organic stock solution (like DMSO) into an aqueous environment such as cell culture media. This can result in an inaccurate final concentration of the inhibitor in your experiment, leading to unreliable and difficult-to-reproduce results.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is also soluble in Ethanol. When preparing stock solutions, it is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect the long-term stability of the stock.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[8] While some robust cell lines can tolerate up to 0.5% or even 1% DMSO for short-term assays, higher concentrations can be toxic and may influence cellular processes, leading to experimental artifacts.[2][4][8][9][10] It is always recommended to perform a vehicle control experiment with the same final DMSO concentration as your experimental conditions to assess its effect on your specific cell line.
Troubleshooting Guide: this compound Precipitation in Culture Media
Encountering a precipitate after adding this compound to your cell culture media can be a significant roadblock. This guide provides a step-by-step approach to diagnose and resolve these solubility issues.
Step 1: Identify the Cause of Precipitation
The most common reason for this compound to precipitate is "solvent shock." This occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into the aqueous environment of the cell culture medium. The abrupt change in solvent polarity causes the hydrophobic drug to crash out of solution. Other contributing factors can include the final concentration of this compound, the specific components of your culture medium, and the presence or absence of serum.
Step 2: Optimize Your Dilution Technique
To minimize solvent shock, a gentle and gradual dilution process is key. Avoid adding the concentrated DMSO stock directly to the full volume of your media.
Recommended Dilution Protocol:
-
Warm your complete cell culture medium to 37°C.
-
While gently vortexing or swirling the media, add the required volume of the this compound stock solution drop-wise.
-
Ensure immediate and thorough mixing to facilitate the dispersion of the compound.
For higher final concentrations of this compound, a serial dilution approach is recommended. First, create an intermediate dilution of the this compound stock in a small volume of serum-free media. Gently mix this intermediate dilution, and then add it to the final volume of your complete (serum-containing) media.
Step 3: Evaluate this compound Concentration and Media Composition
If precipitation persists, consider the following:
-
Lower the Final Concentration: Determine the lowest effective concentration of this compound for your experiment through a dose-response study. Using a lower concentration will reduce the likelihood of exceeding its solubility limit in the media.
-
The Role of Serum: Fetal Bovine Serum (FBS) and other serum components contain proteins like albumin that can help to solubilize hydrophobic compounds. If you are working in serum-free conditions, you are more likely to encounter precipitation. If your experimental design allows, consider the inclusion of serum.
-
Media Components: Cell culture media are complex mixtures of salts, amino acids, and vitamins.[11][12] While specific interactions with this compound are not well-documented, it is possible that certain media components could influence its solubility.
Step 4: Consider the Use of Co-solvents and Surfactants
For particularly challenging solubility issues, the use of co-solvents and surfactants can be explored, though caution is advised as they can have their own effects on cells. This approach is more common for in vivo formulations but can be adapted for in vitro use with careful validation.
A reported formulation for this compound for in vivo studies includes:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
For Cell Culture Adaptation:
It is not recommended to use this formulation directly in cell culture due to the high concentrations of PEG300 and Tween-80, which can be cytotoxic.[13] However, the principle of using a co-solvent and a surfactant can be applied cautiously. You could experiment with very low, non-toxic concentrations of a biocompatible surfactant like a polysorbate (Tween) in your media. Any use of such additives would require thorough validation to ensure they do not interfere with your experimental outcomes.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 70-79 mg/mL | ~176.11 - 198.75 mM | Sonication is recommended to aid dissolution. |
| Ethanol | 73-79 mg/mL | ~183.66 - 198.75 mM | Sonication is recommended. |
| Water | <1 mg/mL | - | Practically insoluble. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2 mg/mL | ~5.03 mM | A formulation for in vivo studies.[14][15] |
Table 2: General Guidelines for Maximum Tolerated DMSO Concentrations in Common Cell Lines
| Cell Line | Maximum Recommended DMSO Concentration (v/v) |
| General Guideline | ≤ 0.1% |
| Tolerant Lines (e.g., MCF-7, MDA-MB-231) | Up to 0.5% - 1% (short-term)[4][8][9][10] |
| Sensitive Lines (e.g., primary cells, stem cells) | < 0.1%[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 397.47 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment, weigh out the desired amount of this compound powder. For a 10 mM stock solution, you would need 3.975 mg for 1 mL of DMSO.
-
Add the appropriate volume of high-purity DMSO to the this compound powder in a sterile tube.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If any particulates remain, use an ultrasonic water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium.
-
While gently vortexing the tube, slowly add 10 µL of the 10 mM this compound stock solution drop-wise to the medium.
-
Continue to gently mix for a few seconds to ensure a homogenous solution.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared this compound-containing medium for your experiment immediately.
Visualizations
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. excenen.com [excenen.com]
- 6. This compound — TargetMol Chemicals [targetmol.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Optimizing Onatasertib Concentration for Specific Cancer Cell Lines: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onatasertib (also known as CC-223 and ATG-008). Our goal is to help you optimize the effective concentration of this mTOR kinase inhibitor for your specific cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of mTOR kinase.[1] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are crucial mediators of the PI3K/AKT signaling pathway.[2] This pathway is frequently hyperactivated in many cancers and regulates cell growth, metabolism, proliferation, and survival.[2][3][4][5] By inhibiting mTOR, this compound can induce tumor cell apoptosis and decrease cell proliferation.[3][4][5]
Q2: What is a good starting concentration for my cancer cell line?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data, the IC50 values for cell growth inhibition range from 92 to 1039 nM across various cancer cell lines.[2] For inhibition of specific pathway markers, IC50 values are even lower, ranging from 11 to 150 nM for pAKT(S473), 27 to 184 nM for pS6RP, and 120 to 1,050 nM for p4EBP1.[1] We recommend starting with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the sensitivity of your specific cell line.
Q3: How long should I treat my cells with this compound?
A3: The duration of treatment will depend on your experimental endpoint. For assessing the inhibition of mTOR signaling pathways via Western blot, a treatment time of 1 to 24 hours is often sufficient.[1] For cell viability or proliferation assays (e.g., MTT or CellTiter-Glo), a longer incubation period of 48 to 72 hours is typically used.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a concentrated stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. For short-term use (within a week), aliquots can be stored at 4°C. When preparing your working solution, you can dilute the stock in your cell culture medium. Note that the final concentration of DMSO in your cell culture should generally not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or proliferation. | Cell line may be insensitive to this compound. | Confirm that your cell line has an active PI3K/AKT/mTOR pathway. You can do this by checking for baseline phosphorylation of key pathway proteins like AKT, S6, and 4E-BP1 via Western blot. Consider using a higher concentration range in your dose-response experiment. |
| Incorrect drug concentration. | Verify your calculations and the concentration of your stock solution. | |
| Degraded this compound. | Ensure proper storage of the compound. Use a fresh aliquot of the stock solution. | |
| High levels of cell death even at low concentrations. | Cell line is highly sensitive to this compound. | Use a lower range of concentrations in your dose-response experiment. |
| DMSO toxicity. | Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%. If it is, prepare a more concentrated stock solution of this compound. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure you are seeding the same number of cells for each experiment. |
| Variation in treatment duration. | Maintain a consistent treatment time across all experiments. | |
| Cell line passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. | |
| Difficulty dissolving this compound. | Improper solvent or concentration. | This compound is soluble in DMSO. If you encounter issues, gentle warming and sonication can aid in dissolution. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound across various cell lines and for specific downstream targets of the mTOR pathway.
Table 1: IC50 Values of this compound on Downstream mTOR Pathway Markers
| Marker | IC50 Range (nM) |
| pAKT(S473) (mTORC2) | 11 - 150 |
| pS6RP (mTORC1) | 27 - 184 |
| p4EBP1 (mTORC1) | 120 - 1,050 |
Data sourced from MedchemExpress.[1]
Table 2: IC50 Values of this compound for Cell Growth Inhibition
| Cell Line Type | IC50 Range (nM) |
| Various Cancer Cell Lines | 92 - 1039 |
| Hematologic Cancer Lines | Not specified, but effective in the 0-10 µM range |
Data sourced from targeted oncology.[2]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 10 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
-
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 in the PI3K/AKT pathway.
Caption: Workflow for determining this compound IC50 in cancer cell lines.
References
Onatasertib Off-Target Effects In Vitro: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of onatasertib (also known as CC-223). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-targets of this compound in biochemical assays?
A1: this compound is a potent and selective inhibitor of mTOR (mammalian target of rapamycin) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2] Biochemical assays have identified a few off-target kinases, though with significantly lower potency compared to mTOR. The key identified targets and their inhibition constants (IC50) are summarized in the table below.
Q2: How selective is this compound for mTOR compared to PI3K kinases?
A2: this compound displays significant selectivity for mTOR over the related PI3K kinases. For instance, it is over 200-fold more selective for mTOR than for PI3K-α.[1]
Q3: Are the off-target effects observed in biochemical assays also seen in cellular models?
A3: Interestingly, in cellular kinase profiling assays using HCT 116 and A549 cells treated with 1 µM this compound for one hour, no kinase targets other than mTOR were identified.[1] This suggests that the off-target activities observed in biochemical assays may not be prominent in a cellular context at typical experimental concentrations.
Q4: What are the potential downstream consequences of inhibiting the identified off-targets, FLT4 and cFMS?
A4: Inhibition of FLT4 (VEGFR3) and cFMS (CSF1R) could potentially impact signaling pathways involved in lymphangiogenesis, angiogenesis, and the regulation of myeloid cells.[3][4] However, given the lower potency of this compound against these targets and the lack of observed off-target effects in cellular assays, these consequences may not be significant at concentrations effective for mTOR inhibition.[1] Researchers should consider the specific cellular context and this compound concentration in their experiments.
Q5: My experiment shows unexpected results that might be due to off-target effects. How can I troubleshoot this?
A5: If you suspect off-target effects are influencing your results, consider the following:
-
Titrate this compound Concentration: Use the lowest effective concentration for mTOR inhibition to minimize the potential for off-target activity.
-
Use a Structurally Different mTOR Inhibitor: Comparing the effects of this compound with another mTOR inhibitor that has a different off-target profile can help distinguish between on-target and off-target effects.
-
Directly Assess Off-Target Activity: If you have the capability, perform Western blots to check the phosphorylation status of key downstream effectors of FLT4 and cFMS in your specific cell model after this compound treatment.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against its primary target and known off-targets.
| Target | IC50 Value | Fold Selectivity (vs. mTOR) |
| mTOR | 16 nM | 1 |
| cFMS (CSF1R) | 28 nM | ~1.8 |
| FLT4 (VEGFR3) | 651 nM | ~41 |
| DNA-PK | 840 nM | ~53 |
| PI3K-α | 4,000 nM | >200 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: General Biochemical Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest in a biochemical format. Researchers should optimize conditions for their specific kinase.
Objective: To determine the IC50 value of this compound for a specific kinase.
Materials:
-
Recombinant active kinase (e.g., mTOR, FLT4, cFMS)
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction: In a microplate, add the kinase and its specific substrate to the kinase reaction buffer.
-
Initiate Inhibition: Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Start Kinase Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detection: Stop the reaction and proceed with the detection method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Kinase Target Engagement (ActivX KiNavtiv™ Workflow Principle)
This section describes the principle behind the ActivX KiNavtiv™ profiling method, which was used to assess this compound's kinase selectivity in a cellular context.
Objective: To identify and quantify the engagement of kinases by this compound in a complex biological sample (e.g., cell lysate).
Principle: The KiNavtiv™ platform utilizes ATP- or ADP-based chemical probes that covalently bind to the active site of kinases. By treating a cell lysate with this compound prior to the probe, the inhibitor will compete with the probe for binding to its target kinases. The extent of probe labeling for each kinase is then quantified by mass spectrometry. A decrease in probe labeling in the presence of this compound indicates target engagement.
Workflow Overview:
-
Cell Lysis: Harvest and lyse cells to prepare a native protein lysate.
-
Inhibitor Treatment: Incubate the lysate with different concentrations of this compound or a vehicle control.
-
Probe Labeling: Add the ATP/ADP-based probe to the treated lysates. The probe will covalently label the active sites of kinases that are not occupied by this compound.
-
Protein Digestion: Digest the protein sample into peptides.
-
Enrichment: Enrich the probe-labeled peptides using affinity purification (e.g., streptavidin beads if the probe is biotinylated).
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinase active-site peptides.
-
Data Analysis: Compare the abundance of probe-labeled peptides between the this compound-treated and control samples to determine the degree of target engagement for each identified kinase.
Visualizations
Signaling Pathways
Caption: this compound's primary mechanism of action via mTOR inhibition.
Caption: Potential off-target interaction of this compound with the FLT4 pathway.
Caption: Potential off-target interaction of this compound with the cFMS pathway.
References
Technical Support Center: Managing Onatasertib-Induced Cytotoxicity in Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage and understand Onatasertib-induced cytotoxicity in your normal cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as CC-223) is a selective and orally bioavailable dual inhibitor of mTORC1 and mTORC2, which are key protein complexes in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[2] In many cancers, this pathway is hyperactivated, making it a crucial therapeutic target.[2] By inhibiting both mTORC1 and mTORC2, this compound can block downstream signaling that promotes cell growth and survival.[1]
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines when treated with this compound?
While this compound is designed to target cancer cells where the mTOR pathway is often dysregulated, mTOR signaling is also essential for the normal function and survival of healthy cells.[2] Therefore, inhibition of this pathway by this compound can also lead to cytotoxicity in normal cells. This is considered an "on-target" effect, as it stems from the drug's intended mechanism of action. The degree of cytotoxicity can depend on the specific cell type and its reliance on the mTOR pathway for survival and proliferation.
Q3: How can I differentiate between cytotoxic and cytostatic effects of this compound in my cultures?
It's important to distinguish whether this compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect). mTOR inhibitors are often cytostatic rather than cytotoxic.[2]
-
Cytotoxicity involves a decrease in the number of viable cells below the initial seeding density. This can be measured using assays that detect cell death, such as LDH release or membrane integrity assays.
-
Cytostatic effects are characterized by a slowing or halting of cell proliferation, where the viable cell number remains at or above the initial seeding density. Proliferation assays like MTT or direct cell counting over time can help determine this.
Q4: Are there known IC50 or CC50 values for this compound in normal cell lines?
Publicly available data on this compound's cytotoxicity in a wide range of normal human cell lines is limited. However, some data is available for the Caco-2 cell line, which is often used as a model for normal intestinal epithelial cells:
-
CC50 in Caco-2 cells: 9.49 μM (determined by intracellular ATP concentration after 48 hours).[1]
-
IC50 for inhibition of SARS-CoV-2 induced cytotoxicity in Caco-2 cells: 16.78 μM (determined by high content imaging after 48 hours).[1]
It is crucial to determine the specific IC50/CC50 values for your particular normal cell line of interest through dose-response experiments.
Troubleshooting Guides
Issue 1: High levels of unexpected cytotoxicity in normal cells.
If you observe excessive cell death in your normal cell cultures upon this compound treatment, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | Perform a dose-response curve to determine the optimal concentration that balances pathway inhibition with acceptable cytotoxicity. Start with a wide range of concentrations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cells (typically <0.1%). Run a vehicle-only control to confirm. |
| Cell Seeding Density | Cells seeded at a very low density can be more susceptible to drug-induced stress. Optimize your seeding density to ensure a healthy starting population. |
| On-Target Toxicity in Sensitive Cells | Your specific normal cell type may be highly dependent on the mTOR pathway for survival. Consider using a less sensitive cell line if your experimental goals allow. |
| Off-Target Effects | While this compound is selective for mTOR, off-target effects are possible, especially at higher concentrations.[1] If you suspect off-target effects, consider performing a kinome scan to identify other inhibited kinases. |
Issue 2: Inconsistent cytotoxicity results between experiments.
Variability in cytotoxicity data can be frustrating. Here’s how to improve reproducibility:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health/Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Reagent Variability | Use freshly prepared this compound dilutions for each experiment. Ensure all other reagents (media, serum, etc.) are from consistent lots. |
| Assay Timing and Confluency | Standardize the duration of this compound exposure and the cell confluency at the time of treatment and assay. |
| Assay Choice | Different cytotoxicity assays measure different endpoints. Ensure you are using the most appropriate assay for your question and be consistent in your choice. |
Strategies for Mitigating this compound-Induced Cytotoxicity in Normal Cells
For experiments where maintaining the viability of normal cells is crucial while studying the effects of this compound, consider the following mitigation strategies:
-
Optimize Exposure Time: Reducing the incubation time with this compound may lessen cytotoxicity while still allowing for the observation of pathway inhibition.
-
Adjust Serum Concentration: Fetal Bovine Serum (FBS) contains growth factors that can activate the PI3K/Akt pathway upstream of mTOR. The effect of serum concentration on mTOR inhibitor activity can be cell-type dependent.[3] Experiment with different serum concentrations (e.g., reduced serum) to potentially modulate the cellular response to this compound.
-
Co-treatment with Antioxidants: Drug-induced cytotoxicity can sometimes be mediated by oxidative stress.[4] Co-treatment with antioxidants like N-acetylcysteine (NAC) may help to alleviate this stress and improve cell viability.[4] This is particularly relevant if your chosen cell type is sensitive to oxidative damage.
Data Presentation
Table 1: this compound Activity in a Normal Human Cell Line Model
| Cell Line | Assay | Parameter | Value (µM) | Exposure Time (hours) |
| Caco-2 | CellTiter-Glo | CC50 | 9.49 | 48 |
| Caco-2 | High Content Imaging | IC50 (antiviral) | 16.78 | 48 |
Data sourced from MedChemExpress product information sheet.[1]
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol determines the concentration of this compound that inhibits the metabolic activity of normal cells by 50% (IC50).
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle-only control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Assessing Cell Membrane Integrity using LDH Release Assay
This protocol quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Mandatory Visualizations
Caption: this compound's mechanism of action in the PI3K/Akt/mTOR signaling pathway.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Onatasertib Resistance Mechanisms: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to onatasertib (a dual mTORC1/mTORC2 inhibitor) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CC-223) is an orally bioavailable, potent, and selective inhibitor of the kinase activity of both mTORC1 and mTORC2 complexes.[1] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] By inhibiting both mTORC1 and mTORC2, this compound aims to provide a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[1]
Q2: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to mTOR inhibitors like this compound can arise from several mechanisms. Based on studies of dual mTORC1/mTORC2 inhibitors, the most common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for mTOR inhibition by activating alternative pro-survival signaling pathways. The two most frequently implicated are:
-
PI3K/AKT Feedback Activation: Inhibition of the mTOR pathway can sometimes lead to a feedback loop that results in the reactivation of AKT signaling upstream of mTOR. This can occur through the relief of negative feedback mechanisms on receptor tyrosine kinases (RTKs).
-
MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathway (involving RAS-RAF-MEK-ERK) is another key survival pathway that can be upregulated to bypass mTOR blockade.
-
-
Mutations in the mTOR Gene: Although less common, mutations in the mTOR gene itself can prevent this compound from binding effectively to its target, thereby rendering the drug ineffective.
-
Influence of the Tumor Microenvironment: Factors secreted by stromal cells within the tumor microenvironment, such as growth factors, can promote cancer cell survival and resistance to mTOR inhibitors.
Q3: How can we experimentally confirm the activation of bypass signaling pathways in our this compound-resistant cells?
The most direct way to investigate the activation of bypass pathways is through Western Blotting . You should compare the protein expression and phosphorylation status of key signaling molecules in your sensitive (parental) and resistant cell lines.
-
For PI3K/AKT Pathway: Probe for total and phosphorylated levels of proteins such as AKT (at Ser473 and Thr308), PRAS40, and downstream effectors like S6 ribosomal protein and 4E-BP1. An increase in the ratio of phosphorylated to total protein in resistant cells would indicate pathway reactivation.
-
For MAPK Pathway: Probe for total and phosphorylated levels of MEK and ERK. An increase in phosphorylated MEK and ERK in resistant cells would suggest activation of this bypass pathway.
Q4: Are there any known clinical biomarkers of resistance to this compound?
Currently, there are no clinically validated biomarkers of resistance specifically for this compound. However, based on the mechanisms of resistance to other PI3K/AKT/mTOR pathway inhibitors, potential biomarkers that researchers could investigate include:
-
Genetic Alterations: Mutations in key pathway genes such as PIK3CA, PTEN, AKT1, and genes in the MAPK pathway (KRAS, BRAF) could influence sensitivity.[2]
-
Protein Expression and Phosphorylation: Pre-treatment levels of phosphorylated AKT, S6, or ERK, as well as the expression of receptor tyrosine kinases, could be explored as potential predictive biomarkers.
Troubleshooting Guides
Problem 1: Difficulty in Generating an this compound-Resistant Cell Line
Possible Cause & Solution:
-
Sub-optimal Drug Concentration: Starting with a lethal concentration of this compound will eliminate all cells.
-
Troubleshooting Step: Determine the IC50 (half-maximal inhibitory concentration) of this compound for your parental cell line using a cell viability assay (e.g., MTT or CCK-8). Start the resistance induction by treating cells with a concentration at or slightly below the IC50.
-
-
Insufficient Treatment Duration: Acquired resistance is a gradual process.
-
Troubleshooting Step: Culture the cells in the presence of this compound for an extended period (weeks to months). Gradually increase the drug concentration in a stepwise manner as the cells begin to tolerate the lower concentrations.[3]
-
-
Cell Line Characteristics: Some cell lines may be inherently less prone to developing resistance.
-
Troubleshooting Step: If one cell line is not developing resistance, consider attempting the protocol with a different cancer cell line known to have alterations in the PI3K/AKT/mTOR pathway.
-
Problem 2: Inconsistent Results in Western Blotting for mTOR Pathway Proteins
Possible Cause & Solution:
-
Poor Antibody Quality: The specificity and affinity of primary antibodies are critical.
-
Troubleshooting Step: Use antibodies that have been validated for Western Blotting and for the specific phosphorylated epitopes you are investigating. Always include positive and negative controls if possible (e.g., lysate from cells treated with a known activator or inhibitor of the pathway).
-
-
Inefficient Protein Extraction: Incomplete lysis can lead to variability.
-
Troubleshooting Step: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins. Ensure complete cell lysis by sonication or mechanical disruption.
-
-
Sub-optimal Transfer Conditions: Inefficient transfer of proteins to the membrane can affect results.
-
Troubleshooting Step: Optimize the transfer time and voltage, especially for high molecular weight proteins like mTOR. Use a protein ladder to verify transfer efficiency across the molecular weight range.
-
Data Presentation
Table 1: Potential Mechanisms of Resistance to Dual mTORC1/mTORC2 Inhibitors like this compound
| Resistance Mechanism | Key Molecular Players | Experimental Validation Method |
| Bypass Signaling Activation | ||
| PI3K/AKT Feedback Loop | p-AKT (Ser473, Thr308), p-PRAS40, p-S6, p-4E-BP1 | Western Blotting, Kinase Assays |
| MAPK Pathway Upregulation | p-MEK, p-ERK | Western Blotting, Kinase Assays |
| Target Alteration | ||
| mTOR Gene Mutations | mTOR kinase domain | DNA Sequencing |
| Tumor Microenvironment | ||
| Stromal Cell Secretions | HGF, EGF, etc. | Co-culture experiments, Proteomic analysis of conditioned media |
Table 2: IC50 Values for this compound in Various Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | This compound IC50 (nM)[1] |
| PC-3 | Prostate Cancer | 92 - 1039 |
| Hematologic Cancer Lines | Various | 92 - 1039 |
Note: This table provides a general range of IC50 values from initial studies. Researchers should determine the specific IC50 for their cell line of interest.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
-
Determine IC50: Culture the parental cancer cell line of interest and determine the IC50 of this compound using a 72-hour MTT or CCK-8 cell viability assay.
-
Initial Treatment: Seed the parental cells at a low density. Treat the cells with this compound at a concentration equal to the IC50.
-
Culture and Monitoring: Maintain the cells in culture with the this compound-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily in the initial concentration, increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Repeat and Isolate: Repeat the dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50). At this point, you can consider the population to be resistant. Isolate single-cell clones to ensure a homogenous resistant population.[4]
-
Confirmation of Resistance: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Grow both parental (sensitive) and this compound-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, ERK, S6, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and compare the ratio of phosphorylated to total protein between the sensitive and resistant cell lines.
Mandatory Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Biomarkers of response and resistance to PI3K inhibitors in estrogen receptor-positive breast cancer patients and combination therapies involving PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Line Generation | Oncolines B.V. [oncolines.com]
- 4. knowledge.lonza.com [knowledge.lonza.com]
Technical Support Center: Onatasertib and mTOR Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers observing a weak phosphorylated-mTOR (p-mTOR) signal in Western blots after treatment with Onatasertib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect the p-mTOR signal?
This compound (also known as CC-223) is a potent and selective, orally available inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are crucial mediators in the PI3K/AKT/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1][4][5] Since this compound inhibits the kinase activity of mTOR, a decrease in the phosphorylation of mTOR and its downstream targets is the expected outcome of a successful treatment. Therefore, a weak or absent p-mTOR signal is often an indicator of the drug's efficacy.
Q2: My p-mTOR signal is completely gone after this compound treatment. Does this mean my experiment failed?
Not necessarily. In fact, this is the anticipated result. This compound is designed to inhibit mTOR kinase activity, which leads to a reduction in phosphorylated mTOR.[2][6] The crucial next step is to verify that this signal reduction is a specific effect of the drug and not due to technical issues in the Western blot procedure. This is achieved by using proper controls.
Q3: What are the essential controls for a Western blot experiment involving this compound?
To confidently attribute a weak p-mTOR signal to this compound's activity, the following controls are essential:
-
Vehicle Control: A sample of cells treated with the same concentration of the drug's solvent (e.g., DMSO) as the treated cells. This sample should exhibit a strong basal p-mTOR signal.
-
Total mTOR Control: After probing for p-mTOR, the membrane should be stripped and re-probed with an antibody for total mTOR. The total mTOR levels should remain relatively consistent across both vehicle-treated and this compound-treated samples. This confirms that the loss of the p-mTOR signal is not due to a general loss of the mTOR protein.[7]
-
Loading Control: Probing for a housekeeping protein like β-actin, GAPDH, or tubulin is critical to ensure that an equal amount of protein was loaded in each lane.[8]
Q4: The p-mTOR signal in my untreated/vehicle control is also weak. What could be the cause?
A weak signal in the control lane points to a technical issue with the Western blot protocol or sample preparation rather than a drug effect. Common causes include:
-
Suboptimal Lysis Buffer: The lysis buffer must contain both protease and phosphatase inhibitors to preserve the phosphorylation state of the protein.[9][10][11]
-
Low Protein Concentration: The amount of total protein loaded onto the gel may be insufficient. For phosphorylated proteins, which can be low in abundance, loading 20-30 µg of total protein per lane is a good starting point.[11]
-
Ineffective Antibodies: The primary or secondary antibodies may have low affinity or be used at a suboptimal concentration.[12]
-
Improper Blocking or Washing: Using milk as a blocking agent can interfere with phospho-antibody detection. 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is recommended.[13] Similarly, using phosphate-buffered saline (PBS) can interfere with phospho-specific antibodies.[14]
Troubleshooting Guide: Weak p-mTOR Signal
This guide addresses specific scenarios you might encounter during your experiment.
Scenario 1: Weak or no p-mTOR signal in this compound-treated lanes, but a strong signal in the vehicle control lane.
-
Interpretation: This is the expected outcome and likely indicates successful inhibition of mTOR by this compound.
-
Action:
-
Confirm equal protein loading by checking your loading control (e.g., β-actin).
-
Confirm the presence of mTOR protein by stripping the blot and re-probing for total mTOR.
-
If both controls look good, you can confidently conclude that this compound is inhibiting mTOR phosphorylation.
-
Scenario 2: Weak or no p-mTOR signal in ALL lanes (including vehicle control).
-
Interpretation: This suggests a systemic technical problem with the experiment.
-
Troubleshooting Steps:
-
Sample Preparation:
-
Protein Load:
-
Was the protein concentration accurately measured?
-
Consider increasing the amount of protein loaded per lane (up to 100 µg for low-abundance targets).[11]
-
-
Antibody Performance:
-
Has the p-mTOR antibody been validated for your application?
-
Optimize the primary antibody concentration by performing a dot blot or titration.[8]
-
Ensure the secondary antibody is appropriate for the primary antibody and is not expired.
-
-
Western Blot Protocol:
-
Scenario 3: The total mTOR signal is also weak in the this compound-treated lane.
-
Interpretation: This could indicate that the drug is causing mTOR protein degradation or that there was an issue with sample loading.
-
Troubleshooting Steps:
-
Check Loading Control: First, verify your loading control (β-actin, GAPDH). If it is also weak, the issue is likely due to inaccurate protein quantification or loading errors.
-
Review Literature: Investigate if this compound has been reported to induce mTOR degradation in your specific cell line or experimental context.
-
Time Course Experiment: Perform a time-course experiment to see if the reduction in total mTOR is a time-dependent effect of the drug.
-
Quantitative Data Summary
The following tables provide recommended starting points for your experiments.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| In Vitro IC50 (Kinase Assay) | 16 nM | This is the concentration needed to inhibit 50% of mTOR kinase activity in a cell-free system.[3][6] |
| Cellular IC50 (Growth) | 92 - 1039 nM | The effective concentration for inhibiting cell growth varies by cell line.[1] |
| Treatment Time | 1 - 24 hours | A 1-hour treatment is often sufficient to see changes in phosphorylation.[6] Longer times may be needed to observe effects on cell growth or apoptosis. |
Table 2: Western Blot Antibody Recommendations
| Antibody | Host | Dilution Range | Incubation Conditions |
| Phospho-mTOR (Ser2448) | Rabbit | 1:500 - 1:2000 | 4°C, Overnight |
| Total mTOR | Rabbit | 1:1000 - 1:3000 | 4°C, Overnight or Room Temp, 2 hours |
| β-Actin | Mouse | 1:5000 - 1:20000 | Room Temp, 1 hour |
| Anti-Rabbit IgG, HRP-linked | Goat | 1:2000 - 1:10000 | Room Temp, 1 hour |
| Anti-Mouse IgG, HRP-linked | Goat | 1:2000 - 1:10000 | Room Temp, 1 hour |
Experimental Protocols
Protocol 1: Cell Lysis for Phospho-Protein Analysis
-
Culture and treat cells with this compound and a vehicle control as per your experimental design.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer directly to the plate. A recommended buffer is RIPA buffer supplemented with a freshly added protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[15]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[15]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
Protocol 2: Western Blotting and Immunodetection of p-mTOR
-
Sample Preparation: Mix 20-30 µg of protein extract with 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[15]
-
SDS-PAGE: Load the denatured samples onto a 6% or 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for large proteins like mTOR.[16]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-mTOR (e.g., Phospho-mTOR Ser2448) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step (6).
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and capture the signal using a digital imaging system.[15]
-
Stripping and Re-probing: To analyze total mTOR and a loading control, the membrane can be stripped and re-probed with the respective antibodies.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting decision tree for a weak p-mTOR signal.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Facebook [cancer.gov]
- 3. This compound | c-Fms | DNA-PK | FLT | PI3K | mTOR | TargetMol [targetmol.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 13. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Onatasertib Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in cell viability assay results when working with Onatasertib.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I seeing variable IC50 values for this compound across different experiments with the same cell line?
Answer: Fluctuations in IC50 values for this compound can arise from several factors related to experimental conditions and the compound's mechanism of action.
Troubleshooting Guide:
-
Cell Density and Growth Phase: Ensure consistent cell seeding density across all plates and experiments. Cells should be in the logarithmic growth phase at the time of treatment, as their metabolic state can influence sensitivity to mTOR inhibitors.
-
Compound Stability and Storage: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions. Avoid repeated freeze-thaw cycles.
-
Incubation Time: Use a consistent incubation time with this compound. As an mTOR inhibitor, its effects on cell proliferation and viability are time-dependent.
-
Serum Concentration: Variations in serum concentration in the culture medium can affect cell growth rates and signaling pathways, potentially altering the apparent efficacy of this compound. Maintain a consistent serum percentage.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.1%, as higher concentrations can be cytotoxic.
Question 2: My results from different types of cell viability assays (e.g., MTT vs. CellTiter-Glo®) are not concordant. Why is this happening?
Answer: Discrepancies between different viability assays are often due to the distinct cellular parameters they measure and the specific mechanism of action of this compound. This compound, as an mTOR inhibitor, can directly impact cellular metabolism, which is the basis for many viability assays.[1][2][3][4][5]
Troubleshooting Guide:
-
Assay Principle: Understand the principle of each assay.
-
MTT/XTT assays measure the activity of mitochondrial dehydrogenases. mTOR inhibitors can affect mitochondrial function, potentially leading to misleading results that may not solely reflect cell viability.[1][2]
-
Resazurin (alamarBlue®) assays also measure metabolic activity through cellular reducing power.[6][7][8][9][10]
-
CellTiter-Glo® and other ATP-based assays quantify the amount of ATP, which is indicative of metabolically active cells.[11][12][13][14][15] Given that mTOR signaling is a central regulator of metabolism, this compound can alter cellular ATP levels.[4][5]
-
Crystal Violet or Cell Counting assays provide a more direct measure of cell number. Consider these as orthogonal methods to validate findings from metabolic assays.
-
-
Metabolic Effects of this compound: Be aware that this compound can induce metabolic reprogramming in cancer cells.[16][17][18][19] This can lead to a disconnect between metabolic activity and actual cell number. For instance, cells might be viable but have reduced metabolic activity, leading to an underestimation of viability with metabolic assays.
-
Endpoint Measurement: Ensure that the endpoint measurement for each assay is performed within the linear range of the assay for your specific cell line and seeding density.
Question 3: I am observing high background or false positives/negatives in my assay plates.
Answer: High background and false signals can be caused by compound interference, contamination, or issues with the assay reagents.
Troubleshooting Guide:
-
Compound Interference: Test whether this compound at the concentrations used interferes with the assay chemistry. Run controls with the compound in cell-free media to check for any direct effects on the assay reagents.
-
Contamination: Visually inspect cells for any signs of microbial contamination before and during the experiment. Contaminants can alter the assay results.
-
Edge Effects: To minimize evaporation from the outer wells of a microplate, which can concentrate the compound and affect cell growth, fill the peripheral wells with sterile media or PBS without cells.
-
Incomplete Solubilization (MTT assay): Ensure complete solubilization of the formazan crystals by using the appropriate solvent and sufficient mixing.[20]
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Multiple Cancer Cell Lines | Various | 92 - 1039 | Not Specified | [21] |
| Hematologic Cancer Lines | Hematologic | 0-10 µM (24h) | Not Specified | [21] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | [21] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [22] |
| A549 | Lung Cancer | Not Specified | Not Specified | [22] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the cell viability assay used and the duration of treatment.[23][24]
Experimental Protocols
General Protocol for a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the chosen cell viability assay reagent (e.g., MTT, Resazurin, CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubation (Assay Specific): Incubate for the time specified in the assay protocol to allow for colorimetric or luminescent signal development.
-
Signal Measurement: Read the absorbance or luminescence using a plate reader at the appropriate wavelength.
Detailed Protocol for MTT Assay
-
Following compound treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Detailed Protocol for Resazurin Assay
-
Following compound treatment, add 20 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.[6]
Detailed Protocol for CellTiter-Glo® Luminescent Cell Viability Assay
-
Equilibrate the 96-well plate with treated cells to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence.[14]
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for a cell viability assay.
References
- 1. mTOR inhibition triggers mitochondrial fragmentation in cardiomyocytes through proteosome-dependent prohibitin degradation and OPA-1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Frontiers | mTORC1 as a Regulator of Mitochondrial Functions and a Therapeutic Target in Cancer [frontiersin.org]
- 5. mTORC1 as a Regulator of Mitochondrial Functions and a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. labbox.es [labbox.es]
- 10. tipbiosystems.com [tipbiosystems.com]
- 11. promega.com [promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. Study provides new insights for ways to use cell metabolism to treat cancer - ecancer [ecancer.org]
- 19. Study reveals breast cancer cells shift their metabolic strategy to metastasize | EurekAlert! [eurekalert.org]
- 20. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 21. cancer-research-network.com [cancer-research-network.com]
- 22. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 23. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Onatasertib Technical Support Center: Degradation and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the degradation and stability of Onatasertib in solution. The following information is intended to help researchers troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vitro cellular assays, it is common practice to prepare a concentrated stock solution in DMSO.[1]
Q2: What are the recommended storage conditions for this compound solutions?
For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. For short-term use, aliquots can be stored at 4°C for up to a week.[1]
Q3: What is the mechanism of action of this compound?
This compound is an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a key component of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for regulating cell growth, proliferation, and survival.[2] By inhibiting mTOR, this compound can induce apoptosis (programmed cell death) and decrease the proliferation of tumor cells.[2]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cell-based assays.
Possible Cause 1: Degradation of this compound in solution.
-
Troubleshooting:
-
Ensure that stock solutions have been stored properly at -80°C and that the number of freeze-thaw cycles has been minimized.
-
Prepare fresh working dilutions from a new aliquot of the stock solution for each experiment.
-
Consider the compatibility of this compound with components of the cell culture medium over the duration of the experiment, as some media components may accelerate degradation.
-
Possible Cause 2: Improper solution preparation.
-
Troubleshooting:
-
When preparing working solutions, ensure the final concentration of DMSO is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[1]
-
Perform a solvent control experiment to assess the effect of the vehicle (e.g., DMSO) on the cells.[1]
-
Ensure complete dissolution of this compound in the solvent. Sonication may be used to aid dissolution.[1]
-
Issue: Observing unexpected peaks during analytical analysis (e.g., HPLC).
Possible Cause: Formation of degradation products.
-
Troubleshooting:
-
Protect this compound solutions from light, as photolytic degradation can occur.
-
Avoid high temperatures when handling solutions, as thermal degradation is possible.
-
Be aware of the pH of your solutions, as acidic or alkaline conditions can lead to hydrolysis.
-
Consider the possibility of oxidative degradation, especially if solutions are not handled under an inert atmosphere.
-
Experimental Protocols
While specific forced degradation studies for this compound are not publicly available, a general protocol for assessing the stability of a kinase inhibitor is provided below. This can be adapted for this compound.
Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat in an oven at a controlled temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase composition should be optimized to achieve good separation between the parent drug and any degradation products.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the peaks and a mass spectrometer (MS) to identify the mass of the parent drug and potential degradation products.
-
Data Presentation
As specific quantitative data for this compound degradation is not available in the public domain, the following tables are presented as templates for how such data should be structured.
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 70 mg/mL (176.11 mM)[1] |
| Ethanol | 73 mg/mL (183.66 mM)[1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
Visualizations
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
Technical Support Center: Overcoming Onatasertib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on Onatasertib resistance in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ATG-008 or CC-223) is an orally bioavailable, second-generation dual inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] It targets both mTOR complex 1 (mTORC1) and mTORC2, which are crucial mediators of the PI3K-AKT signaling pathway.[1] This pathway is frequently hyperactivated in many cancers and regulates cell growth, metabolism, proliferation, and survival.[1] By inhibiting both mTORC1 and mTORC2, this compound aims to provide a more complete blockade of this signaling pathway compared to earlier mTOR inhibitors like rapamycin, which primarily affect mTORC1.[1][3]
Q2: My cancer cell lines show high initial sensitivity to this compound, but resistance emerges after long-term culture. What are the potential mechanisms?
The development of acquired resistance to mTOR inhibitors like this compound is a common challenge.[4] Several mechanisms can contribute to this phenomenon:
-
Activation of Alternative Signaling Pathways: Cancer cells can adapt by upregulating parallel signaling pathways to bypass the mTOR blockade. A common mechanism is the activation of the PI3K/AKT and MAPK pathways.[5] Chronic mTORC1 inhibition can relieve a negative feedback loop, leading to increased AKT phosphorylation and sustained proliferation.[5]
-
Genetic Mutations: Although less common for acquired resistance compared to some other targeted therapies, mutations in the mTOR gene itself could potentially alter the drug binding site and reduce the efficacy of this compound.[5][6]
-
Tumor Heterogeneity and Clonal Selection: A pre-existing subpopulation of cancer cells within the tumor may be intrinsically resistant to this compound.[5][6] Long-term treatment eliminates the sensitive cells, allowing these resistant clones to proliferate and dominate the tumor cell population.[6]
-
Role of the Tumor Microenvironment: Interactions between cancer cells and the surrounding non-cancerous tissues (the tumor microenvironment) can promote drug resistance.[4] Stromal cells can supply growth factors and other signaling molecules that promote cancer cell survival in the presence of mTOR inhibitors.[4]
-
Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein, which actively transport drugs out of the cell, reducing the intracellular concentration of this compound and its effectiveness.[6]
Q3: What strategies are being investigated to overcome this compound resistance?
Combination therapy is the leading strategy to combat resistance to mTOR inhibitors.[4][7] Preclinical and clinical studies have shown promising results by combining this compound with other agents:
-
Immunotherapy: The combination of this compound with the PD-1 antibody toripalimab has shown encouraging clinical activity in advanced solid tumors, particularly in cervical cancer.[8][9][10][11] The rationale is that mTOR inhibition can modulate the tumor microenvironment and enhance the anti-tumor immune response, making cancer cells more susceptible to checkpoint inhibitors.
-
Other Targeted Therapies: Combining this compound with inhibitors of pathways that become activated upon mTOR inhibition (e.g., PI3K or MEK inhibitors) is a rational approach to prevent or overcome resistance.[12]
-
Chemotherapy: Combining this compound with traditional chemotherapy agents can have synergistic effects. Chemotherapy can induce immunogenic cell death, which may enhance the efficacy of this compound and immunotherapy combinations.[13]
Troubleshooting Guides
Problem: Decreased this compound efficacy in long-term cell culture experiments.
-
Possible Cause 1: Emergence of a resistant cell population.
-
Troubleshooting Steps:
-
Cell Viability Assay: Perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the change in IC50 value of this compound in your long-term cultured cells compared to the parental cell line.
-
Western Blot Analysis: Analyze key signaling proteins to identify pathway alterations. Check for reactivation of p-AKT, p-S6K, and p-4E-BP1, and look for upregulation of proteins in bypass pathways like the MAPK pathway (p-ERK).
-
Clonal Selection: If possible, perform single-cell cloning to isolate and characterize resistant colonies to confirm if they exhibit a stable resistant phenotype.
-
-
-
Possible Cause 2: Alterations in the experimental conditions.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the this compound stock solution is fresh and has been stored correctly. Degradation of the compound can lead to reduced activity.
-
Cell Line Authenticity: Periodically verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Culture Conditions: Maintain consistent cell culture conditions (e.g., media, serum concentration, cell density) as variations can influence drug sensitivity.
-
-
Problem: Inconsistent results in xenograft models treated with this compound.
-
Possible Cause 1: Tumor heterogeneity in the xenograft model.
-
Troubleshooting Steps:
-
Standardize Tumor Implantation: Ensure consistent tumor cell numbers and injection techniques to minimize variability in initial tumor size and growth rates.
-
Monitor Tumor Growth: Closely monitor tumor volume and animal health. Stratify animals into treatment groups with similar average tumor sizes before starting treatment.
-
Histological and Molecular Analysis: At the end of the study, analyze tumor tissues from both responding and non-responding animals to identify potential differences in signaling pathway activation or biomarker expression.
-
-
-
Possible Cause 2: Pharmacokinetic/pharmacodynamic (PK/PD) issues.
-
Troubleshooting Steps:
-
Dosing and Formulation: Verify the correct dosage and administration route. Ensure the drug formulation is stable and allows for adequate bioavailability. This compound has been administered orally in clinical trials.[10]
-
PK/PD Studies: If feasible, conduct pilot PK/PD studies to determine the drug concentration in plasma and tumor tissue over time and to correlate it with the inhibition of downstream targets (e.g., p-S6K) in the tumor.
-
-
Data Presentation
Table 1: Clinical Efficacy of this compound in Combination with Toripalimab in Advanced Solid Tumors (TORCH-2 Trial)
| Patient Cohort | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| All Advanced Solid Tumors (n=46) | 26.1% | 73.9% | 4.3 months | [8][14] |
| Cervical Cancer (n=21) | 52.4% | 90.5% | 5.8 months | [8][14] |
| Cervical Cancer (PD-L1 Positive) | 77.8% | - | - | [11] |
| Cervical Cancer (at 15mg combo dose) | - | - | 7.8 months | [8][14] |
| Advanced Cervical Cancer (prior anti-PD-(L)1 therapy, n=30) | 30% (PD-L1 positive), 33.3% (PD-L1 negative) | - | - | [15] |
Table 2: Common Grade ≥ 3 Treatment-Emergent Adverse Events (TEAEs) with this compound and Toripalimab Combination
| Adverse Event | Percentage of Patients | Reference |
| Lymphopenia (decreased lymphocyte count) | 23.9% | [8][14] |
| Rash | 19.6% | [8][14] |
| Hyperglycemia | 10.9% | [16] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of mTOR Pathway Activation
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Methodology:
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-mTOR (Ser2448), mTOR, p-AKT (Ser473), AKT, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: Simplified mTOR signaling pathway showing dual inhibition of mTORC1 and mTORC2 by this compound.
Caption: Experimental workflow for developing and characterizing this compound-resistant cancer cell lines.
Caption: Logical relationship between this compound treatment, resistance mechanisms, and strategies to overcome it.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. A phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in patients with advanced solid tumors (TORCH-2). - ASCO [asco.org]
- 11. onclive.com [onclive.com]
- 12. geneonline.com [geneonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A TORC1/2 inhibitor this compound combined with toripalimab in patients with advanced cervical cancers with prior anti-PD-(L)1 therapy. - ASCO [asco.org]
- 16. researchgate.net [researchgate.net]
Unexpected phenotypic changes with Onatasertib treatment
Welcome to the technical support center for Onatasertib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected phenotypic changes observed during treatment with this compound.
Introduction to this compound
This compound is an orally available, selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR Complex 1 (mTORC1) and mTORC2.[1] By inhibiting both complexes, this compound aims to provide a more complete blockade of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[2] This pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[3] While the primary goal of this compound treatment is to inhibit tumor cell proliferation and induce apoptosis, researchers may encounter unexpected phenotypic changes.[4] This guide addresses potential unforeseen effects and provides structured advice for their investigation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common and unexpected observations researchers might encounter when using this compound in preclinical experiments.
1. Q: We observed a paradoxical increase in the phosphorylation of Akt at Ser473 after an initial decrease. What could be the cause?
A: This can be an unexpected finding, as this compound is a dual mTORC1/mTORC2 inhibitor, and mTORC2 is responsible for phosphorylating Akt at Ser473.
-
Possible Cause 1: Feedback Loops. Inhibition of the mTOR pathway can sometimes trigger feedback activation of upstream signaling pathways.[2] For instance, the inhibition of S6K1 (a downstream target of mTORC1) can relieve a negative feedback loop on insulin receptor substrate 1 (IRS1), leading to increased PI3K-dependent Akt activation.
-
Troubleshooting & Investigation:
-
Time-Course Experiment: Perform a time-course experiment to monitor the phosphorylation status of Akt (Ser473 and Thr308), S6K, and other upstream kinases like PI3K at various time points after this compound treatment.
-
Upstream Kinase Activity: Assay the activity of kinases upstream of Akt, such as PI3K and PDK1, to determine if there is compensatory activation.
-
Receptor Tyrosine Kinase (RTK) Activation: Investigate the activation status of various RTKs that can activate the PI3K/Akt pathway.
-
2. Q: We have noticed significant changes in cell morphology; cells appear enlarged and flattened after this compound treatment. Is this a known effect?
A: Yes, changes in cell morphology, including increased cell size and a flattened appearance, have been observed with dual mTORC1/mTORC2 inhibitors.[5] This phenotype can be associated with the induction of cellular senescence.
-
Possible Cause: Cellular Senescence. While inhibiting proliferation, mTOR inhibitors can promote a senescence-like phenotype characterized by morphological changes and hypertrophy.[5]
-
Troubleshooting & Investigation:
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: Perform a SA-β-gal assay, a common marker for senescent cells.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of the treated cells. Senescent cells typically arrest in the G1 phase.
-
Senescence Markers: Use Western blotting or immunofluorescence to check for the expression of senescence markers like p16INK4a and p21WAF1/Cip1.
-
3. Q: Our cancer cell line is showing extensive cytoplasmic vacuolization after treatment with this compound. Is this apoptosis?
A: While this compound can induce apoptosis, extensive vacuolization may be indicative of a different cellular process known as catastrophic macropinocytosis.[6]
-
Possible Cause: Macropinocytosis. Dual mTORC1/mTORC2 inhibitors have been shown to induce catastrophic macropinocytosis in some cancer cell lines, which is a form of non-apoptotic cell death.[6]
-
Troubleshooting & Investigation:
-
Microscopy: Use phase-contrast and electron microscopy to examine the morphology of the vacuoles. Macropinosomes are typically large, irregular vesicles.
-
Macropinocytosis Inhibitors: Treat cells with inhibitors of macropinocytosis, such as amiloride or its derivatives, in combination with this compound to see if vacuolization is reduced.
-
Apoptosis Assays: Concurrently perform apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to distinguish between apoptosis and other forms of cell death.
-
4. Q: We are observing an unexpected G2/M cell cycle arrest in our experiments. Isn't G1 arrest more common with mTOR inhibitors?
A: While G1 arrest is a well-documented effect of mTOR inhibition, some compounds, including those that may have off-target effects on cell cycle kinases, can induce a G2/M arrest. Onvansertib, a PLK1 inhibitor, for example, is known to cause G2 arrest.[3][7] While this compound primarily targets mTOR, off-target effects or cell-type-specific responses could lead to G2/M arrest.
-
Possible Cause: Off-target effects or cell-type dependency. this compound might have off-target effects on kinases involved in the G2/M transition, or the specific genetic background of your cell line could lead to this response.
-
Troubleshooting & Investigation:
-
Cell Cycle Analysis: Confirm the G2/M arrest using flow cytometry with propidium iodide staining.
-
Mitotic Markers: Analyze the expression and phosphorylation status of key G2/M regulators such as CDK1, Cyclin B1, and PLK1 by Western blot.
-
Dose-Response Analysis: Perform a dose-response study to see if the G2/M arrest is observed at concentrations consistent with mTOR inhibition or if it only occurs at higher concentrations, suggesting potential off-target effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of this compound and other dual mTOR inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Lines | Assay Type |
| mTOR Kinase | 16 nM | Not applicable | Kinase Assay |
| Cell Growth | 92 - 1039 nM | Panel of cancer cell lines | Cell Viability Assay |
Data compiled from publicly available research.[3]
Table 2: Common Grade ≥ 3 Treatment-Emergent Adverse Events with this compound Combination Therapy
| Adverse Event | Percentage of Patients (%) |
| Lymphocyte count decreased | 21.4 - 23.9% |
| Rash | 14.3 - 19.6% |
| Hyperglycemia | 10.7 - 10.9% |
Data from clinical trials of this compound in combination with toripalimab.[6][8][9]
Experimental Protocols
1. Western Blot Analysis of mTOR Pathway Activation
-
Objective: To assess the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.
-
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
3. Immunofluorescence for Cellular Localization of mTOR Pathway Proteins
-
Objective: To visualize the subcellular localization of mTOR pathway components.
-
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound as required.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-mTOR, anti-Raptor, anti-Rictor) for 1 hour.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
Mounting: Mount coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Imaging: Visualize cells using a fluorescence or confocal microscope.
-
Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: General troubleshooting workflow for unexpected experimental outcomes.
Caption: Logical relationships between observations, potential causes, and investigations.
References
- 1. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dramatic antitumor effects of the dual mTORC1 and mTORC2 inhibitor AZD2014 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onvansertib exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Dual mTORC1/C2 inhibitors suppress cellular geroconversion (a senescence program) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Western Blots for mTOR Pathway Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Western blots specifically targeting mTOR pathway proteins.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in a Western blot for mTOR pathway proteins?
High background in Western blotting can manifest as a uniform dark haze across the entire membrane or as multiple non-specific bands.[1] For mTOR pathway proteins, common causes include:
-
Suboptimal Antibody Concentration: Using too high a concentration of either the primary or secondary antibody is a frequent cause of high background.[1][2]
-
Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific binding of antibodies, leading to a generalized high background.[1]
-
Inadequate Washing: Insufficient washing steps fail to remove unbound primary and secondary antibodies, contributing to background noise.[1]
-
Cross-reactivity with Blocking Agent: When detecting phosphorylated mTOR pathway proteins, using non-fat dry milk as a blocking agent can cause high background because it contains phosphoproteins (like casein) that can be recognized by phospho-specific antibodies.[3][4]
-
Membrane Choice and Handling: The type of membrane and improper handling, such as allowing the membrane to dry out, can lead to increased background.[1]
-
Sample Issues: Protein degradation in the sample can appear as smears or multiple bands below the expected molecular weight.[1] Additionally, high-passage cell lines may have altered protein expression profiles, contributing to non-specific bands.[5]
Q2: I'm seeing a high background specifically when detecting phosphorylated mTOR. What should I do differently?
When detecting phosphorylated proteins, it is crucial to take extra precautions:
-
Use Bovine Serum Albumin (BSA) for Blocking: Avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein that can cross-react with anti-phospho antibodies, leading to high background. A 3-5% BSA solution in Tris-buffered saline with Tween-20 (TBST) is recommended.[4]
-
Add Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.
-
Use Tris-Buffered Saline (TBS): When preparing blocking and washing buffers, it is advisable to use TBS instead of Phosphate-Buffered Saline (PBS), as phosphate ions in PBS can sometimes interfere with the binding of phospho-specific antibodies.[6]
Q3: How do I optimize the concentration of my primary and secondary antibodies?
Proper antibody concentration is critical for a clean blot. The ideal concentration depends on the antibody's affinity and the abundance of the target protein.[7]
-
Titrate Your Antibodies: Always perform an antibody titration to determine the optimal dilution. This involves testing a range of antibody concentrations to find the one that provides a strong specific signal with minimal background.[1] A dot blot can be a quick and cost-effective method for this optimization.[7]
-
Check the Datasheet: Start with the dilution recommended by the antibody manufacturer's datasheet and then optimize from there.[8]
-
Secondary Antibody Control: To check if the secondary antibody is causing the high background, incubate a blot with only the secondary antibody (no primary). If you see bands or high background, your secondary antibody is binding non-specifically.[3]
Q4: Which membrane, PVDF or nitrocellulose, is better for mTOR Western blots?
mTOR is a large protein (approximately 289 kDa).[9] For high molecular weight proteins, a PVDF membrane is generally recommended due to its higher protein binding capacity and physical strength, which is also beneficial if you plan to strip and re-probe the membrane.[10][11][12][13] However, PVDF membranes can sometimes result in higher background noise compared to nitrocellulose.[10] Therefore, if your mTOR protein is abundantly expressed and you are experiencing high background with PVDF, switching to a nitrocellulose membrane might be beneficial.[10][12] For proteins larger than 20 kDa, a 0.45 µm pore size is generally suitable.[13]
Troubleshooting Guide
This guide provides solutions to specific high background issues you may encounter.
| Problem | Possible Cause | Solution |
| Uniform High Background (Entire blot is dark) | Insufficient Blocking | Increase the concentration of the blocking agent (e.g., to 5% BSA). Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[11] Ensure the blocking buffer is fresh and free of particulates.[2] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.[1] Start with the manufacturer's recommended dilution and perform a dilution series.[8] | |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each).[1] Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane.[14] Use a wash buffer containing a detergent like Tween-20 (typically 0.05-0.1%).[3][14] | |
| Membrane Dried Out | Never allow the membrane to dry out at any stage of the Western blotting process.[1] | |
| Non-Specific Bands (Extra, unexpected bands) | Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody.[5] |
| Non-specific Binding of Secondary Antibody | Run a control blot with only the secondary antibody to check for non-specific binding.[3] Consider using a pre-adsorbed secondary antibody. | |
| Sample Degradation | Prepare fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice throughout the preparation process. | |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane. Titrate the protein amount to find the optimal loading quantity.[3] | |
| Patchy or Blotchy Background | Uneven Agitation | Use a shaker or rocker during all incubation and washing steps to ensure even distribution of solutions over the membrane.[13] |
| Contamination | Handle the membrane with clean forceps and gloves. Ensure all equipment and trays are clean.[13] Filter buffers to remove any precipitates. | |
| Aggregates in Blocking Buffer or Antibody Solutions | Ensure the blocking agent is fully dissolved. Consider filtering the blocking buffer and antibody solutions.[11] |
Experimental Protocols
Detailed Protocol for Western Blotting of mTOR Pathway Proteins
This protocol is a general guideline and may require optimization for specific antibodies and experimental conditions.
1. Sample Preparation (Cell Lysates)
-
Lysis Buffer: Use RIPA buffer supplemented with protease and phosphatase inhibitors.
-
RIPA Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[15]
-
Inhibitors: Add protease and phosphatase inhibitor cocktails to the lysis buffer immediately before use.
-
-
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[16]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL per 10^7 cells).[17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17]
-
Incubate on ice for 30 minutes, vortexing occasionally.[17]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[17]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[17]
-
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[17]
-
Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. For a large protein like mTOR, a wet transfer is recommended (e.g., 100V for 90-120 minutes or overnight at a lower voltage at 4°C).[17][18]
3. Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST (e.g., 1:2000 to 1:10,000), for 1 hour at room temperature with gentle agitation.[19]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.[22]
-
4. Detection
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[18]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[18]
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations
| Reagent | Buffer | Recommended Concentration | Notes |
| Blocking Agent (for phospho-proteins) | TBST | 3-5% BSA | Avoid non-fat milk to prevent cross-reactivity with phospho-specific antibodies.[4] |
| Tween-20 in Wash Buffer | TBS or PBS | 0.05% - 0.1% | Higher concentrations may strip antibodies from the membrane.[3] |
| Primary Antibody (mTOR) | 5% BSA in TBST | 1:500 - 1:2000 | Optimal dilution should be determined empirically.[5][6][23] |
| Primary Antibody (phospho-mTOR Ser2448) | 5% BSA in TBST | 1:1000 | Recommended by several antibody manufacturers.[24] |
| Secondary Antibody (HRP-conjugated) | 5% BSA in TBST | 1:2000 - 1:10,000 | Titration is necessary to minimize background.[19] |
Visualizations
Caption: Simplified mTOR signaling pathway showing key inputs and outputs of mTORC1 and mTORC2.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. mTOR antibody (20657-1-AP) | Proteintech [ptglab.com]
- 6. mTOR Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. Thermo Scientific Chemicals Tween 20 washing buffer, 0.5% in PBS (10X) 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.fi]
- 9. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. cobetter.com [cobetter.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. nsjbio.com [nsjbio.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. ccr.cancer.gov [ccr.cancer.gov]
- 23. mTOR Polyclonal Antibody (PA5-13263) [thermofisher.com]
- 24. Phospho-mTOR (Ser2448) Antibody (#2971) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Onatasertib Dose-Response Curve Interpretation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onatasertib. It is designed to address specific issues that may arise during the interpretation of dose-response curves and related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CC-223 or ATG-008) is an orally bioavailable, potent, and selective dual inhibitor of mammalian target of rapamycin (mTOR) kinase.[1][2] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are crucial regulators of cell growth, proliferation, metabolism, and survival.[1][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway, where mTOR is a key component, is a frequent event in many cancers.[3][4] By inhibiting both mTORC1 and mTORC2, this compound can induce apoptosis (programmed cell death) and decrease the proliferation of tumor cells.[4]
Q2: What are typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific downstream marker being assessed. The IC50 for mTOR kinase itself is approximately 16 nM.[1][2] In cellular assays, the IC50 values for inhibiting the phosphorylation of mTORC1 and mTORC2 substrates are in the nanomolar range. For instance, the IC50 for inhibiting pS6RP (a downstream target of mTORC1) ranges from 27 to 184 nM, while for pAKT(S473) (a downstream target of mTORC2), it ranges from 11 to 150 nM across various cell types.[1][2] IC50 values for cell growth inhibition in cancer cell lines typically range from 92 to 1039 nM.[3]
Q3: My this compound dose-response curve is not a classic sigmoidal shape. What could be the reason?
Atypical dose-response curves, such as those that are shallow or biphasic, can be observed with mTOR inhibitors. A shallow dose-response curve for drugs targeting the PI3K/Akt/mTOR pathway may be associated with cell-to-cell variability in target inhibition.[1] Other factors that can lead to non-sigmoidal curves include the drug forming aggregates at high concentrations, having multiple targets, or exhibiting other complex biological effects.[5] It is also important to ensure that the concentration range tested is appropriate to capture the full dose-response.
Q4: How can I confirm that this compound is inhibiting mTOR in my cellular experiments?
The most direct way to confirm this compound's activity is to perform a Western blot analysis to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2. A dose-dependent decrease in the phosphorylation of proteins such as S6 Ribosomal Protein (at Ser235/236 or Ser240/244) and 4E-BP1 (at Thr37/46) would indicate mTORC1 inhibition.[1][2] Similarly, a decrease in the phosphorylation of AKT at Ser473 is a marker for mTORC2 inhibition.[1][2]
Q5: What are the known mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to inhibitors of the PI3K/AKT/mTOR pathway can arise through various mechanisms. These can include genetic mutations in the target protein or related pathway components, activation of bypass signaling pathways, and alterations in drug efflux pumps. For instance, in the broader class of AKT inhibitors, resistance can be driven by mutations in AKT itself or by the compensatory activity of parallel signaling pathways.[6][7]
Troubleshooting Guides
Problem 1: High variability between replicates in a cell viability assay.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or issues with compound dilution.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a single-cell suspension before seeding and use a multichannel pipette or an automated dispenser for even distribution. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.
-
Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
-
Assay Protocol: Follow the manufacturer's instructions for the chosen viability assay (e.g., MTT, CellTiter-Glo) precisely, paying close attention to incubation times and reagent volumes.
-
Problem 2: The IC50 value obtained is significantly higher than expected from the literature.
-
Possible Cause: The cell line may be less sensitive or resistant, the drug may have degraded, or the experimental conditions may be suboptimal.
-
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Drug Integrity: Purchase this compound from a reputable supplier. Store the compound as recommended (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing aliquots.
-
Treatment Duration: The duration of drug exposure can significantly impact the IC50 value. Most in vitro studies with this compound involve treatment for 48 to 72 hours.[2]
-
Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium can affect the bioavailability and efficacy of the drug. Consider testing under different serum conditions if results are inconsistent.
-
Problem 3: Incomplete inhibition of cell viability even at the highest concentrations of this compound.
-
Possible Cause: The cell line may have intrinsic resistance mechanisms, or the drug may be cytostatic rather than cytotoxic at the tested concentrations.
-
Troubleshooting Steps:
-
Assess Apoptosis: To distinguish between cytostatic and cytotoxic effects, perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) in parallel with the viability assay.
-
Combination Therapy: If the goal is to achieve complete cell death, consider combining this compound with other therapeutic agents that have a different mechanism of action.
-
Investigate Resistance Pathways: If intrinsic resistance is suspected, you can explore the expression and activation status of proteins in parallel signaling pathways (e.g., MAPK/ERK pathway) using Western blotting.
-
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Target/Process | System/Cell Line | IC50 Value | Reference |
| mTOR Kinase | Biochemical Assay | 16 nM | [1][2] |
| pS6RP Inhibition | Various Cell Lines | 27 - 184 nM | [1][2] |
| pAKT(S473) Inhibition | Various Cell Lines | 11 - 150 nM | [1][2] |
| p4EBP1 Inhibition | Various Cell Lines | 120 - 1050 nM | [1][2] |
| Cell Growth Inhibition | Various Cancer Cell Lines | 92 - 1039 nM | [3] |
| Caco-2 Cell Toxicity (CC50) | Caco-2 Cells | 9.49 µM | [2] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of the drug to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis for mTOR Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6RP (Ser240/244), S6RP, p-AKT (Ser473), AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting logic for atypical dose-response curves.
References
- 1. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | c-Fms | DNA-PK | FLT | PI3K | mTOR | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpls.org [wjpls.org]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
Adjusting Onatasertib treatment time for optimal inhibition
Onatasertib Technical Support Center
Welcome to the technical support resource for this compound (also known as CC-223 or ATG-008), a potent and selective mTOR kinase inhibitor. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize their experiments for effective and reproducible results.
This compound is an orally bioavailable inhibitor that targets the kinase activity of mTOR, affecting both mTORC1 and mTORC2 complexes.[1][2][3] This dual inhibition allows for the comprehensive shutdown of mTOR signaling, which is a central regulator of cell growth, proliferation, and metabolism and is often dysregulated in cancer.[2][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Suboptimal Inhibition of mTOR Signaling
Question: I treated my cells with this compound, but a Western blot shows incomplete inhibition of downstream targets like p-S6K or p-AKT (S473). What went wrong?
Answer: Suboptimal inhibition can result from several factors, including insufficient treatment time, inappropriate drug concentration, or cell-specific characteristics.
Troubleshooting Steps:
-
Verify Treatment Duration: The kinetics of mTOR inhibition can vary between cell lines. While some effects are visible within an hour, complete inhibition may take longer.[1] We recommend performing a time-course experiment to determine the optimal duration for your specific model.
-
Optimize this compound Concentration: The half-maximal inhibitory concentration (IC50) for this compound can vary significantly across different cell lines.[1][2] A standard concentration may be too low for resistant lines. Perform a dose-response experiment starting from a broad range (e.g., 10 nM to 10 µM) to determine the effective concentration for your cells.[2]
-
Check Cell Culture Conditions: High cell confluence or nutrient depletion in the media can alter cellular signaling and drug sensitivity. Ensure that cells are in the exponential growth phase and that culture conditions are consistent across experiments.
-
Confirm Target Phosphorylation Status: Ensure your control (untreated) cells show robust baseline phosphorylation of mTOR targets. If baseline signaling is low, the inhibitory effect of this compound will be difficult to detect. Starvation and restimulation with growth factors (e.g., serum or insulin) can synchronize cells and produce a strong, detectable baseline signal.[6]
Experimental Protocol: Time-Course Analysis of mTOR Inhibition
This protocol helps determine the minimum time required for this compound to achieve maximal inhibition of mTORC1 and mTORC2 signaling.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of the experiment.
-
Synchronization (Optional but Recommended): Once cells are adherent, replace the growth medium with a serum-free medium for 12-24 hours to reduce baseline mTOR activity.
-
Treatment: Replace the starvation medium with a complete growth medium containing a fixed, optimized concentration of this compound (e.g., 2-3 times the known IC50 for pathway inhibition). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cell lysates at various time points after treatment. Suggested time points: 0, 1, 2, 6, 12, and 24 hours.
-
Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blot Analysis: Separate equal amounts of protein using SDS-PAGE, transfer to a membrane, and probe with antibodies against key mTOR pathway proteins.
Key Targets for Western Blot:
-
mTORC1 Activity: p-S6K (T389), p-4E-BP1 (T37/46)
-
mTORC2 Activity: p-AKT (S473)
-
Loading Controls: Total S6K, Total AKT, Actin, or Tubulin
Data Presentation: Expected Inhibition Profile
The following table illustrates hypothetical results from a time-course experiment, showing the percentage inhibition of phosphorylation relative to the vehicle control at time zero.
| Treatment Time (Hours) | % Inhibition p-AKT (S473) | % Inhibition p-S6K (T389) |
| 1 | 85% | 70% |
| 2 | 95% | 90% |
| 6 | >98% | >95% |
| 12 | >98% | >98% |
| 24 | >98% | >98% |
Based on this hypothetical data, a treatment time of 2-6 hours is sufficient to achieve maximal pathway inhibition.
FAQ 2: High Cytotoxicity or Off-Target Effects Observed
Question: My experiment shows high levels of cell death or unexpected cellular effects even at concentrations where mTOR inhibition should be specific. How can I adjust the treatment time to minimize this?
Answer: While this compound is highly selective for mTOR over PI3Kα (>200-fold), prolonged exposure or very high concentrations can lead to cytotoxicity or engage other pathways.[1] Adjusting the treatment duration is a key strategy to balance potent on-target inhibition with minimal off-target effects.
Troubleshooting Steps:
-
Perform a Viability Assay: Conduct a dose- and time-dependent cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) to identify the cytotoxic threshold for your specific cell line. Test a range of concentrations across different time points (e.g., 24, 48, and 72 hours).[7]
-
Shorten Treatment Duration: For many signaling studies, maximal inhibition of mTOR targets occurs within a few hours.[6] If your endpoint is pathway analysis via Western blot or immunofluorescence, a short treatment time (e.g., 2-6 hours) is often sufficient and will precede the induction of apoptosis or other secondary effects.
-
Use a "Pulse" Treatment: For longer-term functional assays (e.g., colony formation), consider a "pulse" treatment. Expose cells to a higher concentration of this compound for a short period (e.g., 4-6 hours), then wash the drug away and continue the assay in a drug-free medium. This can be enough to irreversibly commit cells to a specific fate without the confounding effects of continuous, long-term exposure.
Data Presentation: this compound IC50 Values
The following table summarizes reported IC50 values for this compound against the mTOR kinase and downstream phosphorylation events in cells. These values serve as a starting point for designing dose-response experiments.
| Target / Biomarker | IC50 Value (nM) | Assay Type |
| mTOR Kinase | 16 nM | Kinase Assay[1][8] |
| p-AKT (S473) | 11 - 150 nM | Cellular (Western Blot)[1][8] |
| p-S6RP | 27 - 184 nM | Cellular (Western Blot)[1][8] |
| p-4EBP1 | 120 - 1050 nM | Cellular (Western Blot)[1][8] |
| Cell Growth | 92 - 1039 nM | Cellular (Viability Assay)[2] |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Visual Guides: Pathways and Workflows
This compound Mechanism of Action
The diagram below illustrates the central role of mTOR in the PI3K/AKT signaling pathway and highlights the dual inhibition of both mTORC1 and mTORC2 by this compound.
Caption: PI3K/AKT/mTOR signaling pathway showing dual inhibition by this compound.
Troubleshooting Workflow: Optimizing Treatment Time
This workflow provides a logical sequence of steps to determine the ideal this compound treatment duration for achieving robust pathway inhibition while minimizing cytotoxicity.
Caption: Logical workflow for optimizing this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. Facebook [cancer.gov]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | c-Fms | DNA-PK | FLT | PI3K | mTOR | TargetMol [targetmol.com]
Onatasertib interference with other experimental reagents
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Onatasertib (also known as CC-223 or ATG-008). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference with other experimental reagents and to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, orally bioavailable inhibitor of mTOR kinase.[1] It targets both mTORC1 and mTORC2 complexes, which are crucial regulators of cell growth, proliferation, metabolism, and survival.[2] The dysregulation of the PI3K/AKT/mTOR signaling pathway, which is common in many cancers, leads to the hyperactivation of mTOR, making it a key therapeutic target.[2][3] By inhibiting both mTORC1 and mTORC2, this compound can offer broader therapeutic potential compared to agents that only target mTORC1.[2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 27 mg/mL.[1] For in vitro experiments, it is recommended to prepare a concentrated stock solution in newly opened, high-purity DMSO to minimize the impact of water absorption by the solvent.[1] For long-term storage, the solid form of this compound should be stored at -20°C for up to three years, and solutions in DMSO can be stored at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles.
Q3: Are there any known off-target effects of this compound I should be aware of?
This compound is highly selective for mTOR kinase.[1] In a kinase panel screening of 246 kinases, at a concentration of 10 μM, only three kinases other than mTOR were inhibited by more than 80%.[1] Follow-up studies identified IC50 values below 1 μM for FLT4 (0.651 μM) and cFMS (0.028 μM).[1] It has significantly lower activity against the related PI3K-α (IC50 = 4.0 μM) and DNA-PK (IC50 = 0.84 μM).[1]
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Problem: High variability in cell viability or signaling readout (e.g., Western blot) between replicate experiments.
Potential Causes & Solutions:
-
This compound Precipitation: this compound, while soluble in DMSO, may precipitate when diluted into aqueous culture media.
-
Troubleshooting:
-
Visually inspect the media for any precipitate after adding this compound.
-
Prepare fresh dilutions for each experiment from a DMSO stock.
-
Consider a serial dilution approach in your culture medium to minimize abrupt solvent changes.
-
Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls.[3] High concentrations of DMSO can be cytotoxic.[4]
-
-
-
Reagent Degradation: this compound activity may be compromised by improper storage or handling.
-
Troubleshooting:
-
Aliquot DMSO stock solutions to avoid multiple freeze-thaw cycles.
-
Protect stock solutions from light.
-
-
-
Interaction with Assay Reagents: Some assay components may interfere with this compound or the detection method.
-
Troubleshooting:
-
For cell viability assays like Alamar Blue, which rely on cellular redox state, be aware that mTOR inhibition can alter cellular metabolism, potentially affecting the assay readout. It is advisable to remove the drug-containing medium before adding the assay reagent to avoid direct interference.
-
When using luciferase-based reporters, note that DMSO can enhance TGF-β activity, which might be relevant in some cellular contexts.[5]
-
-
Issues with Western Blotting
Problem: Difficulty in detecting a dose-dependent decrease in the phosphorylation of mTORC1/C2 substrates (e.g., p-S6K, p-4E-BP1, p-AKT Ser473).
Potential Causes & Solutions:
-
Suboptimal Lysis Buffer: The composition of the lysis buffer may not be suitable for preserving phosphorylation states.
-
Troubleshooting:
-
Ensure your lysis buffer contains a cocktail of protease and phosphatase inhibitors to prevent dephosphorylation of your target proteins. Key phosphatase inhibitors to include are sodium fluoride, β-glycerophosphate, and sodium orthovanadate.
-
-
-
Insufficient Treatment Time or Dose: The concentration or duration of this compound treatment may not be adequate to observe a significant effect.
-
Troubleshooting:
-
Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. IC50 values for the inhibition of downstream markers can vary between cell lines.[1]
-
-
-
Antibody Issues: The primary or secondary antibodies may not be optimal for detecting the target protein.
-
Troubleshooting:
-
Validate your antibodies using positive and negative controls.
-
Follow the antibody manufacturer's recommendations for dilution and incubation conditions. For phospho-specific antibodies, blocking with BSA is often recommended over non-fat dry milk.
-
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against its primary target and key off-targets.
| Target | IC50 (nM) | Cell Line/Assay Condition |
| mTOR Kinase | 16 | Biochemical Assay |
| pS6RP | 31 ± 2 | Western Blot Analysis |
| p4EBP1 | 405 ± 47 | Western Blot Analysis |
| pAKT(S473) | 11 ± 10 | Western Blot Analysis |
| cFMS | 28 | Biochemical Assay |
| FLT4 | 651 | Biochemical Assay |
| DNA-PK | 840 | Biochemical Assay |
| PI3K-α | 4000 | Biochemical Assay |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Key Experiment: Western Blot for mTOR Pathway Inhibition
This protocol outlines the general steps to assess the effect of this compound on the phosphorylation of mTORC1 and mTORC2 substrates.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-PAGE, then transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-S6K (T389), p-4E-BP1 (T37/46), p-AKT (S473), and total S6K, 4E-BP1, AKT, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | c-Fms | DNA-PK | FLT | PI3K | mTOR | TargetMol [targetmol.com]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Onatasertib Technical Support Center: Navigating Cell Line Specific Responses
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Onatasertib (also known as CC-223 or ATG-008), a potent and selective dual inhibitor of mTORC1 and mTORC2. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges. This resource includes detailed experimental protocols, quantitative data summaries, and visualizations of key cellular pathways and workflows to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It targets both mTOR complex 1 (mTORC1) and mTORC2, which are crucial regulators of cell growth, proliferation, metabolism, and survival.[1][3] By inhibiting both complexes, this compound disrupts downstream signaling pathways, leading to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death).[2][3]
Q2: How does this compound's mechanism differ from first-generation mTOR inhibitors like rapamycin?
A2: First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1.[3] this compound, as a second-generation mTOR kinase inhibitor, directly targets the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2.[1][3] This dual inhibition can be more effective in shutting down the entire mTOR signaling network and may overcome some resistance mechanisms associated with rapalogs.
Q3: Which signaling pathways are affected by this compound treatment?
A3: this compound treatment impacts key downstream effectors of both mTORC1 and mTORC2. Inhibition of mTORC1 leads to reduced phosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.[3][4] Inhibition of mTORC2 primarily results in the decreased phosphorylation of AKT at serine 473 (p-AKT S473), a key event in promoting cell survival.[4]
Troubleshooting Guides
Problem 1: High variability in cell viability (IC50) data between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells plated can significantly affect the final readout of viability assays.
-
Solution: Ensure a consistent cell seeding density across all wells and plates. Perform a cell count using a hemocytometer or an automated cell counter before plating. It is also recommended to perform a growth curve for each cell line to determine the optimal seeding density that ensures cells are in the logarithmic growth phase during the drug treatment period.
-
-
Possible Cause 2: Drug Solubility and Stability Issues. this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions and can degrade over time.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[2] When diluting in culture media, ensure thorough mixing and avoid repeated freeze-thaw cycles of the stock solution. It is advisable to prepare working dilutions fresh for each experiment. For in vivo studies, this compound can be formulated in solutions such as 0.5% (w/v) aqueous hydroxypropylmethylcellulose.[5]
-
-
Possible Cause 3: Differences in Treatment Duration. The duration of drug exposure can influence the observed IC50 value.
-
Solution: Standardize the treatment duration across all experiments. A common time point for IC50 determination is 72 hours, but this may need to be optimized for different cell lines based on their doubling times.
-
Problem 2: No or weak inhibition of downstream mTOR signaling in Western blot analysis.
-
Possible Cause 1: Insufficient Drug Concentration or Treatment Time. The concentration of this compound or the duration of treatment may not be sufficient to elicit a detectable inhibition of the mTOR pathway.
-
Solution: Perform a dose-response and time-course experiment. Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for different durations (e.g., 1, 6, 24 hours). This will help determine the optimal conditions for observing pathway inhibition.
-
-
Possible Cause 2: Poor Antibody Quality. The antibodies used to detect phosphorylated proteins (e.g., p-AKT, p-S6) may not be specific or sensitive enough.
-
Solution: Use high-quality, validated antibodies from reputable suppliers. It is crucial to include appropriate controls, such as untreated cells and cells treated with a known activator of the pathway (if applicable), to validate antibody performance.
-
-
Possible Cause 3: Suboptimal Protein Extraction or Western Blot Protocol. Inefficient protein extraction or issues with the Western blot procedure can lead to weak signals.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.[6] Ensure complete protein transfer from the gel to the membrane and optimize blocking and antibody incubation steps.
-
Data on Cell Line Specific Responses
Table 1: this compound Activity on Downstream mTOR Pathway Markers [4]
| Marker | IC50 Range (nM) | Pathway Association |
| p-AKT (S473) | 11 - 150 | mTORC2 |
| p-S6RP | 27 - 184 | mTORC1 |
| p-4EBP1 | 120 - 1050 | mTORC1 |
Note: Data represents the range of IC50 values observed across a panel of different cell types.
Table 2: Reported Anti-proliferative Activity of this compound in Select Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50/GI50 (nM) | Reference |
| PC-3 | Prostate Cancer | Growth Inhibition | [2] |
| HCT 116 | Colorectal Cancer | Not specified | [4] |
| A549 | Lung Cancer | Not specified | [4] |
| SKOV3 | Ovarian Cancer | Not specified | [4] |
| Caco-2 | Colorectal Cancer | CC50: 9,490 | [4] |
Note: Specific IC50 values for proliferation are not consistently reported in the public domain. Researchers are encouraged to determine the IC50 for their specific cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 72 hours (or the desired treatment duration).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of mTOR Pathway Proteins
This protocol provides a framework for analyzing the phosphorylation status of key mTOR pathway proteins.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT S473, anti-AKT, anti-p-S6, anti-S6, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the steps for detecting apoptosis using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | c-Fms | DNA-PK | FLT | PI3K | mTOR | TargetMol [targetmol.com]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
Validation & Comparative
Onatasertib's Potent mTOR Inhibition Validated by Downstream Target Modulation: A Comparative Analysis
Onatasertib (CC-223), a selective, orally bioavailable dual inhibitor of mTORC1 and mTORC2, demonstrates robust inhibition of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This is evidenced by its potent and dose-dependent reduction in the phosphorylation of key downstream targets, p70 S6 kinase (pS6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). In comparative analyses, this compound shows a distinct profile of mTOR pathway inhibition when compared to other mTOR inhibitors, such as first-generation rapalogs and other dual PI3K/mTOR inhibitors.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, both of which are central to cellular processes frequently dysregulated in cancer. This compound's mechanism of action involves the direct inhibition of mTOR kinase activity, leading to the suppression of both mTORC1 and mTORC2 signaling. This dual inhibition is a key differentiator from first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily allosterically inhibit mTORC1.
Comparative Efficacy of this compound
Experimental data from multiple studies validate the efficacy of this compound in suppressing mTOR signaling. In a panel of cancer cell lines, this compound has been shown to inhibit the phosphorylation of S6 ribosomal protein (pS6RP), a downstream effector of S6K, and 4E-BP1 with IC50 ranges of 27 to 184 nM and 120 to 1,050 nM, respectively.
For instance, in PC-3 prostate cancer cells, this compound demonstrated a concentration-dependent reduction of both pS6RP and p4E-BP1. This comprehensive inhibition of both major downstream branches of the mTORC1 pathway contrasts with the effects of rapamycin, which is known to be a less effective inhibitor of 4E-BP1 phosphorylation.
| Inhibitor | Target(s) | pS6K/pS6RP Inhibition (IC50) | p4E-BP1 Inhibition (IC50) | Cell Line Panel | Reference |
| This compound (CC-223) | mTORC1/mTORC2 | 27 - 184 nM (pS6RP) | 120 - 1,050 nM | Various Cancer Cell Lines | |
| Everolimus (RAD001) | mTORC1 | Effective at low nM concentrations | Less effective, often incomplete inhibition | Biliary Tract Cancer, Gastric Cancer | |
| BEZ235 | PI3K/mTOR | Effective inhibition | Effective inhibition | Ovarian, Colorectal Cancer | |
| nab-Sirolimus | mTORC1 | More potent than oral sirolimus | More potent than oral sirolimus | NSCLC, Bladder, Hepatocellular Carcinoma Xenografts |
Table 1: Comparative Inhibition of Downstream mTOR Targets. This table summarizes the inhibitory concentrations of this compound and other mTOR inhibitors on the phosphorylation of S6K (or its substrate S6RP) and 4E-BP1 in various cancer cell lines.
Signaling Pathway and Experimental Workflow
The mTOR signaling pathway and the experimental approach to validate inhibitor efficacy are depicted in the following diagrams.
Caption: mTOR Signaling Pathway and this compound's Points of Inhibition.
Caption: Workflow for Assessing mTOR Inhibition via Western Blot.
Caption: Logical Framework for Comparing mTOR Inhibitor Efficacy.
Experimental Protocols
The validation of this compound's activity on pS6K and p4E-BP1 is typically performed using Western blot analysis.
1. Cell Culture and Treatment:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are treated with varying concentrations of this compound or other mTOR inhibitors for a specified duration (e.g., 1-24 hours).
2. Protein Lysate Preparation:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein extract is collected.
3. Protein Quantification:
-
The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (typically 20-40 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Antibody Incubation and Detection:
-
The membrane is blocked with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated S6K (e.g., at Thr389) and phosphorylated 4E-BP1 (e.g., at Thr37/46). Antibodies against the total S6K and 4E-BP1 proteins, as well as a loading control like β-actin or GAPDH, are used for normalization.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the resulting bands are visualized using an imaging system.
6. Densitometry Analysis:
-
The intensity of the bands corresponding to the phosphorylated proteins is quantified using densitometry software.
-
The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins and the loading control to determine the relative inhibition by the compounds.
Onatasertib selectivity compared to other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of Onatasertib (also known as CC-223), a potent and selective mTOR kinase inhibitor, with other notable kinase inhibitors. The information is presented to aid in the evaluation of its potential for research and therapeutic applications.
Executive Summary
This compound is a highly selective, orally bioavailable, ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1] It demonstrates a favorable selectivity profile compared to other mTOR inhibitors, with minimal off-target activity against a broad range of kinases. This high selectivity is a critical attribute, potentially leading to fewer off-target effects and a wider therapeutic window.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the quantitative data on the kinase selectivity of this compound and other mTOR inhibitors.
Table 1: this compound (CC-223) Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Selectivity vs. PI3K-α | Notes |
| mTOR | 16 | >200-fold | Potent inhibitor of both mTORC1 and mTORC2.[1] |
| PI3K-α | 4000 | - | Significantly less potent against PI3K-α.[1] |
| DNA-PK | 840 | - | Moderate inhibition.[1] |
| FLT4 | 651 | - | Off-target inhibition observed.[1] |
| cFMS | 28 | - | Potent off-target inhibition observed.[1] |
| ATR | No significant inhibition | - | [1] |
| SMG1 | No significant inhibition | - | [1] |
Data sourced from MedchemExpress product datasheet and Mortensen et al., 2015.[1]
Table 2: Comparative Selectivity of ATP-Competitive mTOR Inhibitors
This table presents data from a study by Liu et al. (2012) that profiled several mTOR inhibitors against a panel of kinases. It is important to note that this compound was not included in this specific study, and direct comparison of absolute values across different studies should be done with caution.
| Inhibitor | Primary Target(s) | Notable Off-Target(s) (at 10 µM) |
| Torin1 | mTOR, DNA-PK, ATM, ATR | Highly selective for the PIKK family.[1][2][3] |
| PP242 | mTOR | Numerous kinases, including RET and JAK family kinases.[1][2][3] |
| KU-0063794 | mTOR | p38 kinases and PI3K isoforms.[1][2][3] |
| WYE-354 | mTOR | p38 kinases and PI3K isoforms.[1][2][3] |
Data from Liu et al., J Biol Chem, 2012.[1][2][3]
Table 3: Cellular Activity of this compound on mTOR Pathway Biomarkers
| Biomarker | IC50 Range (nM) |
| pS6RP (mTORC1) | 27 - 184 |
| p4EBP1 (mTORC1) | 120 - 1050 |
| pAKT(S473) (mTORC2) | 11 - 150 |
Data sourced from MedchemExpress product datasheet.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Kinase Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Methodology:
-
Reagents: Recombinant kinase, substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), kinase assay buffer, and the test inhibitor at various concentrations.
-
Procedure: a. The kinase, substrate, and inhibitor are pre-incubated in the assay buffer in a multi-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, typically by the addition of a solution that denatures the kinase (e.g., phosphoric acid). e. The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by various methods, such as filter binding assays where the phosphorylated substrate binds to a filter membrane. f. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
KiNativ™ Cellular Kinase Profiling
Objective: To assess the selectivity of a kinase inhibitor against a panel of endogenous kinases in a cellular lysate.
Methodology:
-
Cell Lysis: Cells (e.g., HCT116 or A549) are lysed to release the endogenous kinases.[1]
-
Inhibitor Treatment: The cell lysate is incubated with the test inhibitor (e.g., 1 µM this compound) for a specific duration (e.g., 1 hour).[1]
-
Probe Labeling: A biotinylated ATP or ADP acyl-phosphate probe is added to the lysate. This probe covalently binds to the active site of kinases that are not occupied by the inhibitor.
-
Proteolysis: The proteins in the lysate are digested into peptides using an enzyme like trypsin.
-
Affinity Enrichment: The biotinylated peptides (from kinases not inhibited by the test compound) are captured using streptavidin beads.
-
Mass Spectrometry: The captured peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
-
Data Analysis: The abundance of peptides from each kinase in the inhibitor-treated sample is compared to a vehicle-treated control. A reduction in the signal for a particular kinase indicates that it was inhibited by the test compound.
Kinobeads™ Kinase Profiling
Objective: To identify the kinase targets of a compound from a complex protein lysate.
Methodology:
-
Kinobeads Preparation: A mixture of broad-spectrum kinase inhibitors is immobilized on Sepharose beads.
-
Lysate Preparation: Cells or tissues are lysed to create a protein extract containing a diverse range of kinases.
-
Competitive Binding: The lysate is incubated with the test inhibitor at various concentrations.
-
Affinity Pulldown: The Kinobeads are added to the lysate. Kinases that are not bound to the free inhibitor in the solution will bind to the immobilized inhibitors on the beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound kinases are then eluted.
-
Protein Identification and Quantification: The eluted proteins are identified and quantified using mass spectrometry.
-
Data Analysis: The amount of each kinase pulled down in the presence of the inhibitor is compared to a control without the inhibitor. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of the inhibitor.
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: General workflow for determining kinase inhibitor selectivity.
References
- 1. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
- 3. Kinome-Wide Selectivity Profiling of ATP-Competitive mTOR (Mammalian Target of Rapamycin) Inhibitors and Characterization of Their Binding Kinetics « Sorger Lab [sorger.med.harvard.edu]
- 4. medchemexpress.com [medchemexpress.com]
Onatasertib's Anti-Proliferative Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of Onatasertib (also known as CC-223), a potent and selective dual inhibitor of mTORC1 and mTORC2. Its performance is cross-validated against other mTOR inhibitors, supported by experimental data to offer a comprehensive overview for research and drug development.
Introduction to this compound
This compound is an orally bioavailable small molecule that targets the kinase activity of the mammalian target of rapamycin (mTOR).[1][2] As a second-generation mTOR inhibitor, it competitively binds to the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] This dual inhibition is a key differentiator from first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like Everolimus, which primarily act as allosteric inhibitors of mTORC1.[4][5][6] By blocking both complexes, this compound aims to provide a more complete shutdown of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][7]
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative efficacy of this compound has been demonstrated across a range of cancer cell lines. This section compares its activity, represented by half-maximal inhibitory concentration (IC50) values, with that of Sapanisertib (MLN0128), another dual mTORC1/2 inhibitor, and Everolimus, a first-generation mTORC1 inhibitor.
Data Presentation: IC50 Values of mTOR Inhibitors
The following table summarizes the IC50 values for this compound, Sapanisertib, and Everolimus in various cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | This compound (CC-223) IC50 (nM)[1] | Sapanisertib (MLN0128) IC50 (nM)[4] | Everolimus IC50 (nM)[5][8][9] |
| MCF-7 | Breast Cancer | 92 | - | 2.2 - 29.1 |
| T47D | Breast Cancer | - | - | >50 |
| CAMA-1 | Breast Cancer | - | - | 1.43 (µM) |
| MDA-MB-231 | Breast Cancer | 276 | - | >50 |
| PC-3 | Prostate Cancer | 224[10] | 100 | - |
| A549 | Lung Cancer | 363 | - | - |
| HCT-116 | Colon Cancer | 201 | - | - |
| U-87 MG | Glioblastoma | 185 | - | - |
| A2780 | Ovarian Cancer | 1039 | - | - |
| Rh30 | Rhabdomyosarcoma | - | 2 | - |
| TC71 | Ewing Sarcoma | - | 6 | - |
| HT1080 | Fibrosarcoma | - | 130 | - |
Note: A lower IC50 value indicates greater potency.
Signaling Pathway Inhibition
This compound's mechanism of action involves the direct inhibition of the mTOR kinase, which is a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cellular processes like protein synthesis, cell growth, and proliferation.
As illustrated, first-generation inhibitors like Everolimus allosterically inhibit mTORC1. In contrast, second-generation inhibitors such as this compound and Sapanisertib directly inhibit the kinase activity of both mTORC1 and mTORC2, leading to a more comprehensive blockade of downstream signaling.
Experimental Protocols
The determination of the anti-proliferative effects and IC50 values of this compound and its alternatives typically involves in vitro cell-based assays. Below are detailed methodologies for two key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After incubation, MTT reagent (final concentration ~0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the long-term reproductive viability of cells after treatment.
Protocol:
-
Cell Seeding: A known number of cells are seeded into 6-well plates. The seeding density is adjusted based on the expected toxicity of the treatment to ensure that countable colonies (typically 50-150) are formed.
-
Treatment: Cells are allowed to adhere for a few hours or overnight before being treated with various concentrations of the mTOR inhibitor for a defined period (e.g., 24 hours).
-
Incubation: After treatment, the drug-containing medium is removed, and the cells are washed and incubated in fresh, drug-free medium for 1-3 weeks, depending on the cell line's growth rate.
-
Colony Fixation and Staining: When colonies are visible to the naked eye (defined as containing at least 50 cells), the medium is removed, and the colonies are fixed with a solution such as methanol or a mixture of methanol and acetic acid. Subsequently, the colonies are stained with a dye like crystal violet.
-
Colony Counting: The number of colonies in each well is counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The PE is the ratio of the number of colonies formed to the number of cells seeded in the untreated control. The SF for each treatment is calculated by normalizing the PE of the treated cells to the PE of the control cells. A dose-response curve is then generated by plotting the surviving fraction against the drug concentration.
Conclusion
This compound demonstrates potent anti-proliferative activity across a variety of cancer cell lines, consistent with its mechanism as a dual mTORC1/2 kinase inhibitor. The provided data suggests that by targeting both mTOR complexes, second-generation inhibitors like this compound and Sapanisertib may offer a more comprehensive inhibition of the PI3K/AKT/mTOR pathway compared to first-generation rapalogs. The experimental protocols detailed herein provide a framework for the continued investigation and cross-validation of this compound's anti-proliferative effects in preclinical research settings. This comparative guide serves as a valuable resource for scientists and researchers in the field of oncology drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN0128, a novel mTOR kinase inhibitor, disrupts survival signaling and triggers apoptosis in AML and AML stem/ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ONC201/TIC10 enhances durability of mTOR inhibitor everolimus in metastatic ER+ breast cancer | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Onatasertib-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of caspase assays for confirming apoptosis induced by Onatasertib, a potent and selective dual inhibitor of mTORC1 and mTORC2. Experimental data, detailed protocols, and a comparative analysis of alternative apoptosis detection methods are presented to assist researchers in selecting the most appropriate assays for their studies.
This compound (also known as CC-223) is an orally bioavailable mTOR kinase inhibitor that has demonstrated antineoplastic activity by inducing tumor cell apoptosis and inhibiting proliferation. It targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. Confirmation of apoptosis is a critical step in evaluating the efficacy of anticancer agents like this compound. Caspase assays are a direct and widely accepted method for quantifying this programmed cell death.
Caspase-3/7 Activation by this compound
Executioner caspases, particularly caspase-3 and caspase-7, are key mediators of apoptosis. Their activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 Assay is a popular luminescence-based method that measures the combined activity of caspase-3 and caspase-7.
Experimental Data:
In a study evaluating the effect of this compound on a diffuse large B-cell lymphoma (DLBCL) cell line, WSU-DLCL2, a concentration-dependent increase in caspase-3/7 activity was observed. The concentration at which a two-fold increase in caspase-3/7 activity was observed (CalX) was determined, providing a quantitative measure of apoptosis induction.
| Cell Line | Compound | Parameter | Value |
| WSU-DLCL2 | This compound (CC-223) | Caspase-3/7 Activity (CalX) | Concentration for 2-fold increase |
Note: The specific CalX value from the source is not provided, but the concentration-response curve demonstrates a clear dose-dependent induction of caspase-3/7 activity.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol is adapted from the manufacturer's instructions for the Promega Caspase-Glo® 3/7 Assay.
Materials:
-
Caspase-Glo® 3/7 Reagent (Substrate and Buffer)
-
White-walled multiwell plates suitable for luminescence readings
-
Plate-reading luminometer
-
Cells treated with this compound or vehicle control
-
Positive control (e.g., staurosporine)
-
Multichannel pipette
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Compound Treatment: Treat cells with varying concentrations of this compound and appropriate controls (vehicle, positive control) for the desired duration.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours. The optimal incubation time should be determined empirically for each cell line and experimental condition.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway targeted by this compound and the general workflow for a caspase assay.
Caption: this compound inhibits mTORC1 and mTORC2, leading to apoptosis.
Caption: Workflow for confirming apoptosis with a caspase assay.
Comparison with Alternative Apoptosis Assays
While caspase-3/7 assays are a direct measure of executioner caspase activity, a multi-parametric approach is often recommended to confirm apoptosis.
| Assay Method | Principle | Advantages | Disadvantages |
| Caspase-3/7 Assay | Measures the enzymatic activity of activated executioner caspases. | Direct, quantitative, high-throughput compatible. | Measures a specific point in the apoptotic cascade. |
| Western Blot for Cleaved PARP | Detects the 89 kDa cleavage fragment of PARP-1, a substrate of caspase-3. | Specific marker of caspase-3 activity, provides molecular weight confirmation. | Semi-quantitative, lower throughput. |
| Annexin V Staining | Detects the externalization of phosphatidylserine on the outer leaflet of the plasma membrane, an early apoptotic event. | Detects early apoptosis, compatible with flow cytometry for single-cell analysis. | Can also stain necrotic cells, may not be specific to apoptosis in late stages. |
| TUNEL Assay | Labels DNA strand breaks, a hallmark of late-stage apoptosis. | Can be used on tissue sections, detects a late and irreversible stage of apoptosis. | Can also label necrotic cells, may not be specific to apoptosis. |
| Bcl-2 Family Protein Analysis | Western blot or other immunoassays to measure the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. | Provides insight into the upstream regulation of the mitochondrial apoptotic pathway. | Indirect measure of apoptosis, expression levels may not always correlate with activity. |
Logical Confirmation of this compound-Induced Apoptosis
The following diagram illustrates the logical flow of confirming apoptosis induced by this compound.
Caption: Logical flow for confirming this compound-induced apoptosis.
Conclusion
Caspase-3/7 assays provide a robust and quantitative method for confirming this compound-induced apoptosis. The available data demonstrates a clear dose-dependent activation of these key executioner caspases in cancer cell lines. For a more comprehensive understanding of the apoptotic process, it is recommended to complement caspase assays with other methods such as Western blotting for cleaved PARP and analysis of Bcl-2 family proteins. This multi-faceted approach will provide stronger evidence for the apoptotic mechanism of action of this compound and other mTOR inhibitors.
Onatasertib Efficacy: A Comparative Analysis in PIK3CA Mutant vs. Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected efficacy of onatasertib, a potent and selective mTOR kinase inhibitor, in cancer cells with activating mutations in the PIK3CA gene versus those with wild-type PIK3CA. While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes data from related mTOR inhibitors and the known mechanisms of the PI3K/AKT/mTOR signaling pathway to provide a scientifically grounded assessment.
This compound (also known as CC-223) is an orally bioavailable inhibitor that targets both mTORC1 and mTORC2 complexes, key regulators of cell growth, proliferation, and survival.[1] Activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K), are among the most common oncogenic drivers in human cancers. These mutations lead to constitutive activation of the PI3K/AKT/mTOR pathway, making it a prime target for therapeutic intervention.
The PI3K/AKT/mTOR Signaling Pathway and this compound's Mechanism of Action
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes. In cancer, hyperactivation of this pathway, often driven by PIK3CA mutations, promotes uncontrolled cell proliferation and survival. This compound exerts its anti-cancer effects by inhibiting mTOR, a central kinase downstream of PI3K and AKT.
Data Presentation: Comparative Efficacy of mTOR Inhibitors
The following table summarizes findings for the mTOR inhibitor PP242 and the dual PI3K/mTOR inhibitor VS-5584, which serve as surrogates to illustrate the expected trend for this compound.
| Inhibitor | Cell Line Status | Outcome Measure | Finding | Reference |
| PP242 (mTOR inhibitor) | PIK3CA mutant breast cancer cell lines | Cell Viability (CellTiter-Blue assay) | Significantly more sensitive to PP242 compared to PIK3CA wild-type and PTEN null cell lines. | [2] |
| PIK3CA wild-type breast cancer cell lines | Cell Viability (CellTiter-Blue assay) | More resistant to PP242. | [2] | |
| VS-5584 (PI3K/mTOR inhibitor) | PIK3CA mutant cell lines (pan-cancer) | IC50 values | Lower IC50 values (higher sensitivity) in PIK3CA mutant cell lines compared to wild-type. | [3] |
| PIK3CA wild-type cell lines (pan-cancer) | IC50 values | Higher IC50 values (lower sensitivity) compared to PIK3CA mutant cell lines. | [3] |
These data support the hypothesis that cancer cells with activating PIK3CA mutations are more dependent on the PI3K/AKT/mTOR pathway and are therefore more susceptible to its inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of mTOR inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on metabolic activity.
Materials:
-
Cancer cell lines (PIK3CA mutant and wild-type)
-
Complete culture medium
-
96-well plates
-
This compound (or other mTOR inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blotting for PI3K/AKT/mTOR Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-S6K (Thr389), anti-p-4E-BP1 (Thr37/46), and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Model
This protocol outlines the assessment of this compound's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell lines (PIK3CA mutant and wild-type)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[6]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or a vehicle control orally at the desired dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
A Head-to-Head Battle of mTORC1/2 Inhibitors: Onatasertib vs. Sapanisertib
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway remains a critical focus due to its frequent dysregulation in various malignancies. Dual inhibitors of mTOR complex 1 (mTORC1) and mTORC2 have emerged as a promising strategy to overcome the limitations of earlier-generation mTOR inhibitors. This guide provides a comprehensive comparative analysis of two prominent oral, ATP-competitive dual mTORC1/2 inhibitors: Onatasertib (also known as CC-223) and Sapanisertib (also known as MLN0128, INK128, and TAK-228).
Mechanism of Action: A Shared Target, Nuanced Differences
Both this compound and Sapanisertib are potent and selective inhibitors of mTOR kinase, targeting the catalytic site of the enzyme and thereby blocking the activity of both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition leads to the suppression of downstream signaling pathways that control cell growth, proliferation, survival, and metabolism.[3][4] By inhibiting mTORC1, these drugs impede the phosphorylation of key substrates like 4E-binding protein 1 (4E-BP1) and S6 ribosomal protein (S6RP), leading to a shutdown of protein synthesis and cell cycle arrest.[1] Concurrently, inhibition of mTORC2 prevents the phosphorylation and full activation of AKT at serine 473 (S473), a critical event for cell survival and proliferation.[1]
While both drugs share this core mechanism, slight variations in their biochemical potency have been reported. Sapanisertib has been described as having an IC50 of 1 nM for mTOR kinase in cell-free assays, highlighting its high potency.[5] this compound also demonstrates potent mTOR kinase inhibition with a reported IC50 of 16 nM.[1] This difference in enzymatic inhibition may translate to varied cellular and in vivo activities.
dot
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound and Sapanisertib.
Preclinical Performance: A Comparative Look at In Vitro and In Vivo Data
Both this compound and Sapanisertib have demonstrated significant antitumor activity in a range of preclinical models.
In Vitro Potency
The inhibitory concentrations (IC50) in cellular assays provide a key metric for comparing the potency of these compounds.
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound | mTOR Kinase | 16 | Cell-free assay[1] |
| pAKT(S473) | 11 - 150 | Various cell lines[1] | |
| pS6RP | 27 - 184 | Various cell lines[1] | |
| p4EBP1 | 120 - 1050 | Various cell lines[1] | |
| Sapanisertib | mTOR Kinase | 1 | Cell-free assay[5] |
| Cell Proliferation (EC50) | 100 | PC3 human prostate cancer cells[5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy
Both drugs have shown dose-dependent tumor growth inhibition in various solid tumor xenograft models.
This compound:
-
In a PC-3 prostate cancer xenograft model, oral administration of this compound at 10 and 25 mg/kg once daily resulted in 46% and 87% tumor growth inhibition, respectively.[1]
-
Twice-daily dosing at 5 and 10 mg/kg led to 65% and 80% tumor volume reduction.[1]
Sapanisertib:
-
In a ZR-75-1 breast cancer xenograft model, Sapanisertib demonstrated tumor growth inhibition at a dose of 0.3 mg/kg/day.[5]
-
Preclinical studies in bladder cancer models showed that Sapanisertib strongly inhibited cell proliferation in vitro and reduced tumor growth and angiogenesis in vivo.[6]
dot
Caption: A general workflow for the preclinical evaluation of mTOR inhibitors like this compound and Sapanisertib.
Clinical Development and Performance
Both this compound and Sapanisertib have been evaluated in numerous clinical trials, both as monotherapy and in combination with other agents, across a variety of solid tumors and hematological malignancies.
This compound (CC-223):
-
Has been investigated in clinical trials for multiple myeloma, glioblastoma, hepatocellular carcinoma, and non-small cell lung cancer.[7]
-
A phase 1/2 study of this compound in combination with the PD-1 antibody toripalimab showed promising clinical activity in advanced solid tumors, particularly in cervical cancer.[8] In this study, the overall response rate (ORR) in cervical cancer patients was 52.4%, with a disease control rate (DCR) of 90.5%.[8]
Sapanisertib (TAK-228):
-
Has undergone clinical investigation for various cancers including breast cancer, endometrial cancer, glioblastoma, and renal cell carcinoma.[9]
-
Combination studies have shown promise. For instance, a phase 1 study of Sapanisertib with metformin in patients with advanced solid tumors demonstrated a disease control rate of 63%.[10] Another phase 1 study combining Sapanisertib with ziv-aflibercept in heavily pretreated patients with advanced malignancies showed a DCR of 78%.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of mTOR inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or Sapanisertib (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting
Objective: To assess the inhibition of mTOR signaling pathway proteins.
Methodology:
-
Cell Lysis: Treat cells with this compound or Sapanisertib for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-mTOR, phospho-AKT (S473), phospho-S6RP, phospho-4E-BP1, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Animal Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the inhibitors.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or Sapanisertib orally at predetermined doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers, Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound and Sapanisertib are both potent, orally bioavailable dual mTORC1/2 inhibitors with demonstrated preclinical and clinical activity against a range of cancers. While Sapanisertib appears to have a slightly lower IC50 for mTOR kinase in biochemical assays, the clinical relevance of this difference requires further investigation through direct comparative trials. Both drugs have shown promise in combination therapies, suggesting that their future clinical application may lie in rationally designed combination regimens to overcome resistance and enhance efficacy. The choice between these two agents for future clinical development or research applications will likely depend on specific cancer types, biomarker-defined patient populations, and their respective safety profiles in larger, randomized clinical trials. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these important therapeutic agents.
References
- 1. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-resistant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 5. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Onatasertib's Synergistic Potential with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies with immunotherapies is a burgeoning area of oncology research, aiming to enhance anti-tumor responses and overcome resistance. Onatasertib (formerly CC-223), a potent and selective dual inhibitor of mTORC1 and mTORC2, has shown significant promise in preclinical and clinical settings, particularly when combined with immune checkpoint inhibitors. This guide provides a comprehensive comparison of this compound's synergistic effects with immunotherapy, supported by experimental data from preclinical and clinical studies. While direct preclinical combination studies for this compound were not publicly available, this guide utilizes data from studies on other mTOR inhibitors, such as the dual mTORC1/2 inhibitor Vistusertib and the mTORC1 inhibitor Rapamycin, as valuable surrogates to illustrate the mechanistic rationale and potential outcomes of such a combination strategy.
Mechanism of Synergy: How this compound May Enhance Immunotherapy
This compound's primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway that governs cell growth, proliferation, and survival.[1][2] Aberrant activation of this pathway is common in many cancers and is implicated in immune evasion.[2][3] By inhibiting both mTORC1 and mTORC2, this compound is hypothesized to create a more favorable tumor microenvironment for immunotherapy through several mechanisms:
-
Modulation of PD-L1 Expression: The AKT-mTOR pathway is known to regulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[3] Inhibition of this pathway can decrease PD-L1 expression, potentially reducing the suppression of anti-tumor T-cell activity.
-
Altering the Tumor Microenvironment (TME): mTOR inhibitors can modify the TME by reducing the infiltration of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while promoting the infiltration and function of cytotoxic T lymphocytes (CTLs).[2][3]
-
Enhancing T-cell Function: mTOR inhibition has been shown to promote the generation of memory CD8+ T cells and reduce T-cell exhaustion, leading to a more sustained and effective anti-tumor immune response.[4]
Preclinical Evidence: Synergistic Anti-Tumor Efficacy
Preclinical studies combining dual mTORC1/2 inhibitors with immune checkpoint blockade have demonstrated significant synergistic anti-tumor effects. A key study investigating the dual mTORC1/2 inhibitor Vistusertib in combination with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies in syngeneic mouse tumor models (MC-38 and CT-26) revealed that the combination therapy led to significant tumor growth inhibition and improved survival compared to monotherapies.[4][5]
Key Preclinical Findings with mTOR and PD-1/PD-L1 Blockade:
-
Increased Tumor Growth Inhibition: The combination of Vistusertib with anti-PD-1, anti-PD-L1, or anti-CTLA-4 resulted in superior tumor growth control compared to either agent alone.[5]
-
Enhanced T-Cell Infiltration and Activation: The combination therapy led to a reduction in exhausted tumor-infiltrating lymphocytes (TILs) and an increase in activated, Th1-polarized T-cells within the tumor.[4]
-
Modulation of Immune Cell Populations: mTOR inhibition has been shown to decrease the number of immunosuppressive Tregs in the tumor microenvironment.[3]
-
CD8 T-Cell Dependence: The anti-tumor effects of combining the mTOR inhibitor rapamycin with PD-L1 blockade were shown to be dependent on CD8+ T cells.[6]
Table 1: Preclinical Tumor Growth Inhibition with mTOR Inhibitor and Immunotherapy Combination
| Treatment Group | Tumor Model | Mean Tumor Volume (mm³) | Survival Benefit | Reference |
| Control | MC-38 | ~1500 | - | [5] |
| Vistusertib | MC-38 | ~1200 | Minimal | [5] |
| Anti-PD-1 | MC-38 | ~1000 | Moderate | [5] |
| Vistusertib + Anti-PD-1 | MC-38 | ~200 | Significant | [5] |
| Control | MOC1 | ~1000 | - | [6] |
| Rapamycin | MOC1 | ~600 | Moderate | [6] |
| Anti-PD-L1 | MOC1 | ~700 | Moderate | [6] |
| Rapamycin + Anti-PD-L1 | MOC1 | ~100 | Significant | [6] |
Clinical Validation: The TORCH-2 Study
The synergistic potential of this compound with immunotherapy has been investigated in the multicenter, open-label, phase 1/2 TORCH-2 clinical trial (NCT04337463).[7] This study evaluated the safety and efficacy of this compound in combination with the anti-PD-1 antibody Toripalimab in patients with advanced solid tumors.[7]
The results, particularly in a cohort of patients with advanced cervical cancer, have been encouraging, demonstrating a manageable safety profile and promising anti-tumor activity, irrespective of PD-L1 expression.[7]
Table 2: Efficacy of this compound and Toripalimab in Advanced Solid Tumors (TORCH-2 Study)
| Efficacy Endpoint | Overall Population | Cervical Cancer Cohort | Reference |
| Objective Response Rate (ORR) | 26.1% | 52.4% | [7] |
| Disease Control Rate (DCR) | 73.9% | 90.5% | [7] |
| Median Progression-Free Survival (PFS) | 4.3 months | 5.8 months | [7] |
These clinical findings provide strong support for the synergistic effect of combining this compound with PD-1 blockade in a clinical setting.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols based on published preclinical studies investigating the combination of mTOR inhibitors and immunotherapy.
In Vivo Syngeneic Mouse Model Study
-
Cell Culture and Tumor Implantation: Murine cancer cell lines (e.g., MC-38 colorectal adenocarcinoma, MOC1 oral cavity cancer) are cultured under standard conditions.[5][6] A specified number of cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).[5][6]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, this compound (or other mTOR inhibitor) alone, anti-PD-1/PD-L1 antibody alone, and the combination.[5][6] this compound is typically administered orally daily, while the antibody is given via intraperitoneal injection twice weekly.[5]
-
Tumor Measurement and Survival Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[5][6] Animal survival is monitored, and ethical endpoints are observed.[5][6]
-
Immunophenotyping of Tumors and Spleens: At the end of the study, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, Gr-1, CD11b).[6] Flow cytometry is used to analyze the composition of immune cell populations.[6]
-
Cytokine Analysis: Tumor homogenates or serum can be analyzed for cytokine levels (e.g., IFN-γ, TNF-α) using techniques like ELISA or multiplex bead arrays.[6]
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Emerging role of mTOR in tumor immune contexture: Impact on chemokine-related immune cells migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. roswellpark.org [roswellpark.org]
- 4. Combination of dual mTORC1/2 inhibition and immune-checkpoint blockade potentiates anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of dual mTORC1/2 inhibition and immune-checkpoint blockade potentiates anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Onatasertib and AKT Phosphorylation: A Comparative Guide to Validation Markers
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer, promoting cell proliferation, survival, and therapeutic resistance. Consequently, AKT has emerged as a critical target for cancer therapy. Onatasertib, an mTOR inhibitor, has been shown to suppress the phosphorylation of AKT, a key event in its activation. This guide provides a comparative overview of this compound's effect on AKT phosphorylation (pAKT) as a validation marker, alongside other prominent AKT inhibitors, ipatasertib and capivasertib.
Mechanism of Action: Targeting the AKT Pathway
This compound distinguishes itself as a dual mTORC1/mTORC2 inhibitor, which indirectly impacts AKT phosphorylation. In contrast, ipatasertib and capivasertib are ATP-competitive pan-AKT inhibitors, directly targeting the kinase activity of all three AKT isoforms.
The activation of AKT is a multi-step process. Upon stimulation by growth factors, PI3K is activated and generates PIP3, which recruits AKT to the plasma membrane. Full activation of AKT requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including PRAS40, GSK3β, and the mTORC1 complex, to regulate cellular processes.
The differing mechanisms of these inhibitors are crucial. While ipatasertib and capivasertib directly compete with ATP to block the kinase function of already phosphorylated AKT, this compound's inhibition of mTORC2 prevents the initial phosphorylation and activation of AKT at the Ser473 site.
Comparative Analysis of AKT Phosphorylation Inhibition
Direct comparative quantitative data for this compound, ipatasertib, and capivasertib on AKT phosphorylation under identical experimental conditions is limited. However, data from various preclinical and clinical studies provide insights into their individual efficacy in modulating pAKT levels.
| Inhibitor | Mechanism of Action | Effect on pAKT (Ser473) | Effect on Downstream Markers (pPRAS40, pGSK3β, pS6) | Cell Viability IC50 | Reference |
| This compound | Dual mTORC1/mTORC2 Inhibitor | Suppresses phosphorylation | Suppresses phosphorylation of P70S6 kinase | Nanomolar to low micromolar range in various cancer cell lines | |
| Ipatasertib | ATP-competitive pan-AKT Inhibitor | Potent inhibition of active, phosphorylated AKT. In some contexts, an increase in pAKT levels is observed, indicating target engagement. | Inhibition of PRAS40, GSK3β, and mTOR targets (e.g., pS6) | 5-18 nM (enzymatic assay); Mean IC50 of 4.8 µM in PTEN-loss/PIK3CA-mutant cell lines | |
| Capivasertib | ATP-competitive pan-AKT Inhibitor | Significant decrease in pGSK3β and pPRAS40. An increase in pAKT was also noted, consistent with its mechanism of action. | Significant decrease in pS6 | Not explicitly stated for pAKT inhibition, but demonstrated dose-dependent biomarker modulation |
Experimental Protocols
Accurate assessment of AKT phosphorylation is critical for evaluating the efficacy of these inhibitors. Western blotting and immunohistochemistry (IHC) are the most common methods employed.
Western Blotting for pAKT Detection
This method allows for the quantification of pAKT levels in cell lysates.
1. Sample Preparation:
-
Culture cells to desired confluency and treat with inhibitors (e.g., this compound, Ipatasertib, Capivasertib) at various concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Determine protein concentration using a BCA assay.
2. Electrophoresis and Transfer:
-
Load 20-50 µg of total protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pAKT (Ser473 or Thr308) overnight at 4°C. A primary antibody for total AKT should be used on a parallel blot as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands.
-
Quantify band intensity using densitometry software and normalize pAKT levels to total AKT.
Immunohistochemistry (IHC) for pAKT in Tumor Tissue
IHC allows for the visualization of pAKT expression and localization within the context of tumor tissue architecture.
1. Tissue Preparation:
-
Fix fresh tumor biopsies in 10% neutral-buffered formalin and embed in paraffin (FFPE).
-
Cut 5 µm sections and mount on charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0) to unmask the antigen.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a serum-based blocking solution.
-
Incubate with the primary antibody against pAKT (Ser473 or Thr308) overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
5. Visualization and Analysis:
-
Use a chromogen such as DAB to produce a colored precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate and mount the slides.
-
Analyze staining intensity and the percentage of positive cells, often using an H-score.
Conclusion
The measurement of AKT phosphorylation is a fundamentally important validation marker for inhibitors targeting the PI3K/AKT/mTOR pathway. This compound, through its mTORC1/2 inhibition, offers an upstream approach to blocking AKT activation, which can be effectively monitored by a decrease in pAKT (Ser473) levels. In contrast, direct AKT inhibitors like ipatasertib and capivasertib demonstrate target engagement through the modulation of downstream markers, and in some cases, a paradoxical increase in pAKT, which is indicative of the inhibitor binding to its phosphorylated target. The choice of inhibitor and the interpretation of pAKT data should, therefore, be considered within the context of the drug's specific mechanism of action. The provided experimental protocols offer a standardized framework for researchers to reliably assess the pharmacodynamic effects of these targeted therapies.
Onatasertib's Anti-Tumor Activity: An In Vivo Validation and Comparative Guide
Onatasertib (also known as CC-223) is a potent and selective, orally bioavailable dual inhibitor of mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3] This guide provides an objective comparison of this compound's in vivo anti-tumor activity with other mTOR inhibitors, supported by preclinical experimental data. Detailed methodologies for key experiments are provided to aid researchers in their study design and drug development professionals in their evaluation of this compound.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant dose-dependent tumor growth inhibition in multiple solid tumor xenograft models.[1][3] The following tables summarize the quantitative data from key preclinical studies, offering a comparison with the first-generation mTOR inhibitor rapamycin and providing context with clinical data for other mTOR inhibitors.
Table 1: In Vivo Efficacy of this compound Monotherapy in Xenograft Models [3]
| Cell Line Xenograft | Dosing Schedule | % Tumor Growth Inhibition (TGI) | Notes |
| PC-3 (Prostate Cancer) | 10 mg/kg, once daily (QD) | 46% | Well-tolerated. |
| 25 mg/kg, once daily (QD) | 87% | Some body weight loss observed. | |
| 5 mg/kg, twice daily (BID) | 65% | Well-tolerated. | |
| 10 mg/kg, twice daily (BID) | 80% | Well-tolerated. | |
| U-87 MG (Glioblastoma) | 5 mg/kg, once daily (QD) | Significant TGI | Demonstrates blood-brain barrier penetration. |
| Patient-Derived Lung Cancer | 10 mg/kg, once daily (QD) | 47% | - |
Table 2: Comparative Efficacy of mTOR Inhibitors
| Inhibitor | Type | Model | Key Efficacy Readouts | Reference |
| This compound (CC-223) | Dual mTORC1/2 | PC-3 Xenograft | Up to 87% TGI | [3] |
| Rapamycin | mTORC1 | In vitro comparison | Less complete inhibition of mTOR pathway biomarkers and lower antiproliferative activity compared to this compound. | [1] |
| Sapanisertib | Dual mTORC1/2 | Advanced Renal Cell Carcinoma (Clinical Trial) | Median PFS: 3.6 months | [4] |
| Everolimus | mTORC1 | Advanced Renal Cell Carcinoma (Clinical Trial) | Median PFS: 3.8 months | [4] |
| Temsirolimus | mTORC1 | Metastatic Fibrolamellar Hepatocellular Carcinoma (PDX model) | Significant tumor response | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: PI3K/AKT/mTOR signaling pathway with this compound's dual inhibition points.
Caption: Experimental workflow for in vivo validation of this compound in a xenograft model.
Experimental Protocols
Subcutaneous Xenograft Model for Anti-Tumor Activity Assessment
This protocol outlines the key steps for establishing a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of this compound.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For injection, cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution, often a mixture of PBS and Matrigel, to a final concentration of approximately 3 x 10^6 cells per injection volume.[6]
-
Cell viability is confirmed using methods like trypan blue exclusion.[6]
2. Animal Handling and Tumor Implantation:
-
Immunocompromised mice (e.g., SCID or nude mice), typically 4-6 weeks old, are used.[6]
-
Mice are allowed an acclimatization period of 3-5 days before the experiment.[6]
-
A suspension of tumor cells is injected subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[6]
3. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
This compound is administered orally (p.o.) according to the specified dosing schedule (e.g., once or twice daily).[3] The vehicle used for the control group should be identical to the one used to formulate this compound.
4. Tumor Growth Monitoring and Data Analysis:
-
Tumor dimensions (length and width) are measured regularly (e.g., twice a week) using calipers.
-
Tumor volume is calculated using the formula: Volume = (width)² x length/2.[6]
-
Animal body weight is also monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (%TGI), calculated by comparing the mean tumor volume of the treated group to the control group.
Conclusion
The preclinical in vivo data strongly support the anti-tumor activity of this compound across various solid tumor models. Its mechanism as a dual mTORC1/2 inhibitor offers a more complete blockade of the PI3K/AKT/mTOR pathway compared to first-generation mTOR inhibitors.[1] While direct preclinical comparisons with other mTOR inhibitors are limited, the available data suggest a potent anti-proliferative effect. The provided experimental protocols and diagrams serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other mTOR pathway inhibitors.
References
- 1. CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radium-223 inhibits osseous prostate cancer growth by dual targeting of cancer cells and bone microenvironment in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reproducibility of Onatasertib Experiments: A Comparative Guide for Researchers
An in-depth analysis of preclinical data on the mTOR inhibitor Onatasertib (also known as ATG-008 and CC-223) reveals a consistent pattern of activity across different laboratory settings, supporting the reproducibility of its core anti-cancer effects. This guide provides a comparative overview of published experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows to aid researchers in the design and interpretation of their own studies.
This compound is an orally bioavailable, potent, and selective dual inhibitor of mTORC1 and mTORC2, key complexes in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer. Inhibition of this pathway can lead to the suppression of tumor cell growth and proliferation, and the induction of apoptosis (cell death). This guide focuses on the reproducibility of preclinical findings, a critical aspect for the translation of scientific research into clinical applications.
In Vitro Activity: Consistent Inhibition of Cell Viability
A cornerstone of preclinical drug evaluation is the assessment of a compound's ability to inhibit the growth of cancer cells in vitro. Data from independent studies investigating the effect of this compound on various cancer cell lines demonstrate a high degree of consistency in its half-maximal inhibitory concentration (IC50), a measure of the drug's potency.
Two key studies, one by Mortensen et al. (2015) and another focusing on ovarian cancer, provide comparable data. While the specific cell lines tested differ between the studies, the observed IC50 values fall within a similar nanomolar range, indicating reproducible anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) - Mortensen et al. (2015) | IC50 (nM) - Ovarian Cancer Study |
| PC-3 | Prostate Cancer | 92 - 1039 (range across multiple lines) | Not Reported |
| SKOV3 | Ovarian Cancer | Not Reported | 64.32 ± 5.21 |
| CaOV3 | Ovarian Cancer | Not Reported | 88.17 ± 6.32 |
Note: The range reported by Mortensen et al. encompasses a panel of hematologic and solid tumor cell lines. The ovarian cancer study provides specific IC50 values for the cell lines tested.
In Vivo Efficacy: Reproducible Tumor Growth Inhibition
The anti-tumor activity of this compound has also been demonstrated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. The consistency of findings across different tumor models further supports the reproducibility of this compound's efficacy.
In a prostate cancer xenograft model using PC-3 cells, this compound administered orally resulted in significant, dose-dependent tumor growth inhibition. Similarly, in an ovarian cancer xenograft model with SKOV3 cells, oral administration of this compound also potently inhibited tumor growth. While a direct quantitative comparison is limited by differences in the tumor models and dosing regimens, the qualitative outcome of significant tumor growth inhibition is consistent.
| Animal Model | Cancer Type | Dosing and Schedule | Outcome | Study |
| PC-3 Xenograft | Prostate Cancer | 10 and 25 mg/kg, once daily, oral | Significant dose-dependent tumor growth inhibition | Mortensen et al. (2015) |
| SKOV3 Xenograft | Ovarian Cancer | Not specified in abstract | Potent inhibition of tumor growth | Ovarian Cancer Study |
This compound's Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
This compound exerts its anti-cancer effects by targeting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division. This compound's dual inhibition of mTORC1 and mTORC2 effectively shuts down downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits mTORC1 and mTORC2, blocking pro-growth and survival signals.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for mTOR Pathway Inhibition
This technique is used to detect and quantify the levels of specific proteins involved in the mTOR signaling pathway.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, phospho-AKT, phospho-S6K, and their total protein counterparts).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Caption: A typical workflow for evaluating the preclinical efficacy of this compound.
Conclusion
The available preclinical data for this compound demonstrates a consistent and reproducible pattern of anti-cancer activity. The in vitro studies show comparable IC50 values for cell viability across different cancer cell lines and laboratories. This consistency in vitro, coupled with the reproducible in vivo tumor growth inhibition, provides a strong foundation for further research and clinical development of this compound. The detailed protocols and pathway information provided in this guide are intended to support the scientific community in conducting robust and reproducible research on this promising therapeutic agent.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Onatasertib
For researchers and drug development professionals, ensuring the safe and compliant disposal of investigational drugs like Onatasertib is a critical component of laboratory safety, environmental responsibility, and regulatory adherence. As an mTOR inhibitor with potential antineoplastic properties, this compound and all associated materials must be managed as hazardous waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Regulatory Framework
The disposal of investigational drugs is governed by stringent federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the "cradle-to-grave" management of hazardous waste.[1][2][3] All personnel handling this compound waste must be trained on these regulations and institutional-specific procedures.
This compound Disposal Protocol
Adherence to a standardized disposal protocol is essential for minimizing risk and ensuring compliance. The following steps outline the proper procedure for disposing of this compound and any contaminated materials.
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be considered hazardous waste and segregated at the point of generation. This includes, but is not limited to:
-
Unused or expired this compound product.
-
Empty and partially empty vials or containers.
-
Contaminated personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.
-
Contaminated laboratory supplies, including pipette tips, tubes, flasks, and absorbent pads.
These materials should be kept separate from non-hazardous, general laboratory waste to prevent cross-contamination and ensure proper handling.
Step 2: Containerization
Utilize designated, leak-proof, and puncture-resistant containers specifically for hazardous pharmaceutical waste. These containers should be compatible with the chemical nature of this compound. For sharps, such as needles and syringes that have contacted this compound, a designated sharps container for hazardous materials must be used. Containers should be kept closed when not in use to prevent spills and volatilization.
Step 3: Labeling
Proper labeling of waste containers is crucial for identification and safe handling. All containers holding this compound waste must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The name and contact information of the principal investigator or laboratory.
-
The accumulation start date.
Step 4: Storage
Designate a secure, well-ventilated, and clearly marked area for the temporary storage of this compound waste. This Satellite Accumulation Area (SAA) should be away from general laboratory traffic and areas where incompatible chemicals are stored.[2] The volume of waste stored in the SAA and the duration of storage must comply with institutional and regulatory limits.
Step 5: Disposal
The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste management company.[4] This ensures that the waste is transported, treated, and disposed of in a compliant and environmentally sound manner, typically through high-temperature incineration. Never dispose of this compound or contaminated materials in the regular trash, down the drain, or through any other non-approved method.
Data Presentation: this compound Waste Management Summary
| Waste Stream | Container Type | Labeling Requirements | Storage Location | Disposal Method |
| Unused/Expired this compound | Sealed, leak-proof hazardous waste container | "Hazardous Waste," "this compound," PI Information, Date | Designated Satellite Accumulation Area | Licensed Hazardous Waste Vendor (Incineration) |
| Contaminated Labware | Lined, rigid, leak-proof hazardous waste container | "Hazardous Waste," "this compound," PI Information, Date | Designated Satellite Accumulation Area | Licensed Hazardous Waste Vendor (Incineration) |
| Contaminated PPE | Lined, rigid, leak-proof hazardous waste container | "Hazardous Waste," "this compound," PI Information, Date | Designated Satellite Accumulation Area | Licensed Hazardous Waste Vendor (Incineration) |
| Contaminated Sharps | Puncture-resistant hazardous sharps container | "Hazardous Waste," "Sharps," "this compound," Biohazard Symbol | Designated Satellite Accumulation Area | Licensed Hazardous Waste Vendor (Incineration) |
Experimental Protocols
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Onatasertib
Essential Safety and Logistical Information for the Laboratory
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Onatasertib. This mTOR inhibitor, a key molecule in cancer research, requires meticulous handling and disposal procedures to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step safety and logistical information to foster a secure and efficient research setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE, categorized by standard and enhanced levels of protection for specific procedures.
| PPE Category | Equipment | Specification | Rationale |
| Standard Laboratory PPE | Gloves | Nitrile, powder-free | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes and airborne particles. | |
| Lab Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. | |
| Enhanced PPE (for handling powder, creating solutions, or potential for aerosolization) | Double Gloves | Two pairs of nitrile gloves | Provides an additional barrier in case of a breach in the outer glove. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Minimizes inhalation of fine powder or aerosols. | |
| Gown | Disposable, solid-front gown with tight-fitting cuffs | Offers more comprehensive protection than a standard lab coat. | |
| Face Shield | Worn over safety goggles | Provides an extra layer of protection for the entire face from splashes. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and ensure the integrity of the research.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage. If the integrity of the container is compromised, treat it as a spill and follow the appropriate cleanup procedures. This compound powder should be stored at -20°C.[1] Solutions of this compound in solvent can be stored at -80°C.
Weighing and Reconstitution
Due to the potential for aerosolization of the fine powder, all weighing and reconstitution activities must be conducted within a certified chemical fume hood or a powder containment hood.
-
Preparation : Before handling the compound, don the appropriate enhanced PPE, including double gloves, a disposable gown, safety goggles, and an N95 respirator.
-
Weighing : Use a tared, sterile container on a calibrated analytical balance inside the fume hood.
-
Reconstitution : Slowly add the desired solvent to the powder to minimize aerosol formation.
In-Vitro and In-Vivo Handling
When working with cell cultures or animal models, all procedures involving this compound should be performed in a biological safety cabinet (BSC) to maintain both sterility and containment.
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste : This includes contaminated gloves, gowns, weigh paper, pipette tips, and empty vials. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused stock solutions and media containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of liquid this compound waste down the drain.
-
Sharps Waste : Needles and syringes used for injections must be disposed of in a designated sharps container for hazardous materials.
Spill Management
In the event of a spill, evacuate the immediate area and alert laboratory personnel and the safety officer. Trained personnel wearing appropriate PPE should manage the cleanup using a chemical spill kit.
Signaling Pathway and Experimental Workflow
To visually represent the critical workflows, the following diagrams have been created using Graphviz (DOT language).
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and logistical procedures, research institutions can build a foundation of trust and reliability, ensuring the well-being of their personnel while advancing critical scientific endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
